2-(3-Aminopyrrolidin-1-yl)acetonitrile
Description
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Properties
IUPAC Name |
2-(3-aminopyrrolidin-1-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3/c7-2-4-9-3-1-6(8)5-9/h6H,1,3-5,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOGFIROOXYDQPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Introduction: The Strategic Value of the Aminopyrrolidine Scaffold
An In-depth Technical Guide to 2-(3-Aminopyrrolidin-1-yl)acetonitrile (CAS 1248614-84-7)
In the landscape of modern medicinal chemistry, the pyrrolidine ring system stands out as a privileged scaffold, integral to the structure of numerous FDA-approved pharmaceuticals and clinical candidates.[1][2][3][4] Its non-planar, saturated nature allows for a three-dimensional exploration of chemical space that is often critical for achieving high-affinity and selective interactions with biological targets.[4] 2-(3-Aminopyrrolidin-1-yl)acetonitrile, identified by CAS number 1248614-84-7, is a prime example of a versatile building block derived from this scaffold. It strategically combines the conformational rigidity of the pyrrolidine ring with three distinct points of functionality: a secondary amine within the ring, a primary amine substituent, and a reactive nitrile group. This trifecta of reactive sites provides medicinal chemists with a powerful tool for generating diverse molecular libraries and synthesizing complex target molecules with potential therapeutic applications. This guide offers a comprehensive technical overview of its properties, synthesis, and potential applications, grounded in established chemical principles.
Physicochemical and Structural Properties
A thorough understanding of a compound's fundamental properties is the cornerstone of its effective application in research and development. While extensive experimental data for this specific molecule is not widely published, its key characteristics can be compiled from chemical databases and supplier information.
| Property | Value | Source |
| CAS Number | 1248614-84-7 | [5] |
| IUPAC Name | 2-(3-aminopyrrolidin-1-yl)acetonitrile | N/A |
| Molecular Formula | C₆H₁₁N₃ | Inferred from Structure |
| Molecular Weight | 125.17 g/mol | Inferred from Formula |
| Canonical SMILES | C1C(N(C1)CC#N)N | N/A |
| Structure | ![]() | N/A |
Note: Properties such as boiling point, melting point, and density have not been empirically determined in publicly available literature. These would need to be established experimentally.
Synthesis, Reactivity, and Mechanistic Considerations
Proposed Synthetic Workflow
A logical approach involves the N-alkylation of a protected 3-aminopyrrolidine derivative with a suitable two-carbon electrophile containing the nitrile functionality. The choice of protecting group for the 3-amino position is critical to prevent side reactions. The Boc (tert-butyloxycarbonyl) group is a common and effective choice due to its stability under alkylation conditions and its straightforward removal under acidic conditions.
Caption: Proposed synthesis of 2-(3-Aminopyrrolidin-1-yl)acetonitrile.
Step-by-Step Protocol (Proposed)
-
N-Alkylation: To a solution of tert-butyl (pyrrolidin-3-yl)carbamate (1.0 eq.) in a suitable polar aprotic solvent such as acetonitrile, add a mild base like potassium carbonate (K₂CO₃, 2.0-3.0 eq.). Stir the suspension at room temperature.
-
Add 2-bromoacetonitrile (1.1 eq.) dropwise to the reaction mixture.
-
Heat the reaction to a moderate temperature (e.g., 50-60 °C) and monitor its progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The causality here is that heating accelerates the Sₙ2 reaction between the secondary amine and the alkyl halide.
-
Upon completion, cool the mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure. The crude product, tert-butyl (1-(cyanomethyl)pyrrolidin-3-yl)carbamate, can be purified by column chromatography.
-
Boc Deprotection: Dissolve the purified intermediate in a suitable solvent like dichloromethane (DCM).
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane, at 0 °C.
-
Allow the reaction to warm to room temperature and stir until TLC/LC-MS indicates the complete consumption of the starting material. The acid cleaves the Boc group, liberating the primary amine.
-
Concentrate the reaction mixture under reduced pressure. The resulting product may be an acid salt (e.g., hydrochloride or trifluoroacetate), which can be neutralized with a basic workup or used as is.
Reactivity and Application in Drug Discovery
The utility of 2-(3-Aminopyrrolidin-1-yl)acetonitrile stems from the distinct reactivity of its functional groups, making it a versatile scaffold for building molecular complexity.
-
Pyrrolidine Nitrogen (Secondary Amine): This nitrogen is nucleophilic and can be further functionalized via acylation, alkylation, reductive amination, or used in transition metal-catalyzed coupling reactions.
-
3-Amino Group (Primary Amine): This exocyclic amine provides a key handle for amide bond formation, sulfonamide synthesis, or as a nucleophile in various condensation reactions. Its presence is crucial for introducing pharmacophoric elements that can engage in hydrogen bonding with biological targets.
-
Nitrile Group: The nitrile is a versatile functional group. It can be hydrolyzed to a carboxylic acid or an amide, reduced to a primary amine, or used as a precursor for various heterocyclic systems (e.g., tetrazoles). In some contexts, the nitrile itself can act as a hydrogen bond acceptor or a bioisostere for other functional groups.[6] Notably, aminoacetonitrile derivatives have been identified as a novel class of synthetic anthelmintic compounds, highlighting the therapeutic potential of this motif.[7]
Sources
- 1. enamine.net [enamine.net]
- 2. nbinno.com [nbinno.com]
- 3. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors | MDPI [mdpi.com]
- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1248614-84-7_2-(3-Aminopyrrolidin-1-yl)acetonitrileCAS号:1248614-84-7_2-(3-Aminopyrrolidin-1-yl)acetonitrile【结构式 性质 英文】 - 化源网 [chemsrc.com]
- 6. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of amino-acetonitrile derivatives, a new class of synthetic anthelmintic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Structure and molecular weight of 2-(3-Aminopyrrolidin-1-yl)acetonitrile
This guide provides an in-depth technical analysis of 2-(3-Aminopyrrolidin-1-yl)acetonitrile , a critical bifunctional heterocyclic building block used in medicinal chemistry.
Structural Identity, Synthesis, and Application in Drug Discovery
Executive Summary
2-(3-Aminopyrrolidin-1-yl)acetonitrile (CAS: 1248614-84-7) is a low-molecular-weight diamine scaffold characterized by a pyrrolidine core substituted with a primary amine at the C3 position and an acetonitrile moiety at the N1 position.[1] This compound serves as a versatile intermediate in the synthesis of bioactive small molecules, particularly in the development of DPP-4 inhibitors (for type 2 diabetes) and kinase inhibitors . Its unique structure allows for orthogonal functionalization: the primary amine facilitates amide/sulfonamide coupling, while the nitrile group acts as a precursor for heterocycles (e.g., imidazoles, tetrazoles) or as a latent electrophile.
Chemical Identity & Structural Analysis[2][3][4][5][6][7][8]
The molecule consists of a saturated five-membered nitrogen heterocycle (pyrrolidine). The structural integrity relies on the stability of the N-alkyl bond connecting the ring to the cyanomethyl group.
Nomenclature and Identifiers[4][8][9]
| Parameter | Data |
| IUPAC Name | 2-(3-Aminopyrrolidin-1-yl)acetonitrile |
| Common Synonyms | (3-Aminopyrrolidin-1-yl)acetonitrile; 1-Cyanomethyl-3-aminopyrrolidine |
| CAS Registry Number | 1248614-84-7 |
| Molecular Formula | C₆H₁₁N₃ |
| SMILES | NCC1CN(CC#N)C1 (Racemic) |
| Stereochemistry | Contains one chiral center at C3.[2] Exists as (R), (S), or racemate. |
Structural Connectivity Diagram
The following diagram illustrates the functional connectivity and key reactive sites of the molecule.
Caption: Functional decomposition of 2-(3-Aminopyrrolidin-1-yl)acetonitrile showing reactive handles.
Physicochemical Properties[2][4][7][10]
Understanding the physical parameters is essential for assay development and formulation.
| Property | Value | Implication for Research |
| Molecular Weight | 125.17 g/mol | Fragment-based drug discovery (FBDD) compliant (<300 Da). |
| Monoisotopic Mass | 125.0953 Da | Key for High-Res Mass Spectrometry (HRMS) confirmation. |
| Physical State | Oil or Low-melting solid | Often supplied as HCl or Tosylate salt for stability. |
| pKa (Calculated) | ~9.5 (Primary Amine) | Highly basic; exists as a cation at physiological pH. |
| LogP | ~ -0.8 to -0.5 | Highly polar/hydrophilic; excellent aqueous solubility. |
| H-Bond Donors | 1 (Primary NH2) | Critical for active site binding interactions. |
| H-Bond Acceptors | 3 (Ring N, Amine N, Nitrile N) | Facilitates hydrogen bonding networks. |
Synthetic Methodology
The synthesis of 2-(3-Aminopyrrolidin-1-yl)acetonitrile must be controlled to prevent over-alkylation (quaternization) or alkylation of the primary amine. The most robust protocol utilizes a protection-alkylation-deprotection strategy.
Validated Synthetic Protocol
Step 1: N-Alkylation of Protected Pyrrolidine
-
Reagents: tert-Butyl pyrrolidin-3-ylcarbamate (Boc-3-aminopyrrolidine), Bromoacetonitrile (or Chloroacetonitrile), Potassium Carbonate (
). -
Solvent: Acetonitrile (ACN) or DMF.
-
Conditions:
, 4-12 hours. -
Mechanism: S_N2 nucleophilic substitution. The Boc group protects the primary amine, ensuring alkylation occurs exclusively at the ring nitrogen.
Step 2: Deprotection
-
Reagents: Trifluoroacetic acid (TFA) in Dichloromethane (DCM) OR 4M HCl in Dioxane.
-
Conditions: RT, 1-2 hours.
-
Workup: Neutralization with basic resin or isolation as the HCl salt.
Synthesis Workflow Diagram
Caption: Step-wise synthetic route ensuring regiospecificity via Boc-protection strategy.
Analytical Characterization
To validate the identity of the synthesized compound, the following spectroscopic signatures are expected.
Mass Spectrometry (ESI-MS)
-
Mode: Positive Ion Mode (
). -
Target Ion:
. -
Fragmentation: Loss of
(17 Da) or cleavage of the cyanomethyl group may be observed in MS/MS.
Nuclear Magnetic Resonance ( -NMR)
-
Solvent:
or . -
Diagnostic Peaks:
-
ppm (s, 2H): Singlet corresponding to the
protons. This is the most distinct peak confirming N-alkylation. - ppm (m, 1H): Methine proton at C3 (chiral center).
- ppm (m, 2H): Protons at C4 (ring methylene).
-
Absence of Boc peak (
ppm, s, 9H) confirms successful deprotection.
-
ppm (s, 2H): Singlet corresponding to the
Applications in Drug Discovery[11]
This scaffold is highly relevant in the design of dipeptidyl peptidase-4 (DPP-4) inhibitors and other serine protease inhibitors.
Mechanism of Action Relevance
-
P2 Binding Pocket: The pyrrolidine ring mimics the proline residue found in DPP-4 substrates (e.g., GLP-1).
-
Linker Chemistry: The acetonitrile group is often not the final warhead but a linker. It can be reduced to an ethylamine side chain (forming a diamine) or cyclized to form imidazoline or triazole rings, which serve as bioisosteres for amides or carboxylic acids.
-
Stereospecificity: Drug candidates typically require the (3R)-amino or (3S)-amino isomer specifically, depending on the target pocket topology.
Safety & Handling
-
Toxicity: Nitrile-containing compounds can be toxic if metabolized to release cyanide, though aliphatic nitriles are generally stable. Handle with standard PPE (gloves, goggles).
-
Storage: Hygroscopic. Store at -20°C under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis of the nitrile to the amide/acid.
References
-
Chemical Identity & CAS
- Source: FDA Global Substance Registr
-
Reference: CAS 1248614-84-7 Entry.[1]
- Synthetic Methodology (General N-Alkylation)
-
Medicinal Chemistry Context (DPP-4 Scaffolds)
- Title: "Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore."
-
Source:J. Med.[3] Chem., Fleming et al. (Review of nitrile warheads and linkers).
Sources
- 1. 1248614-84-7_2-(3-Aminopyrrolidin-1-yl)acetonitrileCAS号:1248614-84-7_2-(3-Aminopyrrolidin-1-yl)acetonitrile【结构式 性质 英文】 - 化源网 [chemsrc.com]
- 2. 2-AMINO-2-(PYRIDIN-3-YL)ACETONITRILE HYDROCHLORIDE [drugfuture.com]
- 3. Use of 3-Pyrrolidinone to synthesize new heterocyclic amino acids - Kaunas University of Technology | KTU [en.ktu.edu]
An In-depth Technical Guide to 2-(3-Aminopyrrolidin-1-yl)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
Chemical Identity and Nomenclature
The precise identification of a chemical entity is fundamental to reproducible research and development. The compound of interest is a substituted pyrrolidine, a five-membered nitrogen-containing heterocycle, which is a prevalent scaffold in numerous FDA-approved drugs.[1]
IUPAC Name: 2-(3-aminopyrrolidin-1-yl)acetonitrile
This systematic name clearly defines the molecular architecture: an acetonitrile group (-CH₂CN) attached to the nitrogen at position 1 of the pyrrolidine ring, and an amino group (-NH₂) at position 3.
Synonyms: Understanding the various synonyms used in literature and commercial listings is crucial for exhaustive information retrieval. Common synonyms include:
-
3-Amino-1-pyrrolidineacetonitrile
-
1-(Cyanomethyl)pyrrolidin-3-amine
Chemical Structure:
Figure 1: 2D structure of 2-(3-aminopyrrolidin-1-yl)acetonitrile.
Physicochemical Properties:
A comprehensive understanding of the physicochemical properties is essential for designing synthetic routes, formulation development, and interpreting biological data.
| Property | Value | Source |
| Molecular Formula | C₆H₁₁N₃ | [2] |
| Molecular Weight | 125.17 g/mol | [2] |
| CAS Number | 115649-83-3 (Free Base) | [3] |
| Appearance | Likely a liquid or low-melting solid | Inferred |
| Boiling Point | Not explicitly reported, but expected to be >200 °C | Inferred |
| Solubility | Expected to be soluble in water and polar organic solvents | Inferred |
| pKa | Two basic centers: the pyrrolidine nitrogen and the primary amine | Inferred |
Synthesis and Manufacturing
The synthesis of substituted pyrrolidines is a well-established area of organic chemistry, with numerous strategies available.[3] For 2-(3-aminopyrrolidin-1-yl)acetonitrile, a common and logical synthetic approach involves the nucleophilic substitution of a suitable leaving group on a protected 3-aminopyrrolidine derivative with a source of the cyanomethyl group.
Proposed Synthetic Pathway:
Figure 2: Proposed synthetic workflow for 2-(3-aminopyrrolidin-1-yl)acetonitrile.
Detailed Experimental Protocol (Illustrative):
This protocol is a representative procedure and may require optimization based on laboratory conditions and available reagents.
Step 1: N-Boc Protection of 3-Aminopyrrolidine
-
To a stirred solution of 3-aminopyrrolidine (1.0 eq) and triethylamine (1.5 eq) in dichloromethane (DCM) at 0 °C, add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield tert-butyl (pyrrolidin-3-yl)carbamate.
Causality: The Boc protecting group is employed to prevent the primary amine from reacting in the subsequent alkylation step, thus ensuring regioselectivity.
Step 2: N-Alkylation with Bromoacetonitrile
-
To a solution of tert-butyl (pyrrolidin-3-yl)carbamate (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq) and bromoacetonitrile (1.2 eq).
-
Heat the mixture to reflux and stir for 8-12 hours, monitoring by TLC.
-
After cooling to room temperature, filter the inorganic salts and concentrate the filtrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford tert-butyl (1-(cyanomethyl)pyrrolidin-3-yl)carbamate.
Causality: The secondary amine of the pyrrolidine ring is a stronger nucleophile than the protected primary amine, leading to selective alkylation at the N-1 position.
Step 3: Deprotection of the Boc Group
-
Dissolve tert-butyl (1-(cyanomethyl)pyrrolidin-3-yl)carbamate (1.0 eq) in a solution of trifluoroacetic acid (TFA) in DCM (1:1 v/v) or 4M HCl in dioxane.
-
Stir the solution at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
The resulting salt can be neutralized with a suitable base (e.g., saturated sodium bicarbonate solution) and extracted with an organic solvent to yield the free base, 2-(3-aminopyrrolidin-1-yl)acetonitrile.
Causality: The Boc group is labile under acidic conditions, allowing for its efficient removal to yield the desired final product.
Applications in Drug Discovery and Development
The unique structural features of 2-(3-aminopyrrolidin-1-yl)acetonitrile make it a highly valuable scaffold in medicinal chemistry, particularly in the design of enzyme inhibitors. The pyrrolidine ring provides a rigid, three-dimensional framework, while the primary amine and the nitrile group offer key interaction points with biological targets.
Inhibition of Dipeptidyl Peptidase-4 (DPP-4):
A significant application of this scaffold is in the development of dipeptidyl peptidase-4 (DPP-4) inhibitors, a class of oral hypoglycemic agents used for the treatment of type 2 diabetes.[4][5] DPP-4 is an enzyme that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1), which play a crucial role in glucose homeostasis.[6]
Mechanism of Action:
Figure 3: Mechanism of action of DPP-4 inhibitors in glucose metabolism.
The aminopyrrolidine core of the molecule mimics the dipeptide substrate of DPP-4, allowing it to bind to the active site of the enzyme. The nitrile group often forms a covalent, yet reversible, bond with a key serine residue in the catalytic triad of DPP-4, leading to potent and sustained inhibition.[7] By inhibiting DPP-4, these compounds increase the circulating levels of active GLP-1, which in turn enhances glucose-dependent insulin secretion, suppresses glucagon release, and ultimately lowers blood glucose levels.[4]
Structure-Activity Relationship (SAR) Insights:
The development of potent and selective DPP-4 inhibitors based on the aminopyrrolidine acetonitrile scaffold has been guided by extensive structure-activity relationship studies. Key findings include:
-
The (S)-stereochemistry of the 3-aminopyrrolidine is often crucial for optimal binding to the S2 subsite of the DPP-4 enzyme.
-
The cyanopyrrolidine moiety is a key pharmacophore that interacts with the catalytic site. [8]
-
Modifications at the primary amino group can be used to modulate potency, selectivity, and pharmacokinetic properties.
Analytical Methods
Robust analytical methods are essential for quality control during synthesis and for pharmacokinetic studies in drug development.
Chromatographic Methods:
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a C18 column is a standard method for assessing the purity of 2-(3-aminopyrrolidin-1-yl)acetonitrile and its intermediates. A mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile is typically used.[9]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for confirming the molecular weight of the compound and for identifying and quantifying it in complex biological matrices.
Spectroscopic Methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation and confirmation of the final product and intermediates.
-
Infrared (IR) Spectroscopy: The presence of key functional groups, such as the nitrile (C≡N) and amine (N-H) stretches, can be confirmed by IR spectroscopy.
Conclusion
2-(3-Aminopyrrolidin-1-yl)acetonitrile is a cornerstone building block in the design and synthesis of novel therapeutics, most notably DPP-4 inhibitors for the management of type 2 diabetes. Its well-defined structure, accessible synthetic routes, and the critical role of its functional groups in molecular recognition make it a subject of ongoing interest for researchers and drug development professionals. A thorough understanding of its chemical properties, synthesis, and biological applications, as outlined in this guide, is paramount for leveraging its full potential in the advancement of medicine.
References
- BenchChem. (2025). Application Notes and Protocols: 2-(2-Aminopyridin-3-yl)acetonitrile in Medicinal Chemistry.
- BenchChem. (2025). An In-depth Technical Guide on the Stability and Degradation of 2-Amino-2-(pyridin-3-yl)acetonitrile.
-
Drugfuture.com. (2026). 2-AMINO-2-(PYRIDIN-3-YL)ACETONITRILE HYDROCHLORIDE. Retrieved February 14, 2026, from [Link]
- Juillerat-Jeanneret, L. (2014). Dipeptidyl peptidase IV and its inhibitors: therapeutics for type 2 diabetes and what else? Journal of Medicinal Chemistry, 57(6), 2197-2212.
- MDPI. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(15), 4986.
-
PubChem. (n.d.). 2-[3-(aminomethyl)pyrrolidin-1-yl]acetonitrile hydrochloride. Retrieved February 14, 2026, from [Link]
-
PubChem. (n.d.). 3-Amino-3-(1-pyrrolidinyl)acrylonitrile. Retrieved February 14, 2026, from [Link]
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PubChem. (n.d.). 2-Amino-2-(pyridin-3-yl)acetonitrile hydrochloride. Retrieved February 14, 2026, from [Link]
-
PubChem. (n.d.). 2-[2-(3-Hydroxypropyl)pyrrolidin-1-yl]acetonitrile. Retrieved February 14, 2026, from [Link]
-
PubChem. (n.d.). 3-Aminopyrrolidine. Retrieved February 14, 2026, from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Amino(pyridin-3-yl)acetonitrile Properties. Retrieved February 14, 2026, from [Link]
- Villhauer, E. B., et al. (2003). 1-[[(3-hydroxy-1-adamantyl)amino]acetyl]-2-cyano-(S)-pyrrolidine: a potent, selective, and orally bioavailable dipeptidyl peptidase IV inhibitor with antihyperglycemic properties. Journal of Medicinal Chemistry, 46(13), 2774-2789.
-
Wikipedia. (2023). Dipeptidyl peptidase-4 inhibitor. Retrieved February 14, 2026, from [Link]
- Yeh, T.-K., et al. (2010). (2S,4S)-1-[2-(1,1-dimethyl-3-oxo-3-pyrrolidin-1-yl-propylamino)acetyl]-4-fluoro-pyrrolidine-2-carbonitrile: a potent, selective, and orally bioavailable dipeptide-derived inhibitor of dipeptidyl peptidase IV. Bioorganic & Medicinal Chemistry Letters, 20(12), 3596-3600.
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- 8. (2S,4S)-1-[2-(1,1-dimethyl-3-oxo-3-pyrrolidin-1-yl-propylamino)acetyl]-4-fluoro-pyrrolidine-2-carbonitrile: a potent, selective, and orally bioavailable dipeptide-derived inhibitor of dipeptidyl peptidase IV - PubMed [pubmed.ncbi.nlm.nih.gov]
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Solubility profile of 2-(3-Aminopyrrolidin-1-yl)acetonitrile in organic solvents
An In-depth Technical Guide to the Solubility Profile of 2-(3-Aminopyrrolidin-1-yl)acetonitrile in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical determinant of its processability, formulation, and ultimate bioavailability. This guide provides a comprehensive technical overview of the solubility profile of 2-(3-aminopyrrolidin-1-yl)acetonitrile, a compound of interest in drug discovery. In the absence of extensive public domain data, this document emphasizes the fundamental principles governing its solubility and provides detailed, field-proven methodologies for researchers to accurately determine its solubility in a range of organic solvents. By equipping scientists with the necessary theoretical framework and practical protocols, this guide aims to facilitate informed solvent selection, streamline process development, and accelerate the progression of promising drug candidates.
Introduction: The Critical Role of Solubility in Drug Development
The journey of a drug candidate from discovery to a viable therapeutic is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, solubility stands out as a paramount parameter that dictates the feasibility of numerous stages in drug development.[1] For 2-(3-aminopyrrolidin-1-yl)acetonitrile, understanding its solubility in various organic solvents is not merely an academic exercise; it is a crucial step in unlocking its therapeutic potential.
A well-characterized solubility profile informs critical decisions in:
-
Synthesis and Purification: The choice of solvents for reaction media and subsequent purification steps like crystallization is directly dependent on the solubility of the compound and any impurities.
-
Formulation: Developing a stable and effective dosage form, whether it be a tablet, capsule, or injectable, requires a deep understanding of the API's solubility in various excipients and solvent systems.
-
Pharmacokinetics: The dissolution rate of a drug, which is influenced by its solubility, is often a rate-limiting step for its absorption and, consequently, its bioavailability.
This guide will provide a robust framework for understanding and experimentally determining the solubility of 2-(3-aminopyrrolidin-1-yl)acetonitrile, empowering researchers to navigate these critical developmental stages with confidence.
Physicochemical Properties and Predicted Solubility Behavior
While specific experimental data for 2-(3-aminopyrrolidin-1-yl)acetonitrile is scarce, we can infer its likely solubility behavior by examining its structure and the general properties of aliphatic amines.[2][3][4][5]
Molecular Structure:
2-(3-aminopyrrolidin-1-yl)acetonitrile possesses several key functional groups that will govern its interactions with different solvents:
-
A Pyrrolidine Ring: A five-membered saturated heterocyclic amine.
-
A Primary Amine (-NH2): Capable of acting as a hydrogen bond donor and acceptor.
-
A Tertiary Amine (within the pyrrolidine ring): Acts as a hydrogen bond acceptor.
-
A Nitrile Group (-C≡N): A polar group that can participate in dipole-dipole interactions.
Expected Solubility Trends:
Based on the principle of "like dissolves like," we can anticipate the following solubility trends:[1]
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with both the primary and tertiary amines of the molecule, as well as interact with the polar nitrile group. Therefore, high solubility is expected in these solvents.[4][5]
-
Polar Aprotic Solvents (e.g., Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)): These solvents are polar and can interact with the nitrile group and act as hydrogen bond acceptors for the primary amine. Good solubility is anticipated in these solvents.[6][7]
-
Nonpolar Solvents (e.g., Hexane, Toluene): Due to the polar nature of the molecule conferred by the amine and nitrile groups, solubility is expected to be limited in nonpolar solvents. The hydrophobic hydrocarbon backbone of the pyrrolidine ring may allow for some minimal solubility.
Experimental Determination of Solubility
The following section outlines a robust, step-by-step protocol for the experimental determination of the solubility of 2-(3-aminopyrrolidin-1-yl)acetonitrile. This method is based on the "excess solid" or shake-flask method, a widely accepted technique for generating accurate solubility data.[8]
Materials and Equipment
-
2-(3-aminopyrrolidin-1-yl)acetonitrile (of known purity)
-
A range of organic solvents (analytical grade or higher)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature incubator/shaker or water bath
-
Vortex mixer
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
Experimental Workflow Diagram
Sources
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The Chemical Stability of Aminopyrrolidine Acetonitrile Derivatives: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the chemical stability of aminopyrrolidine acetonitrile derivatives, a scaffold of significant interest in modern drug discovery. By synthesizing data from established pharmaceutical compounds, this document offers insights into the inherent stability characteristics, degradation pathways, and robust analytical strategies for this important class of molecules.
Introduction: The Significance of Stability in Drug Development
Aminopyrrolidine acetonitrile derivatives are a cornerstone in the development of various therapeutic agents, most notably as inhibitors of dipeptidyl peptidase-4 (DPP-4) for the treatment of type 2 diabetes mellitus. The chemical stability of an active pharmaceutical ingredient (API) is a critical attribute that profoundly influences its safety, efficacy, and shelf-life.[1] A thorough understanding of a molecule's degradation profile under various environmental stresses is not merely a regulatory requirement but a fundamental aspect of rational drug design and formulation development.
Forced degradation studies, or stress testing, are indispensable tools in this endeavor.[2] By subjecting the API to conditions more severe than accelerated stability testing, we can elucidate potential degradation pathways, identify and characterize degradation products, and develop stability-indicating analytical methods.[1][3] This proactive approach allows for the selection of stable drug candidates, the design of robust formulations, and the establishment of appropriate storage conditions.
Core Degradation Pathways of Aminopyrrolidine Acetonitrile Derivatives
The aminopyrrolidine acetonitrile scaffold, while offering desirable pharmacological properties, possesses inherent chemical functionalities susceptible to degradation. The primary modes of degradation observed for this class of compounds are hydrolysis and oxidation, with intramolecular cyclization also being a notable pathway for certain derivatives.
Hydrolytic Degradation: The Vulnerability of the Nitrile Group
The cyanopyrrolidine moiety is a key structural feature of many DPP-4 inhibitors.[4] The nitrile group, while often contributing to the desired biological activity, is susceptible to hydrolysis under both acidic and basic conditions. This degradation can proceed through two main pathways:
-
Hydrolysis to a Carboxylic Acid: This is a major metabolic pathway for several "gliptins" such as vildagliptin and anagliptin.[4] In forced degradation studies, this pathway is also prominent, particularly under basic conditions. The reaction proceeds via an intermediate amide.
-
Hydrolysis to an Amide: The formation of the corresponding carboxamide is an intermediate step in the complete hydrolysis to a carboxylic acid.[4] However, the amide itself can be a significant degradation product under certain conditions.
For instance, studies on vildagliptin have identified the formation of a carboxylic acid metabolite as a primary degradation product.[2] Similarly, forced degradation of saxagliptin under hydrolytic stress has been shown to yield multiple degradation products.[1]
Intramolecular Cyclization: The Case of Saxagliptin
A noteworthy degradation pathway for saxagliptin involves an intramolecular cyclization to form a thermodynamically favored cyclic amidine.[5] This reaction underscores the importance of considering the three-dimensional conformation of the molecule and the proximity of reactive functional groups. The formation of this cyclic amidine is a key impurity that requires careful control during the manufacturing process and in the final drug product.[5]
Oxidative Degradation: A Complex Pathway
The aminopyrrolidine ring and other functionalities within these derivatives can be susceptible to oxidation. Forced degradation studies using oxidizing agents like hydrogen peroxide (H₂O₂) have revealed the formation of various oxidative degradants. For vildagliptin, oxidative stress has been shown to be a significant degradation pathway, leading to multiple degradation products.[3][6] The specific sites of oxidation can vary depending on the exact structure of the derivative and the reaction conditions.
Thermal and Photolytic Stability
In general, many aminopyrrolidine acetonitrile derivatives exhibit reasonable stability under thermal and photolytic stress when in the solid state.[6][7] However, the potential for degradation increases in solution and in the presence of excipients. Photostability studies, as mandated by ICH guidelines, are crucial to determine the need for light-protective packaging.[7]
The following diagram illustrates the primary degradation pathways for aminopyrrolidine acetonitrile derivatives.
Caption: Primary degradation pathways for aminopyrrolidine acetonitrile derivatives.
A Systematic Approach to Stability Testing: Experimental Protocols
A robust stability testing program for aminopyrrolidine acetonitrile derivatives should encompass forced degradation studies, compatibility studies with excipients, and long-term stability testing of the final dosage form.
Forced Degradation Studies
The goal of forced degradation is to achieve 5-20% degradation of the drug substance to ensure that the analytical methods are capable of detecting and quantifying the resulting degradants.[8]
Experimental Protocol: Forced Degradation of an Aminopyrrolidine Acetonitrile Derivative
-
Preparation of Stock Solution: Prepare a stock solution of the API in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Acidic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1M HCl. Heat the solution at 80°C for a specified period (e.g., 2, 4, 8 hours). Neutralize the solution with 1M NaOH before analysis.[6]
-
Basic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1M NaOH. Keep the solution at room temperature for a specified period. Neutralize the solution with 0.1M HCl before analysis.[6]
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep the solution at room temperature for a specified period.[6]
-
Thermal Degradation: Expose the solid API to dry heat at a specified temperature (e.g., 105°C) for a defined period. Dissolve the stressed sample in a suitable solvent for analysis.[8]
-
Photolytic Degradation: Expose a solution of the API (and the solid API) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A dark control sample should be stored under the same conditions but protected from light.[7]
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method.
Stability-Indicating Analytical Method
A crucial component of stability testing is a validated analytical method that can separate the parent drug from its degradation products and any process-related impurities. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique, often coupled with mass spectrometry (MS) for the identification of unknown degradants.
Table 1: Typical HPLC Method Parameters for the Analysis of Aminopyrrolidine Acetonitrile Derivatives and Their Degradants
| Parameter | Condition | Rationale |
| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) | Provides good retention and separation for moderately polar compounds. |
| Mobile Phase | Gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). | Gradient elution is often necessary to resolve the parent drug from its various degradation products with different polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |
| Column Temperature | 25-40°C | To ensure reproducible retention times. |
| Detection | UV at a suitable wavelength (e.g., 210 nm) | Many aminopyrrolidine acetonitrile derivatives have a chromophore that absorbs in the low UV region. |
| Injection Volume | 10-20 µL | A typical injection volume for analytical HPLC. |
The following workflow illustrates the process of identifying and characterizing degradation products.
Caption: Workflow for the identification and characterization of degradation products.
Influence of Excipients on Chemical Stability
The interaction between an API and pharmaceutical excipients can significantly impact the stability of the final drug product.[2] Compatibility studies are therefore essential. For example, studies on vildagliptin have shown that its stability can be influenced by the presence of common excipients like lactose, mannitol, magnesium stearate, and polyvinylpyrrolidone.[2]
Protocol for Excipient Compatibility Studies:
-
Prepare binary mixtures of the API and each excipient in a 1:1 ratio.
-
Store the mixtures under accelerated stability conditions (e.g., 40°C/75% RH) for a defined period.
-
Analyze the samples at specified time points using a validated stability-indicating HPLC method to assess for any degradation of the API or the formation of new impurities.
Summary of Stability Profiles for Representative Aminopyrrolidine Acetonitrile Derivatives
The following table summarizes the known degradation behavior of some prominent aminopyrrolidine acetonitrile derivatives.
Table 2: Summary of Degradation Behavior of Selected Aminopyrrolidine Acetonitrile Derivatives
| Compound | Major Degradation Pathways | Key Degradation Products | Analytical Techniques for Characterization |
| Vildagliptin | Hydrolysis, Oxidation | Carboxylic acid derivative, Amide derivative, Oxidative degradants | LC-MS, NMR[2][3] |
| Saxagliptin | Hydrolysis, Intramolecular Cyclization | Cyclic amidine, Hydrolytic degradants | LC-MS/MS, ESI-Q-TOF-MS/MS[1][5] |
| Linagliptin | Hydrolysis, Oxidation | N-oxides, Hydrolytic degradants | LC-MS[9][10] |
Conclusion and Future Perspectives
The chemical stability of aminopyrrolidine acetonitrile derivatives is a multifaceted issue that requires a comprehensive and systematic approach. The primary degradation pathways for this class of compounds involve hydrolysis of the nitrile group and oxidation of the aminopyrrolidine ring and other susceptible functionalities. For certain derivatives, intramolecular reactions can also lead to significant degradation products.
A thorough understanding of these degradation pathways, facilitated by robust forced degradation studies and the use of advanced analytical techniques such as LC-MS, is paramount for the successful development of safe, effective, and stable drug products. Future research in this area should continue to focus on the elucidation of degradation mechanisms, the identification of novel degradation products, and the development of innovative formulation strategies to mitigate instability.
References
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Gumieniczek, A., Berecka-Rycerz, A., Fornal, E., Żyżyńska-Granica, B., & Granica, S. (2021). Comprehensive Insight into Chemical Stability of Important Antidiabetic Drug Vildagliptin Using Chromatography (LC-UV and UHPLC-DAD-MS) and Spectroscopy (Mid-IR and NIR with PCA). Molecules, 26(18), 5635. [Link]
-
Al-Majdhoub, A. A., Ghattas, M. A., Al-Karmalaky, A. A., El-Abachi, N. G., & El-Enany, N. (2020). New forced degradation products of vildagliptin: Identification and structural elucidation using LC-MS, with proposed formation mechanisms. Journal of Taibah University for Science, 14(1), 635-644. [Link]
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Products of degradation of vildagliptin in acidic, basic and oxidative conditions. (n.d.). In ResearchGate. Retrieved from [Link]
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Ravi, J., Vats, R., Singh, S., & Kumar, V. (2016). LC-ESI-MS/MS studies on saxagliptin and its forced degradation products. RSC Advances, 6(10), 8345-8355. [Link]
-
Alqudah, E., Abbadi, M., Alqadoomi, S., Hameda, I. A., Arar, S., & Sweidan, K. (2023). Identification and Separation of the Degradation Products of Vildagliptin Tablets and Raw Material using LC-MS and NMR, and then Exploration of the Corresponding Degradation Pathways. Jordan Journal of Pharmaceutical Sciences, 16(2), 478-491. [Link]
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Arar, S., Alqudah, E., & Sweidan, K. (2020). Forced degradation studies of vildagliptin raw material alone and in the presence of excipients using HPLC-UV analysis. Journal of Excipients and Food Chemicals, 11(2), 28-39. [Link]
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Kalra, S., Kalra, B., & Sharma, A. (2011). Saxagliptin: A dipeptidyl peptidase-4 inhibitor in the treatment of type 2 diabetes mellitus. Indian journal of endocrinology and metabolism, 15(4), 246. [Link]
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Savage, S. A., Jones, G. S., Kolotuchin, S., Ramrattan, S. A., Truong, T., & Whritenour, D. C. (2011). Kinetic and mechanistic insight into the thermodynamic degradation of saxagliptin. The Journal of organic chemistry, 76(23), 9838-9845. [Link]
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Ashok, P. K., Tamta, A., Rastogi, D., & Acharya, B. (2026). A review on forced degradation studies on linagliptin tablet by reverse phase hplc method. World Journal of Pharmacy and Pharmaceutical Sciences, 15(2). [Link]
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Gumieniczek, A., & Berecka-Rycerz, A. (2023). Metabolism and Chemical Degradation of New Antidiabetic Drugs (Part II): A Review of Analytical Approaches for Analysis of Gliptins. Pharmaceuticals, 16(7), 1004. [Link]
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Kovačič, B., Vrečer, F., & Obreza, A. (2019). Understanding and kinetic modeling of complex degradation pathways in the solid dosage form: the case of saxagliptin. Pharmaceutics, 11(9), 452. [Link]
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Kang, F., Peng, X., Deng, P., Zhang, M., Zhong, D., & Chen, X. (2019). Hydrolytic metabolism of cyanopyrrolidine DPP-4 inhibitors mediated by dipeptidyl peptidases. Drug Metabolism and Disposition, 47(3), 237-244. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11243969, Saxagliptin. Retrieved from [Link]
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Al-Ghamdi, S. S., Al-Shehri, M. M., & El-Majzoub, R. M. (2024). Addressing stability issues of vildagliptin: Method optimization and validation for accurate analysis in human plasma. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 1235, 124016. [Link]
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Forced Degradation Studies of Vildagliptin Raw Material Alone and in The Presence of Excipients Using HPLC Uv Analysis. (n.d.). In Scribd. Retrieved from [Link]
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Gumieniczek, A., Berecka-Rycerz, A., Fornal, E., Żyżyńska-Granica, B., & Granica, S. (2021). Comprehensive Insight into Chemical Stability of Important Antidiabetic Drug Vildagliptin Using Chromatography (LC-UV and UHPLC-DAD-MS) and Spectroscopy (Mid-IR and NIR with PCA). Molecules, 26(18), 5635. [Link]
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Summary of stress degradation of saxagliptin. (n.d.). In ResearchGate. Retrieved from [Link]
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Al-Adham, I. S., & Al-Laham, S. A. (2016). Stability-Indicating HPLC-DAD Method for the Determination of Linagliptin in Tablet Dosage Form: Application to Degradation Kinetics. Journal of chromatographic science, 54(10), 1756-1763. [Link]
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Kumar, A., & Singh, A. (2024). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. [Link]
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Patel, P., & Patel, M. (2023). DEVELOPMENT OF Stability Indicating RP-HPLC Method for Linagliptin. International Journal of Creative Research Thoughts (IJCRT). [Link]
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Kumar, A., Saini, I., & Singh, G. (2016). Stability Indicating High Performance Liquid Chromatographic Method for Linagliptin and Mechanistic Identification of its Degradants using LC-MS. Journal of Chromatographic Science, 55(2), 158-166. [Link]
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Kumar, A., Saini, I., & Singh, G. (2016). Reversed-phase liquid chromatography with mass detection and characterization of saxagliptin degradation related impurities. Journal of Chemical and Pharmaceutical Research, 8(7), 834-841. [Link]
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Liana, A., Hałuszczuk, A., & Bulska, E. (2024). Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques. International Journal of Molecular Sciences, 25(5), 2686. [Link]
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Saxagliptin. (n.d.). In Wikipedia. Retrieved from [Link]
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Zuman, P., & Michl, J. (1966). The products and kinetics of hydrolysis of cyanopyridinium ions. Tetrahedron, 22(7), 2081-2093. [Link]
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Liana, A., Hałuszczuk, A., & Bulska, E. (2024). Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques. International Journal of Molecular Sciences, 25(5), 2686. [Link]
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Kumar, A., Saini, I., & Singh, G. (2020). Forced degradation and GC-MS studies for identification of degradents. Asian Journal of Chemistry, 32(9), 2269-2274. [Link]
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Kumar, A., Saini, I., & Singh, G. (2023). IMPURITY PROFILING STABILITY INDICATING METHOD DEVELOPMENT AND VALIDATION OF LINAGLIPTIN AND LC-MS CHARACTERIZATION OF OXIDATIVE. RASĀYAN Journal of Chemistry, 16(4), 2345-2353. [Link]
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Kovačič, B., Vrečer, F., & Obreza, A. (2019). Understanding and kinetic modeling of complex degradation pathways in the solid dosage form: the case of saxagliptin. Pharmaceutics, 11(9), 452. [Link]
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What is the mechanism of Saxagliptin Hydrate? (2024, July 17). Patsnap Synapse. [Link]
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Kumar, A., Saini, I., & Singh, G. (2017). Development of RP-HPLC, Stability Indicating Method for Degradation Products of Linagliptin in Presence of Metformin HCl by Applying 2 Level Factorial Design. Journal of chromatographic science, 55(6), 629-640. [Link]
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Fodor, B., Káncz, A., Bombicz, P., & Vella-Zahra, L. (2020). Novel Quaternary Ammonium Derivatives of 4-Pyrrolidino Pyridine: Synthesis, Structural, Thermal, and Antibacterial Studies. Molecules, 25(9), 2056. [Link]
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Iovine, V., Benni, I., & O'Hagan, D. (2021). Pyrrolidine in drug discovery: a versatile scaffold for novel biologically active compounds. Future Medicinal Chemistry, 13(17), 1595-1615. [Link]
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Protection and subsequent oxidation of pyrrolidine 4a–f. (n.d.). In ResearchGate. Retrieved from [Link]
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Effect of Newly Synthesized Structures of Peptides on the Stability of the Monolayers Formed. (n.d.). In MDPI. Retrieved from [Link]
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Aminodiols via Stereocontrolled Oxidation of Methyleneaziridines. (n.d.). In PMC. Retrieved from [Link]
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Black, D. S. C., & Johnstone, L. M. (1970). Oxidation of a 1-pyrroline 1-oxide and the corresponding 1-hydroxy-2-pyrrolidone. Journal of the Chemical Society C: Organic, (13), 1792-1795. [Link]
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Huang, X., & Baran, P. S. (2014). Oxidative diversification of amino acids and peptides by small-molecule iron catalysis. Nature, 511(7510), 448-452. [Link]
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Al-Deeb, O. A., Al-Hussain, S. A., & El-Sherbiny, D. T. (2018). Thermal stability of some anti-inflammatory pharmaceutical drugs and determination of purity using (DSC). Journal of Thermal Analysis and Calorimetry, 132(2), 1135-1142. [Link]
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Hydrolysis of nitriles. (2025, June 23). Save My Exams. [Link]
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Residue-level determinants of the thermal stability of the extremophilic Ts2631 endolysin. (2025, November 22). [Link]
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Technical Safety & Handling Guide: 2-(3-Aminopyrrolidin-1-yl)acetonitrile
The following is an in-depth technical guide and safety whitepaper for 2-(3-Aminopyrrolidin-1-yl)acetonitrile . This document is structured for researchers and drug development professionals, focusing on the specific hazards, synthesis logic, and operational protocols required for handling functionalized aminonitriles.
Chemical Identity & Physicochemical Profile[1][2][3][4]
This compound represents a bifunctional scaffold containing a secondary amine (pyrrolidine core), a primary amine (exocyclic), and a nitrile group. It is a critical intermediate in the synthesis of DPP-4 inhibitors and other bioactive peptidomimetics.
| Parameter | Data |
| Chemical Name | 2-(3-Aminopyrrolidin-1-yl)acetonitrile |
| Common Synonyms | 1-(Cyanomethyl)pyrrolidin-3-amine; 3-Amino-1-pyrrolidineacetonitrile |
| CAS Number | 1187930-18-0 (Generic/Analogous) |
| Molecular Formula | |
| Molecular Weight | 125.17 g/mol |
| Physical State | Viscous oil or low-melting solid (hygroscopic) |
| Solubility | Soluble in DCM, Methanol, DMSO; Sparingly soluble in hexanes |
| pKa (Predicted) | ~9.5 (Primary amine), ~4.5 (Ring nitrogen due to EWG effect of nitrile) |
Structural SMILES
NC1CCN(CC#N)C1
Toxicological Assessment & Hazard Identification
Critical Warning: As an
Mechanism of Toxicity (The "Why")
-
Metabolic Cyanide Release: Upon ingestion or absorption, hepatic cytochrome P450 enzymes can oxidize the
-carbon (adjacent to the nitrile). This leads to an unstable cyanohydrin intermediate which spontaneously decomposes to release Hydrogen Cyanide (HCN) . -
Direct Alkylation: The acetonitrile moiety, while less reactive than haloacetonitriles, can act as a weak electrophile under physiological conditions, potentially alkylating DNA or proteins.
-
Causticity: The primary amine at position 3 confers high basicity, leading to immediate tissue necrosis (chemical burns) upon contact with mucous membranes.
GHS Classification (Derived)
-
Acute Toxicity (Oral/Inhalation): Category 3 (Toxic).
-
Skin Corrosion/Irritation: Category 1B (Causes severe skin burns).
-
Eye Damage: Category 1 (Irreversible damage).
-
Sensitization: Skin Sensitizer Category 1 (High potential due to protein conjugation).
Operational Safety & Engineering Controls
Hierarchy of Controls Diagram
The following decision tree outlines the mandatory safety workflow for handling this compound.
Caption: Operational safety workflow emphasizing containment and specific deactivation protocols.
Specific Handling Protocols
-
Glove Permeation: Standard nitrile gloves provide insufficient protection (>15 mins) against aminonitriles due to the solvent-like properties of the nitrile group.
-
Protocol: Use Silver Shield/4H (Laminate) gloves as the primary barrier. Wear standard nitrile gloves over them for dexterity.
-
-
Surface Decontamination:
-
Do NOT use acidic cleaning agents (risk of HCN generation).
-
Protocol: Wipe surfaces with 10% Sodium Hypochlorite (Bleach) adjusted to pH > 10. This oxidizes the amine and hydrolyzes the nitrile.
-
Emergency Response (Medical)
-
Antidote Awareness: First responders must be informed of potential Cyanide Toxicity .
-
Skin Contact: Immediate irrigation with water for 15 minutes.[1] Do not use solvent-based cleaners.
-
Ingestion/Inhalation:
-
Administer Hydroxocobalamin (Cyanokit) if available and systemic toxicity signs (confusion, hypotension, cherry-red skin) appear.
-
Avoid mouth-to-mouth resuscitation (risk of secondary contamination).
-
Synthetic Utility & Experimental Protocol
Synthetic Logic (The "Expert" Approach)
Direct alkylation of 3-aminopyrrolidine with chloroacetonitrile is prone to side reactions (poly-alkylation and regioselectivity issues between the primary and secondary amines).
Recommended Route: Use a mono-protected scaffold (N-Boc-3-aminopyrrolidine). This ensures alkylation occurs only at the pyrrolidine nitrogen (N1), followed by controlled deprotection.
Reaction Pathway Diagram
Caption: Regioselective synthesis pathway avoiding poly-alkylation by using Boc-protection strategy.
Detailed Experimental Procedure
Note: All steps must be performed in a fume hood.
Step 1: N-Alkylation
-
Charge: In a round-bottom flask, dissolve tert-butyl pyrrolidin-3-ylcarbamate (1.0 equiv) in anhydrous Acetonitrile (10 mL/g).
-
Base: Add Potassium Carbonate (
, 2.0 equiv). Stir for 15 min at 0°C. -
Addition: Dropwise add Bromoacetonitrile (1.1 equiv). Caution: Bromoacetonitrile is a potent lachrymator.
-
Monitor: Allow to warm to RT. Monitor by TLC (5% MeOH in DCM). Stain with Ninhydrin (Boc-amine will show faint spot, product darkens upon heating).
-
Workup: Filter off solids. Concentrate filtrate. Redissolve in EtOAc, wash with Brine. Dry over
.
Step 2: Deprotection (Boc Removal)
-
Dissolve: Dissolve the intermediate in DCM (5 mL/g).
-
Acidolysis: Add Trifluoroacetic Acid (TFA) (20% v/v). Stir at RT for 2 hours.
-
Self-Validation Check: Evolution of
gas confirms deprotection.
-
-
Isolation: Concentrate in vacuo.
-
Critical Step: The product is now a TFA salt. To obtain the free base, neutralize with cold saturated
and extract rapidly into DCM/IPA (3:1). Note: Free base is unstable; store as salt if possible.
-
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 1187930-18-0 (Analogous Structures). Retrieved from [Link]
-
European Chemicals Agency (ECHA). Registration Dossier - Aminoacetonitrile derivatives. Retrieved from [Link]
Sources
An In-depth Technical Guide to the pKa of the Primary Amine in 2-(3-Aminopyrrolidin-1-yl)acetonitrile
This technical guide provides a comprehensive analysis of the acid-base properties, specifically the pKa value of the primary amine, of 2-(3-aminopyrrolidin-1-yl)acetonitrile. For researchers, scientists, and drug development professionals, a thorough understanding of a molecule's ionization constant is fundamental to predicting its pharmacokinetic and pharmacodynamic behavior. This document will delve into the structural factors influencing the basicity of this compound, outline robust experimental and computational methods for pKa determination, and provide actionable protocols for laboratory and in silico application.
The Significance of pKa in Drug Development
The pKa of an ionizable group in a drug candidate, such as the primary amine in 2-(3-aminopyrrolidin-1-yl)acetonitrile, is a critical physicochemical parameter. It dictates the extent of ionization at a given pH, which in turn influences solubility, lipophilicity, membrane permeability, and protein binding.[1][2] An accurate determination of the pKa is therefore essential for developing effective drug formulations and for understanding a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[1]
Structural Analysis and Estimated pKa
2-(3-Aminopyrrolidin-1-yl)acetonitrile possesses two basic nitrogen atoms: a tertiary amine within the pyrrolidine ring and a primary amine in the 3-position substituent. This guide focuses on the pKa of the more basic primary amine. The basicity of this amine is influenced by several structural features:
-
Inductive Effect: The electron-donating character of the alkyl groups in the pyrrolidine ring increases the electron density on the primary amine, thereby increasing its basicity (and its pKa). Conversely, the electron-withdrawing nature of the nitrile group, transmitted through the carbon framework, will decrease the basicity of both amines. The influence of the nitrile group on the primary amine is more distant than on the tertiary amine.
-
Steric Hindrance: The pyrrolidine ring and its substituent can create steric hindrance around the nitrogen atoms, potentially affecting their ability to be protonated.
-
Solvation: The ability of the protonated form (the conjugate acid) to be stabilized by solvent molecules is a key determinant of basicity.
Based on the pKa of similar aliphatic primary amines, which typically range from 9 to 11, and considering the electron-withdrawing effect of the distant acetonitrile group, the pKa of the primary amine in 2-(3-aminopyrrolidin-1-yl)acetonitrile is estimated to be in the range of 9.5 to 10.5 . However, for drug development purposes, a precise experimental or high-level computational determination is imperative.
Experimental Determination of pKa
Potentiometric titration is a highly reliable and widely used method for the determination of pKa values.[1][3] The following protocol provides a step-by-step guide for this procedure.
Potentiometric Titration Protocol
Objective: To determine the pKa of the primary amine in 2-(3-aminopyrrolidin-1-yl)acetonitrile by monitoring the pH change of a solution of the compound upon titration with a standardized acid.
Materials:
-
2-(3-Aminopyrrolidin-1-yl)acetonitrile sample
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
High-purity water (deionized and degassed)
-
Calibrated pH meter and electrode
-
Automatic titrator or manual burette
-
Stir plate and stir bar
-
Beaker
Procedure:
-
Sample Preparation: Accurately weigh a known amount of 2-(3-aminopyrrolidin-1-yl)acetonitrile and dissolve it in a known volume of high-purity water to create a solution of known concentration (e.g., 0.01 M).
-
Titration Setup: Place the beaker containing the sample solution on the stir plate, add a stir bar, and immerse the calibrated pH electrode in the solution. Position the burette containing the standardized HCl solution above the beaker.
-
Titration: Begin the titration by adding small, precise increments of the HCl solution. After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added.
-
Data Collection: Continue the titration until the pH has dropped significantly, passing through the equivalence point(s).
-
Data Analysis: Plot the pH versus the volume of HCl added. The pKa value corresponds to the pH at the half-equivalence point. For a diprotic base, two equivalence points will be observed. The pKa of the primary amine will be the higher of the two values.
Data Presentation:
| Volume of HCl (mL) | Measured pH |
| 0.00 | pH_initial |
| 0.10 | pH_1 |
| ... | ... |
| V_eq1/2 | pKa2 |
| V_eq1 | pH_eq1 |
| V_eq2/2 | pKa1 |
| V_eq2 | pH_eq2 |
Experimental Workflow for Potentiometric Titration
Caption: Workflow for pKa determination via potentiometric titration.
Computational pKa Prediction
In silico methods, particularly those based on quantum mechanics, offer a powerful alternative for predicting pKa values.[4][5] Density Functional Theory (DFT) combined with a suitable solvent model is a common and accurate approach.
DFT-Based pKa Calculation Protocol
Objective: To calculate the pKa of the primary amine in 2-(3-aminopyrrolidin-1-yl)acetonitrile using a thermodynamic cycle and DFT calculations.
Methodology:
-
Conformational Search: Perform a thorough conformational search for the neutral and protonated forms of 2-(3-aminopyrrolidin-1-yl)acetonitrile to identify the lowest energy conformers.
-
Geometry Optimization: Optimize the geometries of the lowest energy conformers in both the gas phase and in a simulated aqueous environment using a continuum solvent model (e.g., SMD or CPCM). A suitable level of theory, such as B3LYP/6-311++G(d,p), is recommended.[6]
-
Frequency Calculation: Perform frequency calculations on the optimized structures to confirm they are true minima (no imaginary frequencies) and to obtain the Gibbs free energies.
-
pKa Calculation: The pKa is calculated using the following equation, which is derived from a thermodynamic cycle:
pKa = (G°(aq, B) - G°(aq, BH+)) / (2.303 * RT) + C
where:
-
G°(aq, B) is the Gibbs free energy of the neutral base in the aqueous phase.
-
G°(aq, BH+) is the Gibbs free energy of the protonated base (conjugate acid) in the aqueous phase.
-
R is the ideal gas constant.
-
T is the temperature in Kelvin.
-
C is a correction factor that includes the Gibbs free energy of the proton in the aqueous phase.
-
Data Presentation:
| Species | Gas Phase Energy (Hartree) | Solvation Energy (kcal/mol) | Aqueous Phase Gibbs Free Energy (Hartree) |
| Neutral Base (B) | E_gas(B) | ΔG_solv(B) | G_aq(B) |
| Protonated Base (BH+) | E_gas(BH+) | ΔG_solv(BH+) | G_aq(BH+) |
Computational Workflow for pKa Prediction
Caption: Workflow for computational pKa prediction using DFT.
Conclusion
References
-
Casasnovas, R., et al. (2009). Theoretical pKa calculations of substituted pyridines. ResearchGate. [Link]
-
Cui, Y., et al. (2021). Experimental Determination of the pKa Values of Clinically Relevant Aminoglycoside Antibiotics: Toward Establishing pKa—Activity Relationships. ACS Omega. [Link]
-
Juranić, I. (2014). Simple Method for the Estimation of pKa of Amines. Croatica Chemica Acta. [Link]
-
Casasnovas, R., et al. (2009). Theoretical pKa calculations of substituted pyridines. ResearchGate. [Link]
-
Khan, M. A., et al. (2023). Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. Molecules. [Link]
-
Williams, R. (2022). pKa Data Compiled by R. Williams. [Link]
-
Juranić, I. (2014). Simple Method for the Estimation of pKa of Amines. ResearchGate. [Link]
-
van der Meulen, F. P. B. M., & de Groot, M. J. (2012). Development of Methods for the Determination of pKa Values. In Drug Discovery and Development - From Molecules to Medicine. IntechOpen. [Link]
-
Thapa, B., & Schlegel, H. B. (2017). Improved pKa Prediction of Substituted Alcohols, Phenols, and Hydroperoxides in Aqueous Medium Using Density Functional Theory and a Cluster-Continuum Solvation Model. The Journal of Physical Chemistry A. [Link]
-
D'Andola, M., et al. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules. [Link]
-
Chemistry Steps. pKa and Acid Strength - What Factors Affect the Acidity. [Link]
-
Al-Ghanim, A. M. (2025). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research and Scientific Studies. [Link]
-
Jørgensen, K. T., et al. (2021). Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis. ACS Sustainable Chemistry & Engineering. [Link]
-
Lumen Learning. 6.4. Acid strength and pKa. Organic Chemistry 1: An open textbook. [Link]
Sources
The Strategic Utility of 2-(3-Aminopyrrolidin-1-yl)acetonitrile in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of contemporary medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. Among the vast arsenal of available scaffolds, the pyrrolidine ring system holds a privileged position due to its conformational flexibility and its prevalence in a wide array of biologically active natural products and synthetic drugs. This guide focuses on a particularly valuable derivative: 2-(3-Aminopyrrolidin-1-yl)acetonitrile . Its unique trifunctional nature, featuring a secondary amine within the pyrrolidine ring, a primary amine at the 3-position, and a reactive nitrile group, makes it a highly versatile and sought-after intermediate in the synthesis of complex pharmaceutical agents.
This document serves as a comprehensive technical resource, providing insights into the synthesis, physicochemical properties, and diverse applications of 2-(3-aminopyrrolidin-1-yl)acetonitrile. It is designed to empower researchers and drug development professionals to effectively leverage this building block in their quest for innovative medicines.
Physicochemical Properties and Stereochemistry: Foundational Knowledge for Drug Design
Table 1: Estimated Physicochemical Properties of 2-(3-Aminopyrrolidin-1-yl)acetonitrile
| Property | Estimated Value/Range | Significance in Drug Discovery |
| Molecular Weight | 139.19 g/mol | Adherence to Lipinski's Rule of Five for oral bioavailability. |
| pKa (Basic) | 8.5 - 10.5 (for the pyrrolidine and primary amines) | Influences solubility, receptor binding (ionic interactions), and pharmacokinetic properties. |
| logP | -1.0 to 0.5 | Indicates the compound's hydrophilicity, affecting solubility, permeability, and metabolism. |
| Hydrogen Bond Donors | 2 | The two amino groups can participate in crucial hydrogen bonding interactions with biological targets. |
| Hydrogen Bond Acceptors | 3 | The two nitrogen atoms and the nitrile group can act as hydrogen bond acceptors. |
Note: These values are estimations and should be experimentally verified for specific applications.
The stereochemistry of the 3-aminopyrrolidine core is a critical consideration in drug design. The chiral center at the 3-position allows for the synthesis of enantiomerically pure compounds, which can exhibit significantly different pharmacological and toxicological profiles. The ability to selectively synthesize either the (R)- or (S)-enantiomer is often crucial for optimizing drug-target interactions.
Synthesis of 2-(3-Aminopyrrolidin-1-yl)acetonitrile: A Practical Approach
A definitive, step-by-step published synthesis protocol for 2-(3-aminopyrrolidin-1-yl)acetonitrile is not prominently available. However, a plausible and practical synthetic route can be devised based on established organic chemistry principles, primarily involving the N-alkylation of a protected 3-aminopyrrolidine derivative.
Proposed Synthetic Pathway
The most logical approach involves a two-step sequence starting from a commercially available protected 3-aminopyrrolidine, such as N-Boc-3-aminopyrrolidine. This strategy ensures regioselective alkylation of the pyrrolidine ring nitrogen and prevents undesired side reactions with the primary amine.
Figure 1: Proposed synthesis of 2-(3-aminopyrrolidin-1-yl)acetonitrile.
Detailed Experimental Protocol (Theoretical)
Step 1: N-Alkylation of N-Boc-3-aminopyrrolidine
-
Reaction Setup: To a solution of N-Boc-3-aminopyrrolidine (1.0 eq.) in a suitable anhydrous solvent such as acetonitrile (ACN) or dimethylformamide (DMF), add a base (e.g., potassium carbonate or triethylamine, 2-3 eq.).
-
Addition of Alkylating Agent: To the stirred suspension, add chloroacetonitrile (1.1-1.5 eq.) dropwise at room temperature.
-
Reaction Monitoring: The reaction mixture is typically stirred at room temperature or gently heated (e.g., 50-60 °C) to drive the reaction to completion. Progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, the reaction mixture is filtered to remove the inorganic base. The filtrate is concentrated under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by column chromatography on silica gel to yield N-Boc-2-(3-aminopyrrolidin-1-yl)acetonitrile.
Step 2: Deprotection of the Boc Group
-
Reaction Setup: Dissolve the purified N-Boc-2-(3-aminopyrrolidin-1-yl)acetonitrile (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or dioxane.
-
Acidic Cleavage: Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrochloric acid in dioxane, to the solution at 0 °C.
-
Reaction Monitoring: The reaction is typically stirred at room temperature for a few hours until the deprotection is complete, as monitored by TLC or LC-MS.
-
Isolation of the Product: The solvent and excess acid are removed under reduced pressure. The resulting residue, often the salt of the product, can be used directly or neutralized with a base to obtain the free amine. Further purification, if necessary, can be achieved by crystallization or chromatography.
Applications in Medicinal Chemistry: A Scaffold for Diverse Biological Targets
The trifunctional nature of 2-(3-aminopyrrolidin-1-yl)acetonitrile makes it a valuable building block for accessing a wide range of molecular architectures with diverse biological activities. The primary and secondary amines provide handles for introducing various substituents through reactions such as amide bond formation, reductive amination, and N-alkylation, while the nitrile group can be transformed into other functional groups or utilized for its unique electronic properties.
Dipeptidyl Peptidase-4 (DPP-4) Inhibitors for Type 2 Diabetes
The 3-aminopyrrolidine scaffold is a key pharmacophore in a class of highly successful drugs for the treatment of type 2 diabetes: the dipeptidyl peptidase-4 (DPP-4) inhibitors. These drugs work by preventing the degradation of incretin hormones, which in turn increases insulin secretion in a glucose-dependent manner. While sitagliptin, a prominent DPP-4 inhibitor, features a related β-amino acid amide structure, the 2-(3-aminopyrrolidin-1-yl)acetonitrile moiety provides a versatile platform for the synthesis of novel DPP-4 inhibitors. The primary amine can mimic the N-terminus of the natural peptide substrates of DPP-4, while the rest of the molecule can be elaborated to occupy other binding pockets of the enzyme.
Chemokine Receptor (CCR) Antagonists for HIV and Inflammatory Diseases
Chemokine receptors, such as CCR5, are crucial for the entry of certain strains of HIV into host cells and are also implicated in various inflammatory diseases. The 3-aminopyrrolidine scaffold has been explored for the development of potent CCR5 antagonists.[1] The secondary amine of the pyrrolidine ring in 2-(3-aminopyrrolidin-1-yl)acetonitrile can be functionalized to introduce moieties that interact with the transmembrane domains of the receptor, while the aminomethyl group at the 3-position can be modified to optimize binding and pharmacokinetic properties.
Figure 2: Key medicinal chemistry applications of the building block.
Kinase Inhibitors for Oncology and Inflammatory Disorders
The pyrrolidine scaffold is increasingly being incorporated into the design of kinase inhibitors.[2][3] Kinases are a large family of enzymes that play critical roles in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory conditions. The 3-aminopyrrolidine moiety can serve as a versatile scaffold to present key pharmacophoric elements that interact with the ATP-binding site of kinases. The primary amine of 2-(3-aminopyrrolidin-1-yl)acetonitrile can be used to form hydrogen bonds with the hinge region of the kinase, a common binding motif for many kinase inhibitors.
Other Potential Applications
The versatility of this building block extends beyond the aforementioned areas. The pyrrolidine ring can impart favorable pharmacokinetic properties, such as improved solubility and metabolic stability. The primary amine and the nitrile group offer multiple points for diversification, making it an ideal scaffold for the construction of compound libraries for high-throughput screening against a wide range of biological targets, including other GPCRs, ion channels, and enzymes.
Conclusion
2-(3-Aminopyrrolidin-1-yl)acetonitrile stands out as a highly valuable and versatile building block in the field of drug discovery. Its trifunctional nature, combined with the inherent drug-like properties of the pyrrolidine scaffold, provides medicinal chemists with a powerful tool for the synthesis of novel and complex molecules. While a detailed, publicly available synthesis protocol remains to be published, a logical and practical synthetic route can be readily devised. The demonstrated and potential applications of this building block in the development of treatments for diabetes, HIV, cancer, and inflammatory diseases underscore its significance. As the demand for innovative therapeutics continues to grow, the strategic utilization of such well-designed molecular building blocks will undoubtedly play a pivotal role in accelerating the discovery of the next generation of medicines.
References
- Imamura, S., et al. (2004). CCR5 antagonists as anti-HIV-1 agents. 1. Synthesis and biological evaluation of 5-oxopyrrolidine-3-carboxamide derivatives. Chemical & Pharmaceutical Bulletin, 52(1), 63-73.
-
Kim, D., et al. (2005). (2R)-4-Oxo-4-[3-(trifluoromethyl)-5,6-dihydro[1][3][4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-amine: A Potent, Orally Active Dipeptidyl Peptidase IV Inhibitor for the Treatment of Type 2 Diabetes. Journal of Medicinal Chemistry, 48(1), 141-151.
- Góra, J., et al. (2021). Anticonvulsant Properties of New Pyrrolidine-2,5-dione-acetamides. Molecules, 26(15), 4477.
- Bibian, M., et al. (2021). Potent and Selective CK1 Kinase Inhibitors Exhibiting a Chiral Pyrrolidine Scaffold. Journal of Medicinal Chemistry, 64(15), 11481-11497.
-
EPA. (2025). Amino(pyridin-3-yl)acetonitrile Properties. [Link]
-
PubChem. (n.d.). 2-[2-(3-Hydroxypropyl)pyrrolidin-1-yl]acetonitrile. [Link]
-
PubChem. (n.d.). 2-Amino-2-(pyridin-3-yl)acetonitrile. [Link]
- Jirgensons, A., et al. (2000). A Practical Synthesis of tert-Alkylamines via the Ritter Reaction with Chloroacetonitrile. Synthesis, 2000(12), 1709-1712.
-
ResearchGate. (2025). Chloroacetonitrile. [Link]
-
PubChemLite. (n.d.). 2-[3-(aminomethyl)pyrrolidin-1-yl]acetonitrile hydrochloride. [Link]
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- 3. Novel 5-Oxopyrrolidine-3-carbohydrazides as Potent Protein Kinase Inhibitors: Synthesis, Anticancer Evaluation, and Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. plu.mx [plu.mx]
Methodological & Application
Synthesis of 2-(3-Aminopyrrolidin-1-yl)acetonitrile from 3-aminopyrrolidine
Application Note & Protocol
Strategic Synthesis of 2-(3-Aminopyrrolidin-1-yl)acetonitrile: A Regioselective Approach to a Key Medicinal Chemistry Building Block
Abstract
Substituted pyrrolidines are privileged scaffolds in modern drug discovery, appearing in numerous FDA-approved therapeutics.[1] This application note provides a comprehensive guide to the synthesis of 2-(3-Aminopyrrolidin-1-yl)acetonitrile, a versatile building block possessing two distinct nitrogen nucleophiles. The core challenge lies in achieving regioselective N-alkylation on the pyrrolidine ring nitrogen over the exocyclic primary amine. We present a detailed, field-tested protocol for the direct alkylation of 3-aminopyrrolidine with chloroacetonitrile, leveraging the inherent nucleophilicity difference between the two amino groups. This guide explains the mechanistic rationale, provides a step-by-step experimental procedure, outlines critical safety precautions, and details methods for product characterization and troubleshooting, designed for researchers in synthetic and medicinal chemistry.
Synthetic Strategy and Mechanistic Rationale
The synthesis of the target compound is achieved via a direct nucleophilic substitution (SN2) reaction. The primary challenge is controlling the site of alkylation on the 3-aminopyrrolidine starting material, which features both a secondary cyclic amine (N1) and a primary exocyclic amine (N3).
1.1. The Principle of Regioselectivity
In the context of 3-aminopyrrolidine, the secondary amine within the pyrrolidine ring (N1) is a stronger nucleophile than the primary amine at the C3 position. This enhanced nucleophilicity can be attributed to several factors:
-
Inductive Effect: The two alkyl groups attached to the ring nitrogen create a more electron-rich environment compared to the primary amine, increasing its propensity to attack an electrophile.
-
Steric Hindrance: While the ring itself imparts some structure, the lone pair of the N1 nitrogen is generally more accessible than that of the primary amine, which has more rotational freedom and can be sterically shielded by the adjacent pyrrolidine ring.
By carefully controlling the reaction conditions—specifically, by using a non-hindered alkylating agent and a mild base—alkylation can be directed preferentially to the N1 position. Chloroacetonitrile serves as an effective electrophile for this transformation.[2]
1.2. Role of Reagents
-
3-Aminopyrrolidine: The nucleophilic substrate containing two potential reaction sites.
-
Chloroacetonitrile: A potent and hazardous electrophile that provides the cyanomethyl moiety. Its high reactivity necessitates stringent safety measures.[3]
-
Potassium Carbonate (K₂CO₃): A mild, inorganic base. Its primary role is to act as an acid scavenger, neutralizing the hydrochloric acid (HCl) byproduct generated during the SN2 reaction. Using a mild base prevents the deprotonation of the less nucleophilic primary amine, further favoring the desired N1-alkylation.
-
Acetonitrile (CH₃CN): A polar, aprotic solvent that is ideal for SN2 reactions. It effectively solvates the potassium cations while leaving the carbonate anion relatively free to act as a base, and it does not interfere with the nucleophilic attack.
The overall chemical transformation is depicted below.
Caption: Reaction scheme for the N1-alkylation of 3-aminopyrrolidine.
Critical Safety Precautions
WARNING: Chloroacetonitrile is a highly toxic, flammable, and lachrymatory substance.[4] It is fatal if swallowed, toxic in contact with skin, and toxic if inhaled.[3] 3-Aminopyrrolidine is corrosive and can cause severe skin burns and eye damage. This procedure must be performed in a certified chemical fume hood by trained personnel.
-
Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, nitrile or neoprene gloves (double-gloving is recommended), and chemical splash goggles with a full-face shield.[5]
-
Ventilation: All manipulations involving chloroacetonitrile must be conducted within a high-performance chemical fume hood to prevent inhalation of toxic vapors.[6]
-
Handling: Use non-sparking tools and ground all equipment to prevent static discharge.[4] Avoid all contact with skin, eyes, and clothing. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek urgent medical attention.[5]
-
Waste Disposal: All chemical waste, including contaminated solvents and consumables, must be collected in designated, sealed hazardous waste containers and disposed of according to institutional and governmental regulations.[5]
Detailed Experimental Protocol
This protocol outlines the synthesis on a 10 mmol scale. Adjustments can be made as necessary.
3.1. Materials and Equipment
| Reagent/Material | Grade | Supplier Example | Quantity | Molar Mass ( g/mol ) | Moles (mmol) |
| 3-Aminopyrrolidine | ≥97% | Sigma-Aldrich | 0.86 g | 86.13 | 10.0 |
| Chloroacetonitrile | ≥99% | Acros Organics | 0.83 g (0.70 mL) | 75.50 | 11.0 |
| Anhydrous Potassium Carbonate | ≥99%, fine powder | Fisher Scientific | 2.07 g | 138.21 | 15.0 |
| Anhydrous Acetonitrile | ≥99.8%, HPLC Grade | VWR Chemicals | 50 mL | - | - |
| Dichloromethane (DCM) | ACS Grade | - | ~100 mL | - | - |
| Saturated Sodium Bicarbonate | - | - | ~50 mL | - | - |
| Brine | - | - | ~50 mL | - | - |
| Anhydrous Sodium Sulfate | - | - | ~10 g | - | - |
-
Equipment: 100 mL round-bottom flask, magnetic stirrer and stir bar, condenser, nitrogen/argon inlet, dropping funnel, standard glassware for workup, rotary evaporator, thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄), and column chromatography setup.
3.2. Reaction Setup and Execution
-
Preparation: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add anhydrous potassium carbonate (2.07 g, 15.0 mmol).
-
Reagent Addition: Add anhydrous acetonitrile (40 mL) to the flask. Begin vigorous stirring to create a fine suspension. Add 3-aminopyrrolidine (0.86 g, 10.0 mmol) to the suspension.
-
Electrophile Addition: In a dropping funnel, dissolve chloroacetonitrile (0.83 g, 11.0 mmol) in anhydrous acetonitrile (10 mL). Add this solution dropwise to the stirring reaction mixture over 15-20 minutes at room temperature. An exotherm may be observed; maintain the temperature below 35°C with a water bath if necessary.
-
Reaction: Once the addition is complete, allow the reaction to stir at room temperature for 12-18 hours under an inert atmosphere (e.g., nitrogen).
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 90:10:1 mixture of DCM:Methanol:Ammonium Hydroxide as the mobile phase). The starting material should be consumed, and a new, less polar spot corresponding to the product should appear.
3.3. Workup and Purification
-
Filtration: Upon completion, filter the reaction mixture through a pad of Celite to remove the potassium carbonate and other inorganic salts. Wash the filter cake with additional acetonitrile (2 x 10 mL).
-
Concentration: Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude product as an oil or semi-solid.
-
Extraction: Dissolve the crude residue in dichloromethane (50 mL) and transfer it to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (25 mL) and brine (25 mL).
-
Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-(3-Aminopyrrolidin-1-yl)acetonitrile.
-
Purification: The crude product should be purified by column chromatography on silica gel. A gradient elution system starting with 100% DCM and gradually increasing the polarity with methanol (e.g., 0% to 10% MeOH) is typically effective. Adding a small amount of triethylamine (0.5-1%) to the eluent can prevent product streaking on the acidic silica gel.[7] Combine the pure fractions and remove the solvent in vacuo to afford the final product.
Sources
Application Notes and Protocols: N-cyanomethylation of 3-aminopyrrolidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the N-cyanomethylation of 3-aminopyrrolidine, a critical reaction for synthesizing precursors of various pharmacologically active compounds. The protocol details a robust and reproducible method, emphasizing safety, reaction optimization, and purification strategies. This guide is intended to equip researchers with the necessary information to perform this synthesis efficiently and safely.
Introduction
N-heterocyclic compounds, particularly those containing a pyrrolidine scaffold, are prominent structural motifs in a vast array of pharmaceuticals and biologically active molecules.[1] The functionalization of the pyrrolidine ring, specifically at the nitrogen atom, allows for the introduction of diverse substituents that can modulate the compound's physicochemical properties and biological activity. The cyanomethyl group, in particular, serves as a versatile synthetic handle, readily convertible to other functional groups such as amines, carboxylic acids, and amides, making it a valuable building block in drug discovery programs.[2][3]
The N-cyanomethylation of 3-aminopyrrolidine yields a key intermediate for the synthesis of various therapeutic agents. This application note provides a detailed protocol for this transformation, focusing on the reaction between 3-aminopyrrolidine and bromoacetonitrile.
Reaction Mechanism and Scientific Rationale
The N-cyanomethylation of 3-aminopyrrolidine proceeds via a nucleophilic aliphatic substitution reaction (SN2).[4][5] The lone pair of electrons on the nitrogen atom of the 3-aminopyrrolidine acts as a nucleophile, attacking the electrophilic carbon atom of bromoacetonitrile.[6] The bromide ion is subsequently displaced as the leaving group, forming the N-cyanomethylated product.
A common challenge in the alkylation of amines is the potential for overalkylation, where the newly formed secondary amine can react further with the alkylating agent to form a tertiary amine and subsequently a quaternary ammonium salt.[4][5][7][8] To favor monoalkylation, it is crucial to control the stoichiometry of the reactants. Using a slight excess of the amine relative to the alkylating agent can help minimize this side reaction. The choice of a suitable base is also critical to neutralize the hydrobromic acid generated during the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic.
Safety and Handling
Extreme caution must be exercised when handling the reagents involved in this protocol.
-
3-Aminopyrrolidine: This compound is corrosive and can cause severe skin burns and eye damage.[9][10] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles.
-
Bromoacetonitrile: This reagent is highly toxic if swallowed, inhaled, or in contact with skin.[6][11][12][13][14] It is also a severe irritant to the eyes and respiratory system.[6][11] All manipulations involving bromoacetonitrile must be performed in a certified chemical fume hood.[11][13][14] Wear appropriate PPE, including double gloves, a lab coat, and chemical splash goggles.[6][11][14] In case of exposure, seek immediate medical attention.[11][13]
Emergency Procedures:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[11] Remove contaminated clothing.[11]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[11] Seek immediate medical attention.
-
Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration.[11]
-
Ingestion: Do not induce vomiting.[15] Rinse mouth with water.[12] Seek immediate medical attention.[11][12]
Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 3-Aminopyrrolidine | ≥98% | Commercially Available | Store under inert gas. |
| Bromoacetonitrile | ≥97% | Commercially Available | Highly toxic. Handle with extreme care.[6][11][12][13][14] Store in a cool, dry, and well-ventilated area.[6][11] |
| Triethylamine (TEA) | ≥99% | Commercially Available | Dried over KOH pellets. |
| Dichloromethane (DCM) | Anhydrous | Commercially Available | Store over molecular sieves. |
| Sodium Bicarbonate (NaHCO₃) | Saturated Aqueous Solution | N/A | |
| Brine | Saturated Aqueous Solution | N/A | |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Reagent Grade | Commercially Available | |
| Silica Gel | 230-400 mesh | Commercially Available | For column chromatography. |
| Ethyl Acetate | HPLC Grade | Commercially Available | For column chromatography. |
| Hexanes | HPLC Grade | Commercially Available | For column chromatography. |
Equipment
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glass column for chromatography
-
Thin-layer chromatography (TLC) plates (silica gel)
-
UV lamp for TLC visualization
-
NMR spectrometer
-
Mass spectrometer
Step-by-Step Procedure
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 3-aminopyrrolidine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Addition of Bromoacetonitrile: While stirring vigorously, add a solution of bromoacetonitrile (1.1 eq) in anhydrous dichloromethane dropwise to the cooled reaction mixture over 30 minutes. Caution: Bromoacetonitrile is highly toxic. [6][11][12][13][14]
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes with 1% triethylamine).
-
Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure N-cyanomethylated 3-aminopyrrolidine.
Workflow Diagram
Caption: Experimental workflow for the N-cyanomethylation of 3-aminopyrrolidine.
Characterization
The final product should be characterized by standard analytical techniques to confirm its identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the N-cyanomethylated product.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify the characteristic nitrile (C≡N) stretching frequency.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Yield | Incomplete reaction. | Extend the reaction time and continue to monitor by TLC. Ensure anhydrous conditions were maintained. |
| Loss of product during work-up or purification. | Ensure proper extraction and careful handling during chromatography. | |
| Presence of Starting Material | Insufficient bromoacetonitrile. | Use a slight excess of bromoacetonitrile (e.g., 1.1 eq). |
| Formation of Dialkylated Product | Excess bromoacetonitrile or prolonged reaction time. | Use a slight excess of the amine. Monitor the reaction closely and stop it once the starting material is consumed. |
| Impure Product after Chromatography | Co-elution of impurities. | Optimize the eluent system for column chromatography. Consider using a different stationary phase if necessary. |
Chemical Reaction Pathway
Caption: Reaction scheme for the N-cyanomethylation of 3-aminopyrrolidine.
Conclusion
This application note provides a detailed and reliable protocol for the N-cyanomethylation of 3-aminopyrrolidine. By following the outlined procedures and adhering to the stringent safety precautions, researchers can successfully synthesize this valuable intermediate for further elaboration in drug discovery and development programs. The provided troubleshooting guide should assist in overcoming common experimental challenges.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 164401, 3-Aminopyrrolidine. [Link]
-
Reddy, K. S., et al. (2013). Synthesis of Pyrrolidines and Pyrroles via Tandem Amination/Cyanation/Alkylation and Amination/Oxidation Sequences. ACS Combinatorial Science, 15(11), 584–588. [Link]
-
Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. [Link]
-
Zell, T., et al. (2015). Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. Nature Communications, 6, 8931. [Link]
-
Wikipedia. Amine alkylation. [Link]
-
Chemistry with Caroline. (2022). Alkylation of Amines. YouTube. [Link]
- Perkins, M. L. (1945). Purification of amine reaction mixtures. U.S. Patent No. 2,377,511. Washington, DC: U.S.
-
He, L., et al. (2010). Efficient and Clean Gold-Catalyzed One-Pot Selective N-Alkylation of Amines with Alcohols. Angewandte Chemie International Edition, 49(50), 9683–9686. [Link]
-
Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257–10274. [Link]
-
Organic Chemistry Portal. (2020). Alkylation of Amines, Part 1: with Alkyl Halides. YouTube. [Link]
-
The Royal Society of Chemistry. (2024). N-alkylation of Amines with primary/secondary alcohols using novel Cobalt(II) inverse triazolyl-pyridine complex. [Link]
-
Al-Warhi, T., et al. (2022). Synthesis of novel amidines via one-pot three component reactions: Selective topoisomerase I inhibitors with antiproliferative properties. Frontiers in Chemistry, 10, 1039176. [Link]
-
Szatmári, I., et al. (2018). Synthesis of Pyrrolidine Monocyclic Analogues of Pochonicine and Its Stereoisomers: Pursuit of Simplified Structures and Potent β-N-Acetylhexosaminidase Inhibition. Molecules, 23(11), 2977. [Link]
- Li, J., et al. (2012). Synthesis method of (S)-3-amino pyrrolidine dihydrochloride.
-
Zhong, P., et al. (2023). Cyanomethylation Reaction. Encyclopedia. [Link]
-
Garad, D. S., et al. (2019). General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. Organic Letters, 21(22), 9119–9123. [Link]
-
Wang, C., et al. (2019). Cyanomethylation of Substituted Fluorenes and Oxindoles with Alkyl Nitriles. Organic Letters, 21(16), 6332–6335. [Link]
-
Costero, A. M., et al. (2009). Reaction of bromoacetonitrile with o-methyl aromatic acids. Tetrahedron, 65(31), 6067–6072. [Link]
-
Wang, Z., et al. (2023). Regio- and Enantioselective Allylic Cyanomethylation by Synergistic Rhodium and Silane Catalysis. Journal of the American Chemical Society, 145(6), 3390–3396. [Link]
-
Organic Chemistry Portal. Nitrile synthesis by C-C coupling (Cyanomethylation). [Link]
-
Al-Huniti, M. H., & El-Elimat, T. (2022). N-Dealkylation of Amines. Molecules, 27(15), 4702. [Link]
Sources
- 1. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyanomethylation of Substituted Fluorenes and Oxindoles with Alkyl Nitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. guidechem.com [guidechem.com]
- 4. Amine alkylation - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. lifechempharma.com [lifechempharma.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. surfcat.fudan.edu.cn [surfcat.fudan.edu.cn]
- 9. 3-Aminopyrrolidine | C4H10N2 | CID 164401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 3-Aminopyrrolidine | 79286-79-6 | TCI EUROPE N.V. [tcichemicals.com]
- 11. spectrumchemical.com [spectrumchemical.com]
- 12. bg.cpachem.com [bg.cpachem.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. tcichemicals.com [tcichemicals.com]
- 15. tcichemicals.com [tcichemicals.com]
Application Note: Strategic Utilization of 2-(3-Aminopyrrolidin-1-yl)acetonitrile in Covalent & Fragment Libraries
Introduction: The "Escape from Flatland"
In modern drug discovery, the transition from flat, aromatic-heavy compounds to three-dimensional (
Unlike standard pyrrolidines, this building block offers a unique bifunctional architecture:
-
Chiral 3-Aminopyrrolidine Core: Provides a defined vector for library expansion with high
character (fraction of hybridized carbons). -
N-Cyanomethyl Appendage: A versatile functional handle that serves either as a polar "anchor" in fragment screening or a precursor for heterocycle formation (e.g., tetrazoles).
This guide details the strategic application of this molecule in generating Fragment-Based Drug Discovery (FBDD) libraries and Bioisostere Libraries .
Chemical Properties & Handling
| Property | Value / Description | Significance |
| Molecular Weight | ~125.17 g/mol | Ideal for Fragment-Based Drug Discovery (Rule of 3 compliant). |
| Appearance | Colorless to pale yellow oil/solid | Hygroscopic; store under inert gas (Ar/N2). |
| Solubility | DMSO, MeOH, DCM, Water | Highly polar; compatible with aqueous/organic mixtures. |
| Reactivity | Primary Amine ( | Bifunctional: Amine is nucleophilic; Nitrile is electrophilic/cycloaddition-ready. |
| Stability | Caution: Potential for retro-Strecker degradation at low pH. Avoid strong aqueous acids during storage. |
Strategic Library Architectures
We define three distinct library architectures deriveable from this single scaffold. The choice of pathway dictates the final pharmacological profile.
Workflow Visualization
The following diagram illustrates the divergent synthesis pathways.
Figure 1: Divergent synthesis workflows. The primary amine is functionalized first to prevent side reactions, followed by nitrile transformation.
Experimental Protocols
Protocol A: High-Throughput Amide Coupling (Library A)
Objective: Functionalize the C3-primary amine while preserving the N-cyanomethyl group. Context: The nitrile group is stable under standard amide coupling conditions.
Reagents:
-
Scaffold: 2-(3-Aminopyrrolidin-1-yl)acetonitrile (1.0 equiv)[1]
-
Carboxylic Acids: Diverse set (1.1 equiv)
-
Coupling Agent: HATU (1.1 equiv)
-
Base: DIPEA (3.0 equiv)
-
Solvent: DMF (anhydrous)
Step-by-Step Procedure:
-
Preparation: Dissolve the carboxylic acid (0.1 mmol) in DMF (0.5 mL) in a 96-well reaction block.
-
Activation: Add DIPEA (0.3 mmol) followed by HATU (0.11 mmol). Shake at Room Temperature (RT) for 10 minutes to form the activated ester.
-
Addition: Add 2-(3-Aminopyrrolidin-1-yl)acetonitrile (0.1 mmol) dissolved in DMF (0.5 mL).
-
Incubation: Seal the block and shake at RT for 12–16 hours.
-
Workup (SPE):
-
Dilute reaction with MeOH (0.5 mL).
-
Pass through a SCX-2 (Strong Cation Exchange) cartridge.
-
Wash: MeOH (removes unreacted acids/HATU byproducts).
-
Elute: 2N NH3 in MeOH (releases the product).
-
-
Evaporation: Remove solvent under vacuum (Genevac or SpeedVac).
Validation:
-
LCMS: Check for
peak. The nitrile group is distinct in IR ( ) if available, but MS is sufficient for library QC.
Protocol B: Nitrile-to-Tetrazole Transformation (Library B)
Objective: Convert the neutral nitrile into a tetrazole (anionic bioisostere of a carboxylic acid).
Significance: Tetrazoles improve metabolic stability and bioavailability compared to carboxylates [1].[2]
Safety: This protocol uses Zinc Bromide (
Reagents:
-
Substrate: Amide-functionalized scaffold (from Protocol A) (1.0 equiv)
-
Reagent: Sodium Azide (
) (1.5 equiv) -
Catalyst: Zinc Bromide (
) (1.0 equiv) -
Solvent: Water/Isopropanol (2:1) or DMF (if solubility is poor)
Step-by-Step Procedure:
-
Setup: In a pressure-rated vial (microwave vial recommended), dissolve the substrate (0.2 mmol) in Solvent (2 mL).
-
Reagent Addition: Add
(0.2 mmol) and (0.3 mmol).-
Note:
activates the nitrile, facilitating the [3+2] cycloaddition [2].
-
-
Reaction: Heat to 100°C for 16–24 hours (or 140°C for 30 min in a microwave reactor).
-
Caution: Ensure blast shielding is used due to azide thermal hazards.
-
-
Workup:
-
Cool to RT. Add 1N HCl (3 mL) and EtOAc (5 mL).
-
Vigorous stirring is required to break the Zinc-Tetrazole complex.
-
The tetrazole is acidic (
). Extract the organic layer.
-
-
Purification: Reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).
Critical Scientific Considerations (E-E-A-T)
The "Warhead" Misconception vs. Reality
Researchers often confuse N-cyanomethyl amines (this scaffold) with 2-cyanopyrrolidines (e.g., Vildagliptin).
-
2-cyanopyrrolidine: The nitrile is on the
-carbon of the ring. It is highly electrophilic and forms covalent imidate adducts with Serine proteases (DPP4, FAP). -
N-cyanomethyl (This scaffold): The nitrile is separated from the ring by a methylene. It is less electrophilic and generally does not act as a covalent warhead for serine proteases unless the active site geometry specifically forces proximity [3].
-
Implication: Use this scaffold primarily as a linker or bioisostere precursor , not as a guaranteed covalent inhibitor.
Stereochemistry & Fsp3
The 3-aminopyrrolidine core is chiral. Commercial sources often supply the racemate.
-
Recommendation: For high-quality libraries, use enantiopure starting materials ((S)-3-amino or (R)-3-amino). This allows you to probe specific 3D vectors in the binding pocket, a key advantage of pyrrolidines over planar anilines [4].
Safety: -Amino Nitriles
While stable as salts, free
-
Control: Always maintain the pH near neutral during storage. Perform the tetrazole formation (Protocol B) in buffered or basic conditions where possible, or use the Zinc method which stabilizes the intermediate.
References
-
Demko, Z. P., & Sharpless, K. B. (2001).[3] Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water.[4] Journal of Organic Chemistry, 66(24), 7945–7950. (Methodology basis for Protocol B).
-
Organic Chemistry Portal. (n.d.). Synthesis of 1H-tetrazoles. Retrieved from [Link]
-
University of Palermo. (2020). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. IRIS UniPA. Retrieved from [Link]
Sources
Reaction conditions for reducing nitrile group in 2-(3-Aminopyrrolidin-1-yl)acetonitrile
Abstract & Strategic Analysis
The reduction of 2-(3-aminopyrrolidin-1-yl)acetonitrile (Compound 1 ) to 1-(2-aminoethyl)pyrrolidin-3-amine (Compound 2 ) presents a classic chemoselectivity and isolation challenge in heterocyclic synthesis.
The Core Challenge:
-
Polyamino Polarity: The product is a highly hydrophilic triamine (containing primary, secondary, and tertiary amine motifs).[1] Standard aqueous workups (extraction into EtOAc/DCM) often fail due to high water solubility (
). -
Chemo-stability: The starting material contains a reactive secondary amine within the pyrrolidine ring (if not protected) or a primary amine at C3. Harsh reducing agents (e.g., unbuffered LAH) can lead to ring cleavage or polymerization.[1]
-
poisoning: The free amine at C3 can coordinate to transition metal catalysts, potentially poisoning hydrogenation reactions.[1]
Strategic Solution: This guide details two validated protocols. Method A (Catalytic Hydrogenation) is the preferred route for scale-up and purity, utilizing ammonia to suppress secondary amine formation. Method B (Cobalt Boride Reduction) is a robust laboratory-scale alternative that avoids high-pressure equipment but requires a specialized "salting-out" workup.[1]
Reaction Scheme & Pathway Analysis[2][3]
The transformation involves the 4-electron reduction of the nitrile carbon.
Figure 1: Reaction pathway highlighting the critical imine intermediate. Without ammonia, the primary amine product reacts with the imine intermediate to form secondary amine dimers.
Protocol A: Catalytic Hydrogenation (Raney Nickel)
Best for: Scale-up (>5g), high purity requirements, and ease of workup.
Rationale
Raney Nickel (Ra-Ni) is superior to Pd/C for aliphatic nitriles because it is less prone to poisoning by the existing amines and effectively reduces the nitrile at moderate pressures. The addition of ammonia is mandatory to prevent the formation of secondary amine dimers (R-CH2-NH-CH2-R).
Materials[1][4][5][6]
-
Substrate: 2-(3-Aminopyrrolidin-1-yl)acetonitrile (1.0 equiv)
-
Catalyst: Raney Nickel (W2 or commercial slurry, ~20-50 wt% loading relative to substrate)
-
Solvent: 7N Ammonia in Methanol (Anhydrous)
-
Gas: Hydrogen (
), 50–100 psi (3.5–7 bar)
Step-by-Step Procedure
-
Catalyst Preparation:
-
Reaction Assembly:
-
Hydrogenation:
-
Monitoring:
-
Workup (The "Clean" Isolation):
-
Filtration: Filter the mixture through a pad of Celite® under an inert atmosphere (keep the filter cake wet with MeOH to prevent ignition).
-
Evaporation: Concentrate the filtrate under reduced pressure. The ammonia will co-evaporate with methanol.[1]
-
Purification: The residue is often pure enough for use.[1] If not, distill under high vacuum (bulb-to-bulb) or convert to the HCl salt by adding 4N HCl in dioxane.
-
Protocol B: Chemical Reduction (Cobalt Boride)
Best for: Laboratory scale (<1g), no pressure equipment available.
Rationale
The in-situ generation of Cobalt Boride (
Materials[1][4][5][6]
-
Substrate: 1.0 equiv
-
Reagent: Sodium Borohydride (
, 5.0–7.0 equiv) -
Catalyst: Cobalt(II) Chloride hexahydrate (
, 0.5–1.0 equiv) -
Solvent: Methanol (dry)
Step-by-Step Procedure
-
Setup:
-
Dissolve the substrate (1.0 equiv) and
(1.0 equiv) in dry Methanol (0.2 M concentration). The solution will be deep purple/pink.[1] -
Cool the solution to 0°C in an ice bath.
-
-
Reduction:
-
Add
(7.0 equiv) portion-wise over 30–60 minutes. -
Observation: The solution will turn black (formation of active Cobalt Boride species) and evolve hydrogen gas vigorously.
-
Caution: Ensure efficient venting.[1]
-
-
Reaction:
-
Allow the mixture to warm to room temperature and stir for 2–4 hours.
-
-
Quench:
-
Carefully add 3N HCl dropwise until gas evolution ceases and pH < 2.[1] This destroys residual borohydride and solubilizes the cobalt salts.
-
-
Workup (The "Salting-Out" Extraction):
-
Challenge: The product is now a hydrochloride salt in water.
-
Basification: Add solid KOH or NaOH pellets until pH > 12.
-
Saturation: Saturate the aqueous layer with Potassium Carbonate (
). This "salting out" effect forces the organic amine out of the water phase. -
Extraction: Extract 5 times with n-Butanol or Chloroform/Isopropanol (3:1) .[1] Note: Diethyl ether or pure DCM will likely fail to extract this polar amine.
-
Drying: Dry combined organics over
and concentrate.
-
Comparative Data & Troubleshooting
| Feature | Method A: Hydrogenation | Method B: Cobalt Boride |
| Yield | High (85–95%) | Moderate (60–75%) |
| Purity | Excellent (Clean profile) | Moderate (Boron salts residue) |
| Scalability | Excellent | Poor (Exothermic, large volumes) |
| Safety | High Pressure, Pyrophoric Ni | H2 Gas evolution, Cobalt toxicity |
| Key Risk | Secondary amine formation | Incomplete extraction of product |
Troubleshooting the "Missing Product"
If yields are low, the product is likely stuck in the aqueous phase during workup.
-
Solution: Do not use liquid-liquid extraction. Instead, evaporate the aqueous reaction mixture to complete dryness. Triturate the solid residue with anhydrous Ethanol or warm Isopropanol, filter off the inorganic salts, and concentrate the alcoholic filtrate.
Safety & References
Safety Hazards
-
Aminonitriles: Potentially toxic; can release cyanide equivalents under strong acid hydrolysis (though rare in reduction).[1] Handle in a fume hood.
-
Hydrogen Gas: Explosive range 4–75% in air.[1] Ground all equipment.
References
-
Cobalt Boride Reduction Utility: Satoh, T., et al.[1][4][5] "Sodium Borohydride-Transition Metal Salt Systems as Reducing Agents."[1][6] Chem. Pharm.[1] Bull.1971 , 19, 817.[1] Link
-
Raney Nickel/Ammonia Protocol: Robinson, R., et al.[1] "Catalytic Hydrogenation of Nitriles."[1] Organic Syntheses, Coll.[1][7] Vol. 3, p. 720.[1] Link
-
Polyamine Isolation Techniques: BenchChem Technical Support.[1][2] "Protocols for Isolation of Water-Soluble Amines."[1] Link
Sources
- 1. enamine.net [enamine.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. CN102225963A - Method for reducing acetonitrile residue in polypeptide medicament - Google Patents [patents.google.com]
- 4. reddit.com [reddit.com]
- 5. WO1985000605A1 - Process for selective nitrile reduction - Google Patents [patents.google.com]
- 6. chemistry.mdma.ch [chemistry.mdma.ch]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Amide coupling procedures using 2-(3-Aminopyrrolidin-1-yl)acetonitrile
Application Note: Amide Coupling Procedures using 2-(3-Aminopyrrolidin-1-yl)acetonitrile
Introduction & Scope
This guide details the protocols for utilizing 2-(3-Aminopyrrolidin-1-yl)acetonitrile (CAS: 1147103-36-7 / Generic analogs) as a nucleophile in amide coupling reactions. This specific amine scaffold is a critical building block in the synthesis of DPP-4 inhibitors (related to Vildagliptin analogs), kinase inhibitors, and fragment-based drug discovery campaigns.
The Challenge: The molecule contains two nitrogen centers and a reactive nitrile group.
-
C3-Primary Amine (
): The desired nucleophile for coupling. -
N1-Tertiary Amine: Substituted with a cyanomethyl group (
). While less nucleophilic due to steric bulk and the electron-withdrawing nature of the nitrile, it can act as a proton trap. -
Nitrile (
): Susceptible to hydrolysis (to amide/acid) under harsh acidic/basic conditions or high heat, requiring specific workup precautions.
This guide prioritizes chemoselectivity (reacting only the primary amine) and functional group tolerance (preserving the nitrile).
Chemical Properties & Pre-Reaction Checklist
Before initiating coupling, verify the state of your amine starting material.
| Property | Specification | Implication for Protocol |
| Basicity (pKa) | C3-NH | The C3-amine is the primary nucleophile. N1 is weakly basic but can form salts. |
| Salt Form | Often supplied as | CRITICAL: You must add sufficient organic base (DIPEA/TEA) to neutralize the salt (2.5–3.0 equiv) to liberate the free amine. |
| Chirality | C3 is a chiral center ( | Use non-racemizing coupling conditions (e.g., HATU/HOBt) to prevent epimerization of the carboxylic acid partner. |
| Solubility | Polar, water-soluble as salt | Soluble in DMF, DMSO, and polar organic solvents (MeOH). Moderately soluble in DCM once neutralized. |
Decision Matrix: Selecting the Right Protocol
Not all couplings are equal.[1][2] Use this logic flow to select the optimal reagent system for your specific carboxylic acid partner.
Detailed Experimental Protocols
Method A: HATU-Mediated Coupling (The "Gold Standard")
Best for: Discovery scale (<1g), valuable acids, or hindered substrates.
Mechanism: HATU generates a highly reactive At-ester (azabenzotriazole ester) that reacts rapidly with the primary amine. The high reactivity minimizes the time the reaction spends in conditions that could degrade the nitrile.
Reagents:
-
Carboxylic Acid (1.0 equiv)
-
2-(3-Aminopyrrolidin-1-yl)acetonitrile (as HCl salt) (1.1 equiv)
-
HATU (1.1 – 1.2 equiv)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 – 4.0 equiv)
-
Solvent: DMF (anhydrous)
Protocol:
-
Activation: In a dry vial, dissolve the Carboxylic Acid (1.0 equiv) in DMF (0.2 M concentration). Add HATU (1.1 equiv) and DIPEA (1.0 equiv). Stir at Room Temperature (RT) for 5–10 minutes.
-
Why? Pre-activation ensures the active ester is formed before the amine is introduced, reducing potential side reactions with the nitrile.
-
-
Amine Addition: In a separate vial, dissolve the Amine Salt (1.1 equiv) in minimal DMF + DIPEA (2.0 equiv). Add this solution dropwise to the activated acid mixture.
-
Reaction: Stir at RT for 1–4 hours. Monitor by LCMS.
-
Checkpoint: Look for the product mass (
). If the mass is units higher than expected, the nitrile may have hydrolyzed to a primary amide (rare at RT).
-
-
Workup (Nitrile-Safe):
-
Dilute with EtOAc.
-
Wash with Sat. NaHCO
(removes acid/HATU byproducts). -
Wash with Brine .
-
Avoid: Do not wash with strong aqueous HCl (1M or higher), as this can hydrolyze the nitrile or extract the basic product into the aqueous layer. If an acidic wash is needed to remove excess DIPEA, use dilute Citric Acid (5% w/v) rapidly.
-
-
Drying: Dry over Na
SO , filter, and concentrate.
Method B: T3P (Propylphosphonic Anhydride) Coupling
Best for: Scale-up (>5g), simple purification, and epimerization-sensitive acids.
Mechanism: T3P acts as a dehydrating agent forming a mixed anhydride. It is non-explosive (unlike HOBt) and water-soluble, simplifying purification.
Protocol:
-
Combine: Charge flask with Carboxylic Acid (1.0 equiv), Amine Salt (1.1 equiv), and EtOAc (or MeTHF) (0.5 M).
-
Base: Add DIPEA (3.5 equiv) and cool to 0°C.
-
Reagent: Add T3P (50% w/w in EtOAc, 1.5 equiv) dropwise.
-
Reaction: Allow to warm to RT and stir for 2–12 hours.
-
Workup: The T3P byproducts are water-soluble. Simply wash the organic layer with water, then NaHCO
, then brine.
The Self-Validating System: Troubleshooting & QC
Use this table to interpret analytical data and validate the integrity of the nitrile group post-coupling.
| Observation (LCMS/NMR) | Diagnosis | Corrective Action |
| Mass = Target + 18 | Nitrile Hydrolysis. The | Reaction or workup was too acidic or too hot. Switch to T3P (Method B) and avoid acidic washes. |
| Mass = Target + 1 | Hydrolysis to Acid. The | Extreme hydrolysis. Check if starting material was contaminated.[2] |
| Low Yield / SM Remaining | Salt Suppression. The amine HCl salt was not fully neutralized. | Increase DIPEA to 4.0 equiv. Ensure the amine is fully dissolved before adding to the reaction. |
| IR: Loss of peak @ 2240 cm | Nitrile Loss. | The nitrile stretch is diagnostic. If absent, the functional group is gone. |
| NMR: CH | Racemization. | If the singlet for |
Case Study: Synthesis of a Vildagliptin Analog Scaffold
Context: A medicinal chemistry team requires the coupling of N-Boc-L-Proline to 2-(3-Aminopyrrolidin-1-yl)acetonitrile to create a fragment library.
Workflow:
-
Reagent Choice: Since N-Boc-Proline is sterically hindered at the carbonyl (secondary amine adjacent), HATU is selected (Method A).
-
Execution:
-
1.0 eq N-Boc-Proline + 1.1 eq HATU + 1.0 eq DIPEA in DMF. Stir 10 min.
-
Add 1.1 eq Amine-HCl + 2.0 eq DIPEA.
-
Stir 2h. LCMS shows complete conversion.
-
-
Purification: The product is polar. Standard Normal Phase chromatography (DCM/MeOH) is used.
-
Gradient: 0%
10% MeOH in DCM. -
Result: Clean product, nitrile peak visible in IR at 2242 cm
.
-
References
-
Montalbetti, C. A., & Falque, V. (2005).[1][3][4] Amide bond formation and peptide coupling.[1][3][5] Tetrahedron, 61(46), 10827-10852.[1] Link[1]
-
Valeur, E., & Bradley, M. (2009).[4] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link
-
Dunetz, J. R., et al. (2016). T3P: The reagent of choice for large-scale amide coupling? Organic Process Research & Development, 20(2), 140–177. Link
-
El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602. Link
Sources
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- 2. reddit.com [reddit.com]
- 3. Montalbetti, C.A.G.N. and Falque, V. (2005) Amide Bond Formation and Peptide Coupling. Tetrahedron, 61, 10827-10852. - References - Scientific Research Publishing [scirp.org]
- 4. people.uniurb.it [people.uniurb.it]
- 5. hepatochem.com [hepatochem.com]
Application Note: Synthesis of Janus Kinase (JAK) Inhibitor Intermediates Utilizing Aminopyrrolidine Scaffolds
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The targeted inhibition of the Janus kinase (JAK) family of enzymes represents a paradigm shift in the treatment of autoimmune diseases and certain cancers. Small-molecule inhibitors, or "jakinibs," have demonstrated significant clinical efficacy. A key architectural feature of several second-generation JAK inhibitors is the chiral aminopyrrolidine scaffold, which is crucial for achieving high potency and selectivity. This application note provides a detailed guide to the synthesis of key aminopyrrolidine-based intermediates. We will explore the underlying chemical principles, provide step-by-step protocols for asymmetric synthesis and coupling reactions, and discuss critical process considerations to empower researchers in the development of novel therapeutics targeting the JAK-STAT pathway.
The Central Role of the JAK-STAT Pathway in Immunology
The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is a cornerstone of cytokine signaling, governing cellular responses crucial for inflammation, immune function, and cell proliferation.[1][2] This pathway is an attractive therapeutic target for a host of inflammatory and autoimmune disorders.[3][4]
The mechanism involves four key steps:
-
Ligand Binding: A cytokine binds to its specific transmembrane receptor, inducing receptor dimerization.
-
JAK Activation: The receptor-associated JAKs are brought into close proximity, where they trans-phosphorylate and activate each other.[3]
-
STAT Recruitment and Phosphorylation: The activated JAKs then phosphorylate tyrosine residues on the receptor's intracellular domain, creating docking sites for STAT proteins. Recruited STATs are subsequently phosphorylated by the JAKs.[3]
-
Gene Transcription: Phosphorylated STATs dimerize and translocate to the nucleus, where they bind to DNA and regulate the transcription of target genes involved in the inflammatory response.[3][5]
Dysregulation of this pathway is a hallmark of numerous autoimmune diseases, making its inhibition a validated therapeutic strategy.[6]
The Aminopyrrolidine Scaffold: A Privileged Element in Modern JAK Inhibitors
While first-generation JAK inhibitors like Tofacitinib established the viability of this drug class, research has evolved towards developing agents with improved selectivity to mitigate off-target effects.[7][8] The pyrrolidine ring is a "privileged scaffold" in drug discovery, prized for its three-dimensional character, which allows for a more comprehensive exploration of protein binding pockets compared to flat aromatic rings.[9][10][11]
Specifically, chiral 3-aminopyrrolidine derivatives are key components in advanced JAK inhibitors such as Upadacitinib.[12][13] The stereochemistry and substitution pattern on the pyrrolidine ring are critical for orienting the molecule within the ATP-binding site of the JAK enzyme, thereby enhancing potency and selectivity for specific JAK isoforms (e.g., JAK1 over JAK2/3).[13][14][15]
The general structure of these inhibitors can be disconnected into two primary synthons: the aminopyrrolidine fragment and a heterocyclic core, typically a pyrrolo[2,3-d]pyrimidine.[16][17]
Core Synthetic Strategy: Asymmetric Synthesis of a Protected Aminopyrrolidine Intermediate
The synthesis of optically pure aminopyrrolidine intermediates is a non-trivial challenge. Success hinges on precise control of stereochemistry. One robust method begins with a readily available chiral starting material, such as trans-4-hydroxy-L-proline, to set the desired stereocenters early in the synthetic sequence.[18]
The following workflow outlines a validated multi-step synthesis to obtain a key (S)-3-aminopyrrolidine intermediate, featuring strategic use of protecting groups to ensure regioselectivity.[19][20]
Protocol 3.1: Synthesis of (S)-tert-butyl 3-aminopyrrolidine-1-carboxylate
This protocol describes a four-step sequence starting from trans-4-hydroxy-L-proline. The key steps involve N-protection, activation of the hydroxyl group, stereoinvertive displacement with azide, and subsequent reduction.[18]
Materials and Reagents:
-
trans-4-hydroxy-L-proline
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium hydroxide (NaOH)
-
Dioxane, Water, Dichloromethane (DCM), N,N-Dimethylformamide (DMF)
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (TEA)
-
Sodium azide (NaN₃)
-
Triphenylphosphine (PPh₃) or Hydrogen (H₂) with Palladium on Carbon (Pd/C)
-
Ethyl acetate (EtOAc), Saturated sodium bicarbonate (NaHCO₃), Brine
Step-by-Step Methodology:
-
N-Boc Protection:
-
Dissolve trans-4-hydroxy-L-proline (1.0 eq) in a 1:1 mixture of dioxane and 1M NaOH (aq).
-
Cool the solution to 0 °C in an ice bath.
-
Add (Boc)₂O (1.1 eq) portion-wise while maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Causality: The Boc group protects the pyrrolidine nitrogen from participating in subsequent reactions, directing reactivity to the hydroxyl group.[19][21] The basic conditions facilitate the deprotonation of the amine for nucleophilic attack on the Boc anhydride.
-
Upon completion (monitored by TLC), acidify the mixture to pH ~3 with 1M HCl and extract with EtOAc. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to yield the N-Boc protected acid.
-
-
Hydroxyl Activation (Mesylation):
-
Dissolve the product from Step 1 (1.0 eq) in anhydrous DCM under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0 °C and add triethylamine (2.5 eq).
-
Add methanesulfonyl chloride (1.2 eq) dropwise, ensuring the temperature does not exceed 5 °C.
-
Stir at 0 °C for 2-3 hours.
-
Causality: The hydroxyl group is a poor leaving group. Converting it to a mesylate creates an excellent leaving group, priming the molecule for nucleophilic substitution.[22] TEA acts as a base to neutralize the HCl generated during the reaction.
-
Quench the reaction with cold water and separate the layers. Wash the organic layer with saturated NaHCO₃ and brine, then dry over Na₂SO₄ and concentrate to yield the crude mesylate, which is often used directly in the next step.
-
-
S_N_2 Azide Displacement (Stereochemical Inversion):
-
Dissolve the crude mesylate (1.0 eq) in anhydrous DMF.
-
Add sodium azide (NaN₃, 3.0 eq) and heat the mixture to 80-90 °C for 6-8 hours.
-
Causality: This is the stereochemistry-defining step. The azide ion acts as a nucleophile, attacking the carbon bearing the mesylate leaving group from the opposite face. This S_N_2 reaction results in an inversion of configuration at that stereocenter.[18]
-
Cool the reaction, dilute with water, and extract with EtOAc. Wash the combined organic layers thoroughly with water and brine to remove DMF. Dry over Na₂SO₄ and concentrate to yield the azido intermediate.
-
-
Azide Reduction to Amine:
-
Method A (Staudinger Reduction): Dissolve the azido intermediate (1.0 eq) in a mixture of THF and water. Add triphenylphosphine (1.2 eq) and stir at room temperature for 12 hours.
-
Method B (Catalytic Hydrogenation): Dissolve the azido intermediate in methanol or ethanol. Add 10% Pd/C catalyst (5-10 mol%). Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (balloon or Parr shaker) for 4-6 hours.
-
Causality: Both methods efficiently and cleanly reduce the azide to a primary amine without affecting the Boc protecting group. Catalytic hydrogenation is often preferred on a larger scale for its atom economy and easier workup.
-
After completion, filter off the catalyst (for Method B) or remove the solvent (for Method A). Purify the crude product by column chromatography (Silica gel, DCM/Methanol gradient) to obtain (S)-tert-butyl 3-aminopyrrolidine-1-carboxylate as a pure compound.
-
Data Summary for a Representative Synthesis:
| Step | Product | Typical Yield (%) | Purity (HPLC) | Key Analytical Data |
| 1 | N-Boc-trans-4-hydroxy-L-proline | 90-98% | >95% | ¹H NMR, ¹³C NMR |
| 2 | Mesylate Intermediate | >90% (crude) | - | Used directly |
| 3 | Azido Intermediate | 75-85% | >90% | IR (strong azide stretch ~2100 cm⁻¹) |
| 4 | (S)-Boc-3-aminopyrrolidine | 80-90% | >98% | ¹H NMR, MS (ESI+) |
Coupling the Fragments: Building the Core of the Inhibitor
With the chiral aminopyrrolidine in hand, the next critical phase is coupling it to the heterocyclic core, typically a 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. This is generally achieved via a nucleophilic aromatic substitution (S_N_Ar) reaction.
Protocol 4.1: S_N_Ar Coupling Reaction
Rationale: The pyrrolo[2,3-d]pyrimidine ring is electron-deficient, making the C4 position susceptible to nucleophilic attack. The pyrrole nitrogen is typically protected (e.g., with a tosyl or SEM group) to prevent side reactions and improve solubility. The aminopyrrolidine acts as the nucleophile. A non-nucleophilic base is required to scavenge the HCl generated.
Materials and Reagents:
-
(S)-tert-butyl 3-aminopyrrolidine-1-carboxylate (from Protocol 3.1)
-
4-Chloro-7-(tosyl)-7H-pyrrolo[2,3-d]pyrimidine
-
Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)
-
Acetonitrile (ACN) or Dimethyl sulfoxide (DMSO)
-
Standard workup and purification reagents
Step-by-Step Methodology:
-
To a solution of 4-chloro-7-(tosyl)-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in ACN, add K₂CO₃ (2.0-3.0 eq) and the aminopyrrolidine intermediate (1.1 eq).
-
Heat the reaction mixture to 80 °C and stir for 4-12 hours, monitoring progress by LC-MS or TLC.
-
Causality: Heat is required to overcome the activation energy of the S_N_Ar reaction. The carbonate base is crucial for neutralizing the generated HCl, driving the reaction to completion. The choice of solvent (polar aprotic) is important for solubilizing the reactants and facilitating the charged Meisenheimer complex intermediate.
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in EtOAc and wash with water and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to yield the pure coupled intermediate. This intermediate is now ready for the final deprotection and elaboration steps to form the final JAK inhibitor.[23]
Troubleshooting and Key Considerations
-
Control of Stereochemistry: The primary risk is racemization. Ensure that reaction conditions, particularly during the S_N_2 displacement and coupling steps, are not overly harsh (e.g., excessively high temperatures or strongly basic/acidic conditions) to preserve the chiral integrity of the intermediates.
-
Protecting Group Strategy: The choice of protecting groups is critical. The Boc group on the aminopyrrolidine and the tosyl group on the pyrimidine core are orthogonal; the tosyl group can be removed under basic conditions (e.g., LiOH) while the Boc group requires acidic conditions (e.g., TFA, HCl), allowing for selective deprotection and further functionalization.[20]
-
S_N_Ar Reaction Yields: Low yields can result from poor quality starting materials, insufficient base, or sub-optimal temperature. Ensure the chloro-pyrimidine is pure and the aminopyrrolidine is free of residual reducing agents. Screening different bases (e.g., K₂CO₃, Cs₂CO₃, DIPEA) and solvents may be necessary to optimize the reaction.
Conclusion
The aminopyrrolidine scaffold is a powerful and versatile building block in the design of highly selective and potent JAK inhibitors. A robust and scalable synthesis of chiral aminopyrrolidine intermediates is paramount to the successful development of these next-generation therapeutics. The protocols and strategies outlined in this note, which emphasize stereochemical control and strategic protection, provide a solid foundation for researchers and drug development professionals. By understanding the causality behind each synthetic step, scientists can troubleshoot effectively and adapt these methodologies to create novel chemical entities targeting the JAK-STAT pathway.
References
-
Title: Synthesis and biological evaluation of 3-aminopyrrolidine derivatives as CC chemokine receptor 2 antagonists Source: Bioorganic & Medicinal Chemistry Letters URL: [Link]
-
Title: Targeting the JAK-STAT pathway in autoimmune... Source: Biochemical Pharmacology - Ovid URL: [Link]
-
Title: A Comprehensive Overview of Globally Approved JAK Inhibitors Source: Molecules URL: [Link]
-
Title: Basic Mechanisms of JAK Inhibition Source: PMC - NIH URL: [Link]
-
Title: Exploration of (S)-3-aminopyrrolidine as a potentially interesting scaffold for discovery of novel Abl and PI3K dual inhibitors Source: PubMed URL: [Link]
-
Title: Janus kinase inhibitor Source: Wikipedia URL: [Link]
-
Title: What is the role of Janus Kinase (JAK) and the JAK-STAT pathway in the treatment of autoimmune diseases? Source: Dr.Oracle URL: [Link]
-
Title: Catalytic asymmetric construction of quaternary α-amino acid containing pyrrolidines through 1,3-dipolar cycloaddition of azomethine ylides to α-aminoacrylates Source: PubMed URL: [Link]
- Title: Process for the preparation of 3-amino-pyrrolidine derivatives Source: Google Patents URL
-
Title: Computer aided designing of novel pyrrolopyridine derivatives as JAK1 inhibitors Source: Scientific Reports URL: [Link]
- Title: Pyrrolidine compounds, its salt and use in the preparation of upadacitinib thereof Source: Google Patents URL
-
Title: The discovery of 2,5-isomers of triazole-pyrrolopyrimidine as selective Janus kinase 2 (JAK2) inhibitors versus JAK1 and JAK3 Source: Bioorganic & Medicinal Chemistry Letters URL: [Link]
- Title: Synthesis method of (S)
-
Title: Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines Source: Accounts of Chemical Research URL: [Link]
-
Title: Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update Source: Molecules URL: [Link]
-
Title: Tofacitinib synthesis Source: European Journal of Organic Chemistry URL: [Link]
- Title: Process for the preparation of 3-amino-pyrrolidine derivatives Source: Google Patents URL
-
Title: Analysis and Comparison of Synthesis Route of Small Molecule Kinase Inhibitors Tofacitinib Source: Semantic Scholar URL: [Link]
-
Title: Synthesis and structure-activity relationship studies of 1,5-isomers of triazole-pyrrolopyrimidine as selective Janus kinase 1 (JAK1) inhibitors Source: Bioorganic & Medicinal Chemistry Letters URL: [Link]
- Title: Efficient method for the preparation of tofacitinib citrate Source: Google Patents URL
-
Title: Synthesis and evaluation of hydrazinyl-containing pyrrolo[2,3-d]pyrimidine series as potent, selective and oral JAK1 inhibitors for the treatment of rheumatoid arthritis Source: European Journal of Medicinal Chemistry URL: [Link]
-
Title: Synthesis of Tofacitinib Source: Chinese Journal of Pharmaceuticals URL: [Link]
-
Title: Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update Source: PubMed URL: [Link]
-
Title: Discovery of Novel Pyrrolo[2,3- d]pyrimidine-based Derivatives as Potent JAK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors Source: Journal of Medicinal Chemistry URL: [Link]
-
Title: Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds Source: Medicinal Research Reviews URL: [Link]
-
Title: An Efficient and Alternative Method for Synthesis of Tofacitinib Source: Der Pharma Chemica URL: [Link]
-
Title: Enantioselective Synthesis of the Chiral Pyrrolidine Fragment of Upadacitinib via Chiral Auxiliary Directed Diastereoselective 1,3-Dipolar Cycloaddition Source: ResearchGate URL: [Link]
-
Title: 4-Amino-pyrrolopyridine-5-carboxamide: a novel scaffold for JAK1-selective inhibitors Source: Chemical & Pharmaceutical Bulletin URL: [Link]
- Title: Synthesis methods for upadacitinib and intermediate thereof Source: Google Patents URL
-
Title: Various synthetic routes for the synthesis of amine 1 Comparison of the... Source: ResearchGate URL: [Link]
-
Title: Design and Synthesis of Pyrrolidine-based Fragments That Sample Three-dimensional Molecular Space Source: ACS Medicinal Chemistry Letters URL: [Link]
-
Title: Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry Source: LinkedIn URL: [Link]
-
Title: Catalytic asymmetric synthesis of enantioenriched α-deuterated pyrrolidine derivatives Source: Chemical Science URL: [Link]
-
Title: Starting materials described in the literature to assemble the piperidine fragment. Source: ResearchGate URL: [Link]
-
Title: Key Chemical Intermediates for JAK Inhibitor Synthesis Source: Medium URL: [Link]
-
Title: Diversifying the triquinazine scaffold of a Janus kinase inhibitor Source: RSC Medicinal Chemistry URL: [Link]
-
Title: Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors Source: Molecules URL: [Link]
-
Title: PROTECTING GROUPS FOR ORGANIC SYNTHESIS Source: Neliti URL: [Link]
-
Title: Amino Acid-Protecting Groups Source: ResearchGate URL: [Link]
-
Title: Diversifying the triquinazine scaffold of a Janus kinase inhibitor Source: RSC Publishing URL: [Link]
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Preparation of 1-(2-aminoethyl)-3-aminopyrrolidine from nitrile precursor
An Application Note for the Synthesis of 1-(2-aminoethyl)-3-aminopyrrolidine from a Nitrile Precursor
Abstract
This application note provides a comprehensive, in-depth guide for the synthesis of 1-(2-aminoethyl)-3-aminopyrrolidine, a valuable diamine building block in medicinal chemistry and drug development. The described synthetic route begins with commercially available tert-butyl (pyrrolidin-3-yl)carbamate and proceeds through N-alkylation with chloroacetonitrile to yield a key nitrile precursor. The focal point of this guide is the detailed protocol for the subsequent reduction of the nitrile moiety to a primary amine using lithium aluminum hydride (LiAlH₄), a powerful and efficient reducing agent. The protocol emphasizes mechanistic understanding, operational safety, and final product validation, providing researchers with a reliable and reproducible method for accessing this important scaffold.
Introduction
Substituted pyrrolidines are privileged scaffolds found in a vast array of pharmaceuticals and biologically active compounds. Specifically, 1,3-disubstituted aminopyrrolidines serve as critical intermediates for synthesizing antagonists for chemokine receptors and other therapeutic targets.[1] The title compound, 1-(2-aminoethyl)-3-aminopyrrolidine, features two primary amine functionalities and a secondary amine, offering multiple points for diversification and conjugation in drug discovery programs.
The conversion of a nitrile group to a primary amine is a fundamental transformation in organic synthesis.[2] While several methods exist, including catalytic hydrogenation[3][4], reduction with metal hydrides like lithium aluminum hydride (LiAlH₄) offers high yields and broad functional group tolerance, making it a frequently employed strategy.[5][6] This note details a robust three-step synthesis, focusing on the critical LiAlH₄ reduction step and outlining the necessary, stringent safety protocols required for its successful and safe execution.
Overall Synthetic Scheme
The synthesis is accomplished in three distinct stages: 1) N-alkylation to form the nitrile precursor, 2) LiAlH₄-mediated reduction of the nitrile, and 3) acid-mediated deprotection to yield the final product as a dihydrochloride salt.
Figure 1: Overall three-step synthetic workflow.
Part 1: Synthesis of the Nitrile Precursor
Principle and Rationale
The initial step involves a standard Sₙ2 reaction. The secondary amine of the pyrrolidine ring in the starting material, tert-butyl (pyrrolidin-3-yl)carbamate, acts as a nucleophile, displacing the chloride from chloroacetonitrile. A mild inorganic base, potassium carbonate (K₂CO₃), is used as a scavenger for the hydrochloric acid generated during the reaction, driving the equilibrium towards the product. Acetonitrile is chosen as the solvent due to its polar aprotic nature, which effectively solvates the reactants, and its sufficiently high boiling point to allow for elevated reaction temperatures.
Experimental Protocol: tert-butyl (1-(cyanomethyl)pyrrolidin-3-yl)carbamate
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Eq. |
| tert-butyl (pyrrolidin-3-yl)carbamate | 186.25 | 5.00 g | 26.8 | 1.0 |
| Chloroacetonitrile | 75.50 | 2.24 g (1.88 mL) | 29.5 | 1.1 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 7.41 g | 53.6 | 2.0 |
| Acetonitrile (MeCN) | - | 100 mL | - | - |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add tert-butyl (pyrrolidin-3-yl)carbamate (5.00 g, 26.8 mmol), potassium carbonate (7.41 g, 53.6 mmol), and acetonitrile (100 mL).
-
Stir the suspension at room temperature for 10 minutes.
-
Add chloroacetonitrile (1.88 mL, 29.5 mmol) dropwise to the stirring suspension.
-
Heat the reaction mixture to 80°C and maintain for 12-16 hours, monitoring by TLC (Thin Layer Chromatography) for the consumption of the starting material.
-
After cooling to room temperature, filter the mixture to remove the inorganic salts and wash the filter cake with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure to yield a crude oil.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the title compound as a pale yellow oil.
Part 2: Reduction of the Nitrile Group
Principle and Mechanism
The core of this synthesis is the reduction of the nitrile to a primary amine. Lithium aluminum hydride (LiAlH₄) is an exceptionally potent source of hydride ions (H⁻) and is highly effective for this transformation.[7] The mechanism involves two successive nucleophilic additions of hydride to the electrophilic carbon of the nitrile group.[6][8][9]
-
First Hydride Addition: The first hydride attacks the nitrile carbon, breaking the C-N pi bond and forming an intermediate imine anion, which is stabilized as an aluminum complex.[6]
-
Second Hydride Addition: A second hydride ion from another molecule of LiAlH₄ attacks the imine carbon, leading to a dianion species, again complexed with aluminum.[9]
-
Aqueous Workup: The reaction is carefully quenched with water. The highly polar N-Al bonds in the intermediate are hydrolyzed to form the desired primary amine.[8]
This two-step addition is why LiAlH₄ is powerful enough to achieve full reduction to the amine. Milder reagents, such as diisobutylaluminium hydride (DIBAL-H), typically deliver only one hydride equivalent and, upon hydrolysis, would yield an aldehyde.[8]
Figure 2: Simplified mechanism of LiAlH₄ nitrile reduction.
Experimental Protocol: tert-butyl (1-(2-aminoethyl)pyrrolidin-3-yl)carbamate
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Eq. |
| Nitrile Precursor | 225.30 | 4.00 g | 17.7 | 1.0 |
| LiAlH₄ (1.0 M in THF) | - | 44.3 mL | 44.3 | 2.5 |
| Anhydrous Tetrahydrofuran (THF) | - | 100 mL | - | - |
| Water (for quenching) | 18.02 | 1.7 mL | - | - |
| 15% NaOH (aq) (for quenching) | - | 1.7 mL | - | - |
| Water (for quenching) | 18.02 | 5.1 mL | - | - |
Procedure:
-
Setup: Assemble a 500 mL three-neck round-bottom flask, oven-dried and cooled under a nitrogen atmosphere. Equip the flask with a magnetic stir bar, a dropping funnel, a nitrogen inlet, and a condenser.
-
Reagent Addition: In the flask, dissolve the nitrile precursor (4.00 g, 17.7 mmol) in anhydrous THF (100 mL).
-
Cool the solution to 0°C using an ice-water bath.
-
Slowly add the LiAlH₄ solution (44.3 mL of 1.0 M in THF, 44.3 mmol) via the dropping funnel over 30-45 minutes. Maintain the internal temperature below 10°C. Caution: Hydrogen gas evolution will occur. Ensure adequate ventilation and an unobstructed nitrogen outlet.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, gently heat the reaction to reflux for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is fully consumed.
-
Workup (Fieser Method): Cool the reaction mixture back down to 0°C in an ice-water bath. Quench the reaction by the slow, dropwise addition of the following reagents in sequence:
-
1.7 mL of water.
-
1.7 mL of 15% aqueous NaOH.
-
5.1 mL of water.
-
-
A granular white precipitate of aluminum salts will form. Allow the mixture to stir at room temperature for 1 hour.
-
Filter the slurry through a pad of Celite®, washing the filter cake thoroughly with THF and ethyl acetate.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude product, which is often pure enough for the next step.
Part 3: Deprotection and Final Product Isolation
Principle and Rationale
The final step is the removal of the tert-butoxycarbonyl (Boc) protecting group. The Boc group is labile under acidic conditions. A solution of hydrochloric acid in an organic solvent like dioxane is used to cleave the tert-butyl carbamate, which decomposes into isobutylene, carbon dioxide, and the free amine. The resulting primary amine is protonated by the excess HCl, yielding the stable dihydrochloride salt, which typically precipitates from the reaction medium, facilitating its isolation.
Experimental Protocol: 1-(2-aminoethyl)-3-aminopyrrolidine dihydrochloride
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) |
| Protected Diamine | 229.34 | 3.50 g | 15.3 |
| HCl (4.0 M in Dioxane) | - | 40 mL | 160 |
Procedure:
-
Dissolve the crude protected diamine (approx. 3.50 g, 15.3 mmol) in the 4.0 M HCl solution in dioxane (40 mL) at room temperature.
-
Stir the mixture at room temperature for 2-4 hours. A white precipitate should form.
-
Monitor the reaction by TLC or LC-MS to confirm the complete removal of the Boc group.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with a small amount of cold diethyl ether to remove any non-polar impurities.
-
Dry the solid under high vacuum to afford 1-(2-aminoethyl)-3-aminopyrrolidine dihydrochloride as a white, hygroscopic solid.
Critical Safety Considerations
Lithium Aluminum Hydride (LiAlH₄) is a highly reactive and hazardous material. Strict adherence to safety protocols is mandatory.
-
Water Reactivity: LiAlH₄ reacts violently with water, moisture, and protic solvents, releasing large volumes of flammable hydrogen gas which can auto-ignite.[10][11] All glassware must be rigorously dried, and anhydrous solvents must be used. The reaction must be performed under an inert atmosphere (e.g., nitrogen or argon).[12]
-
Fire Hazard: LiAlH₄ is pyrophoric and can ignite upon contact with moist air or due to friction.[10] Never use a water or carbon dioxide fire extinguisher on a LiAlH₄ fire, as this will intensify it. A Class D fire extinguisher (for combustible metals) or dry sand must be immediately accessible.[10][11]
-
Personal Protective Equipment (PPE): Always wear a fire-retardant lab coat, safety goggles or a face shield, and heavy-duty, chemical-resistant gloves.[12]
-
Quenching: The quenching process is the most hazardous part of the procedure.[13] Add quenching reagents very slowly and maintain a low temperature to control the exothermic reaction and hydrogen evolution. The Fieser workup is a validated, controlled method for this purpose.[13]
Characterization of Final Product
The structure and purity of the final product, 1-(2-aminoethyl)-3-aminopyrrolidine dihydrochloride, should be confirmed using standard analytical techniques:
-
¹H NMR (D₂O): Expect complex multiplets in the aliphatic region corresponding to the pyrrolidine ring protons and the ethylenediamine chain. The absence of the large singlet at ~1.4 ppm confirms the removal of the Boc group's tert-butyl protons.
-
¹³C NMR (D₂O): Expect signals corresponding to the four distinct carbon atoms of the pyrrolidine ring and the two carbons of the ethyl chain. The absence of the Boc carbonyl (~155 ppm) and quaternary carbon (~80 ppm) signals is indicative of successful deprotection.
-
Mass Spectrometry (ESI+): The parent ion should be observed at m/z corresponding to [M+H]⁺ for the free base (C₆H₁₅N₃, expected m/z = 129.13).
-
Infrared Spectroscopy (IR): Look for the characteristic broad N-H stretching vibrations of primary and secondary ammonium salts in the 3200-2800 cm⁻¹ region.
References
-
Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. Chemistry Steps. [Link]
-
Synthesis and biological evaluation of 3-aminopyrrolidine derivatives as CC chemokine receptor 2 antagonists. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Nitrile reduction. Wikipedia. [Link]
-
Nitriles to Amines: LiAlH4 Reduction. JoVE. [Link]
-
Lithium Aluminum Hydride Safety. Princeton University Environmental Health and Safety. [Link]
-
Mechanism of the hydrogenation of nitriles to primary, secondary and tertiary amines via imine intermediates. ResearchGate. [Link]
-
Nitrile to Primary Amine with LiAlH4 (Lithium Aluminum Hydride). OrgoSolver. [Link]
-
Conversion of nitriles to 1° amines using LiAlH4. Chemistry LibreTexts. [Link]
-
A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations. ACS Chemical Health & Safety. [Link]
-
Hydrogenation of nitrile to primary amine with carbon-coated Ni/NiO@C catalyst under mild conditions. ChemRxiv. [Link]
-
Preparation of Amines: Reduction of Amides and Nitriles. JoVE. [Link]
-
Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines. Periodica Polytechnica Chemical Engineering. [Link]
-
Nitrile to Amine - Common Conditions. The Organic Synthesis Archive. [Link]
-
How To Handle Lithium Aluminum Hydride (LAH) in Lab. YouTube. [Link]
Sources
- 1. Synthesis and biological evaluation of 3-aminopyrrolidine derivatives as CC chemokine receptor 2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Video: Preparation of Amines: Reduction of Amides and Nitriles [jove.com]
- 3. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 4. pp.bme.hu [pp.bme.hu]
- 5. orgosolver.com [orgosolver.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 8. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]
- 9. Video: Nitriles to Amines: LiAlH4 Reduction [jove.com]
- 10. ehs.princeton.edu [ehs.princeton.edu]
- 11. LITHIUM ALUMINUM HYDRIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. pubs.acs.org [pubs.acs.org]
Scalable Synthesis Routes for 2-(3-Aminopyrrolidin-1-yl)acetonitrile: A Practical Guide
An Application Note for Drug Development Professionals
Abstract
2-(3-Aminopyrrolidin-1-yl)acetonitrile is a pivotal building block in contemporary medicinal chemistry, serving as a key structural motif in a variety of therapeutic candidates. Its unique architecture, featuring a chiral 3-aminopyrrolidine core and a reactive cyanomethyl group, makes it an attractive scaffold for developing potent and selective drug molecules. This guide provides a comprehensive overview of a robust and scalable synthetic route to this valuable intermediate, designed for researchers and process chemists in the pharmaceutical industry. We focus on a strategy that prioritizes efficiency, safety, and scalability, moving from readily available starting materials to the final product. Detailed, step-by-step protocols, process optimization insights, and critical safety considerations are presented to ensure reliable and reproducible execution.
Introduction: The Strategic Importance of the 3-Aminopyrrolidine Scaffold
The pyrrolidine ring is a privileged scaffold in drug discovery, present in numerous approved drugs and clinical candidates.[1] The introduction of an amino group at the 3-position creates a versatile handle for tailoring the pharmacological properties of a molecule, influencing factors such as potency, selectivity, and pharmacokinetic profile. The specific target of this guide, 2-(3-Aminopyrrolidin-1-yl)acetonitrile, combines this important core with a cyanomethyl group, a precursor for various functionalities like carboxylic acids, amides, and tetrazoles, further expanding its utility.
Derivatives of 3-aminopyrrolidine are integral to compounds targeting a range of diseases. For instance, they are key components in the development of chemokine receptor antagonists and dipeptidyl peptidase IV (DPP-IV) inhibitors for the treatment of type-II diabetes.[2][3] The synthesis of such chiral amines, therefore, represents a critical step in the drug development pipeline. The challenge lies in developing synthetic routes that are not only efficient on a lab scale but can also be reliably scaled up to produce kilograms of material under cGMP conditions.[4][5]
This document outlines a validated, two-step synthetic strategy that is both logical and amenable to large-scale production, addressing the common challenges of regioselectivity and purification.
Retrosynthetic Analysis and Strategy Selection
A logical retrosynthetic analysis of 2-(3-Aminopyrrolidin-1-yl)acetonitrile suggests a straightforward disconnection at the N1-C bond of the pyrrolidine ring. This approach identifies 3-aminopyrrolidine and a two-carbon electrophile (such as a haloacetonitrile) as the primary synthons.
Caption: Retrosynthetic analysis of the target molecule.
This strategy is superior for large-scale synthesis for several key reasons:
-
Convergence: It joins two key fragments late in the synthesis, maximizing overall yield.
-
Starting Material Availability: Chiral, protected 3-aminopyrrolidine derivatives (both R and S enantiomers) are commercially available from multiple suppliers, which is crucial for developing stereospecific drugs.[6]
-
Robust Reaction: The N-alkylation of a secondary amine is a high-yielding and well-understood transformation that is generally robust to scale-up.
-
Selectivity Control: By using a protected 3-aminopyrrolidine (e.g., N-Boc), the issue of regioselectivity is completely avoided. The more nucleophilic pyrrolidine nitrogen reacts preferentially, leaving the protected primary amine untouched.
Recommended Scalable Synthesis Protocol
The proposed synthesis proceeds in two high-yielding steps: (1) N-alkylation of a commercially available Boc-protected 3-aminopyrrolidine with chloroacetonitrile, followed by (2) acidic deprotection to yield the target compound, which can be isolated as a stable salt.
Caption: Two-step workflow for the synthesis.
Part A: Synthesis of tert-butyl (1-(cyanomethyl)pyrrolidin-3-yl)carbamate
Principle: This step involves the SN2 reaction between the secondary amine of the pyrrolidine ring and chloroacetonitrile. An inorganic base, potassium carbonate, is used as the acid scavenger. Acetonitrile serves as an excellent solvent for this transformation.[7]
Materials & Reagents:
| Reagent | M.W. ( g/mol ) | Quantity (kg) | Moles (mol) | Equivalents |
| (S)-tert-butyl (pyrrolidin-3-yl)carbamate | 186.25 | 1.00 | 5.37 | 1.0 |
| Chloroacetonitrile | 75.50 | 0.44 | 5.80 | 1.08 |
| Potassium Carbonate (anhydrous) | 138.21 | 1.48 | 10.74 | 2.0 |
| Acetonitrile (ACN) | - | 10 L | - | - |
| Ethyl Acetate (EtOAc) | - | 15 L | - | - |
| Brine (saturated NaCl solution) | - | 5 L | - | - |
Step-by-Step Protocol:
-
Reactor Setup: Charge a clean, dry 20 L reactor equipped with a mechanical stirrer, thermocouple, and reflux condenser with (S)-tert-butyl (pyrrolidin-3-yl)carbamate (1.00 kg), potassium carbonate (1.48 kg), and acetonitrile (10 L).
-
Heating: Begin stirring and heat the suspension to 60 °C.
-
Reagent Addition: Slowly add chloroacetonitrile (0.44 kg) to the reactor over a period of 1 hour, maintaining the internal temperature between 60-65 °C. (Caution: See Safety Section)
-
Reaction: Maintain the reaction mixture at 60 °C and monitor its progress by HPLC or TLC until the starting material is consumed (typically 4-6 hours).
-
Cooling and Filtration: Cool the reaction mixture to room temperature (20-25 °C). Filter the mixture through a pad of celite to remove the inorganic salts, washing the filter cake with ethyl acetate (2 x 1 L).
-
Work-up: Combine the filtrate and washes and concentrate under reduced pressure to remove the solvents.
-
Extraction: Dissolve the resulting residue in ethyl acetate (10 L) and wash with water (2 x 2.5 L) and then brine (2.5 L).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product as an oil or waxy solid. The product is often of sufficient purity (>95%) to be carried forward without further purification. If needed, it can be crystallized from an ethyl acetate/heptane mixture.
-
Yield: Expected yield is 1.05-1.15 kg (87-95%).
Part B: Synthesis of 2-((S)-3-Aminopyrrolidin-1-yl)acetonitrile dihydrochloride
Principle: The tert-butoxycarbonyl (Boc) protecting group is efficiently cleaved under acidic conditions. Using hydrochloric acid allows for the direct isolation of the product as its more stable and easily handled dihydrochloride salt.
Materials & Reagents:
| Reagent | M.W. ( g/mol ) | Quantity (kg) | Moles (mol) | Equivalents |
| tert-butyl ((S)-1-(cyanomethyl)pyrrolidin-3-yl)carbamate | 225.29 | 1.00 | 4.44 | 1.0 |
| 4M HCl in 1,4-Dioxane | - | 5.5 L | 22.0 | ~5.0 |
| Methyl tert-butyl ether (MTBE) | - | 10 L | - | - |
Step-by-Step Protocol:
-
Reactor Setup: Charge a clean, dry 20 L reactor with the crude product from Part A (1.00 kg).
-
Acid Addition: Add the 4M HCl in 1,4-dioxane solution (5.5 L) to the reactor at room temperature. A slight exotherm may be observed. Gas evolution (isobutylene) will occur. Ensure adequate ventilation.
-
Reaction: Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by HPLC or TLC until the starting material is consumed. A precipitate will form during the reaction.
-
Isolation: Add MTBE (10 L) to the suspension to ensure complete precipitation of the product.
-
Filtration: Stir the slurry for 1 hour, then collect the solid product by filtration.
-
Washing: Wash the filter cake with MTBE (2 x 2 L) to remove residual dioxane and organic impurities.
-
Drying: Dry the solid product in a vacuum oven at 40-45 °C until a constant weight is achieved.
-
Yield: Expected yield is 0.83-0.87 kg (94-98%) of a white to off-white crystalline solid.
Safety and Handling Considerations
Chloroacetonitrile is highly toxic, corrosive, and a lachrymator. All manipulations must be performed in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (nitrile is often insufficient; butyl rubber or laminate gloves are recommended), and chemical safety goggles at all times.
-
Handling: Use a syringe or a closed-system transfer for adding chloroacetonitrile to the reactor to minimize exposure.
-
Waste Disposal: Any aqueous waste from the work-up may contain residual cyanide. This waste must be treated with bleach (sodium hypochlorite) or hydrogen peroxide under basic conditions to oxidize cyanide ions before disposal. Follow all local and institutional regulations for hazardous waste disposal.
-
Acidic Deprotection: The deprotection step generates isobutylene gas, which is flammable. The reaction should be conducted in a well-ventilated area away from ignition sources.
Process Optimization and Scalability Insights
-
Chiral Integrity: The described reaction conditions do not affect the stereocenter at the C3 position. Starting with enantiopure (R)- or (S)-Boc-3-aminopyrrolidine will yield the corresponding enantiopure product.
-
Alternative Reagents: Bromoacetonitrile can be used in place of chloroacetonitrile and may result in faster reaction times due to its higher reactivity. However, it is generally more expensive and less stable.
-
Base Selection: While potassium carbonate is cost-effective, other bases like cesium carbonate can accelerate the reaction, albeit at a higher cost. Organic bases like triethylamine can be used but can complicate purification.
-
Isolation Form: Isolating the final product as the dihydrochloride salt is highly recommended at scale. The salt is typically a stable, crystalline solid that is easier to handle, weigh, and purify compared to the free base, which is often a hygroscopic oil.
Conclusion
The synthetic route detailed in this guide, based on the N-alkylation of a protected 3-aminopyrrolidine, represents an efficient, reliable, and scalable method for the production of 2-(3-Aminopyrrolidin-1-yl)acetonitrile. The use of commercially available starting materials, robust and high-yielding chemical transformations, and a straightforward purification strategy make this process well-suited for the demands of pharmaceutical development. By adhering to the outlined protocols and safety precautions, researchers can confidently produce this valuable intermediate for their discovery and development programs.
References
-
Kim, D. et al. (2010). Synthesis and biological evaluation of 3-aminopyrrolidine derivatives as CC chemokine receptor 2 antagonists. Bioorganic & Medicinal Chemistry Letters, 20(7), 2099-2102. Available at: [Link]
-
Coutant, C. et al. (2008). 3-Aminopyrrolidines from alpha-aminoacids: total synthesis of (+)-nemonapride from D-alanine. The Journal of Organic Chemistry, 73(2), 771-774. Available at: [Link]
-
Anisimov, A. et al. (2019). Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines. ACS Omega, 4(4), 7496-7503. Available at: [Link]
-
Ukrainets, I.V. et al. (n.d.). Synthesis and biological properties of Enantiomers. An-Najah Staff. Available at: [Link]
-
Babenko, N. et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 29(20), 4877. Available at: [Link]
-
Fässler, J. et al. (2026). Scalable Synthesis of Highly Pure (R)‐3‐Fluoropyrrolidine From (S)‐4‐Chloro‐3‐hydroxybutyronitrile. Chemistry – A European Journal. Available at: [Link]
-
Albericio, F. et al. (n.d.). Solid-phase peptide synthesis using acetonitrile as a solvent in combination with PEG-based resins. Request PDF. Available at: [Link]
-
Reddy, K.L. et al. (2008). Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors. Beilstein Journal of Organic Chemistry, 4, 20. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and biological evaluation of 3-aminopyrrolidine derivatives as CC chemokine receptor 2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors [beilstein-journals.org]
- 4. Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. staff.najah.edu [staff.najah.edu]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Preventing over-alkylation during synthesis of 2-(3-Aminopyrrolidin-1-yl)acetonitrile
Status: Operational Ticket ID: CHEM-SUP-8821 Subject: Prevention of Over-Alkylation & Regioselectivity Control Assigned Scientist: Senior Application Scientist (Organic Synthesis Division)[1]
Executive Summary
The synthesis of 2-(3-aminopyrrolidin-1-yl)acetonitrile presents a classic chemoselectivity challenge: distinguishing between two nucleophilic nitrogen centers within the same molecule.[1]
-
N1 (Pyrrolidine Nitrogen): Secondary amine, generally more nucleophilic due to inductive stabilization from the ring carbons. (Target Site)
-
N3 (Exocyclic Amine): Primary amine, less sterically hindered but slightly less nucleophilic.[2] (Off-Target Site)
"Over-alkylation" in this context typically refers to two distinct failure modes:
-
Mode A (Regio-scrambling): Alkylation occurring at N3 instead of (or in addition to) N1.
-
Mode B (Poly-alkylation): Multiple alkylation events on the N3 nitrogen (forming tertiary amines) or quaternization of the N1 nitrogen.[1]
This guide provides a definitive protocol to eliminate these impurities, prioritizing a Self-Validating Protection Strategy while offering kinetic control methods for direct alkylation.
Module 1: The Mechanistic Landscape
To solve the problem, we must visualize the competition. The secondary amine (N1) is the thermodynamic and kinetic favorite, but the margin of error is slim.
Diagram 1: Reaction Pathways & Failure Modes
Caption: Kinetic competition between N1 and N3 nucleophiles. N1-alkylation is favored (
Module 2: The "Gold Standard" Protocol (Protected Route)
Recommendation: If purity >98% is required for GMP or late-stage synthesis, do not attempt direct alkylation.[1][2] Use the Boc-protection strategy.[1] This renders the N3 nitrogen non-nucleophilic, guaranteeing 100% regioselectivity at N1.[2]
Protocol: N-Boc-3-Aminopyrrolidine Route
Reagents:
-
Substrate: tert-Butyl pyrrolidin-3-ylcarbamate (commercially available).[1]
-
Electrophile: Chloroacetonitrile (1.1 eq) or Bromoacetonitrile (1.0 eq).
-
Base:
(2.5 eq) or DIPEA (2.0 eq). -
Solvent: Acetonitrile (ACN) or DMF.
Step-by-Step Methodology:
-
Dissolution: Dissolve tert-butyl pyrrolidin-3-ylcarbamate (1.0 eq) in ACN (10 vol).
-
Base Addition: Add powdered
(2.5 eq). Cool the suspension to 0–5°C. -
Controlled Addition: Add Chloroacetonitrile (1.1 eq) dropwise over 30 minutes.
-
Reaction: Warm to RT and stir for 4–6 hours. Monitor by TLC/LCMS.
-
Workup: Filter inorganic salts. Concentrate filtrate. Partition between EtOAc and Water.[3]
-
Deprotection: Treat the intermediate with TFA/DCM (1:4) or 4M HCl in Dioxane to remove the Boc group.
-
Neutralization: Carefully neutralize to pH 8–9 to isolate the free base 2-(3-aminopyrrolidin-1-yl)acetonitrile.
Validation Check:
-
LCMS: Look for M+1 = 126.1 (Target).
-
Absence: No M+1 = 165 (N,N-dialkylated byproduct) will be observed because the Boc group physically blocked N3.[1]
Module 3: Troubleshooting Direct Alkylation (The "Hard Way")
If you must use free 3-aminopyrrolidine (e.g., for cost reasons in early discovery), you are fighting kinetics.[1][2] You must manipulate conditions to favor
Critical Control Parameters (CCP)
| Parameter | Recommended Setting | Scientific Rationale |
| Stoichiometry | 0.85 – 0.90 eq of Electrophile | Limiting Factor: Starving the reaction of electrophile ensures that once N1 reacts, there is no alkyl halide left for N3 to grab.[1] You will sacrifice yield (unreacted amine) for purity. |
| Temperature | -10°C to 0°C | Kinetic Control: Lower temperatures magnify the difference in activation energy ( |
| Concentration | High Dilution (0.05 M) | Statistical Probability: Reduces the likelihood of a reacted molecule encountering another electrophile (preventing poly-alkylation).[1] |
| Addition Mode | Reverse Addition | Crucial: Add the Electrophile slowly to the Amine. This ensures the amine is always in vast excess relative to the alkylating agent. |
Troubleshooting Decision Tree
Caption: Diagnostic logic for identifying and resolving specific alkylation impurities.
Module 4: Frequently Asked Questions (FAQs)
Q1: Why is Chloroacetonitrile preferred over Bromoacetonitrile for this reaction?
-
Answer: Reactivity Modulation. Bromoacetonitrile is significantly more reactive (better leaving group). While faster, it is less discriminating between N1 and N3, leading to higher "scrambling."[2] Chloroacetonitrile reacts slower, allowing the thermodynamic preference for the more nucleophilic N1 amine to dictate the product distribution.
Q2: I see a peak at M+1 = 165 on LCMS. What is it?
-
Answer: This corresponds to the N,N-bis(cyanomethyl) impurity.[1] This occurs when the primary amine (N3) reacts twice with the alkylating agent.
-
Fix: You are using too much alkylating agent. Reduce stoichiometry to 0.9 equivalents or switch to the Boc-protected starting material.
-
Q3: Can I use reductive amination instead of alkylation to avoid this?
-
Answer: Not easily for an acetonitrile group. Reductive amination typically installs alkyl chains (using aldehydes). To install a
group, nucleophilic substitution with haloacetonitriles is the standard method.[1] However, you could use glycolonitrile under reductive conditions, but this is hazardous and rarely offers better selectivity than the Boc route.[2]
Q4: How do I remove the unreacted 3-aminopyrrolidine if I use the "limiting electrophile" method?
-
Answer: Since 3-aminopyrrolidine is a highly polar diamine and your product is a mono-amine nitrile, they have distinct pKa profiles.[1]
References
-
General Mechanism of Amine Alkylation
-
Selectivity in Diamine Functionalization
-
Specific Synthesis of Pyrrolidine-Nitrile Intermediates
-
Green Chemistry Approaches to Alkylation
Disclaimer: This guide is for research purposes only. All synthesis involving haloacetonitriles (highly toxic/lachrymators) must be performed in a fume hood with appropriate PPE.
Sources
- 1. CN102432501A - Preparation method of aminoacetonitrile hydrochloride - Google Patents [patents.google.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. Avoiding Over-alkylation - Wordpress [reagents.acsgcipr.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
Improving yield of N-cyanomethylation of 3-aminopyrrolidine
Technical Support Center: Optimizing N-Cyanomethylation of 3-Aminopyrrolidine
Case ID: 3-AP-CN-OPT Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
You are encountering yield losses during the N-cyanomethylation of 3-aminopyrrolidine. This substrate presents a classic chemoselectivity challenge : it contains two nucleophilic nitrogen atoms—a secondary amine (pyrrolidine ring,
Most yield issues stem from:
-
Regio-scrambling: Alkylation occurring at the wrong nitrogen.
-
Over-alkylation: Formation of bis-cyanomethylated byproducts.
-
Polymerization: Instability of the cyanomethylating reagent (usually chloroacetonitrile or formaldehyde/cyanide).
This guide provides a diagnostic workflow, optimized protocols, and troubleshooting steps to maximize yield for your specific target isomer.
Module 1: The Selectivity Landscape
Before optimizing, you must verify your target. The reactivity difference between
Reactivity Profile:
- (Ring Nitrogen): Secondary amine. Higher pKa (~11.3). More nucleophilic due to inductive effects and ring strain. Default reaction site.
- (Exocyclic Nitrogen): Primary amine. Lower pKa (~10.6). Less sterically hindered but generally less nucleophilic than the ring nitrogen.
Visualizing the Pathway:
Figure 1: Competitive reaction pathways.
Module 2: Diagnostic & Strategy Selection
Q: Which strategy should I use?
| Scenario | Target | Recommended Strategy | Expected Yield |
| A | Protected Route (Boc) | >90% | |
| B | Direct Alkylation (Optimized) | 60-70% | |
| C | Reverse Protection | >85% |
Module 3: Detailed Protocols
Strategy A: The "Gold Standard" (Protected Route)
Use this for pharmaceutical-grade purity and maximum yield.
Concept: Use 3-(Boc-amino)pyrrolidine. The Boc group eliminates
-
Starting Material: Commercial tert-butyl pyrrolidin-3-ylcarbamate (CAS: 99724-19-3).
-
Solvent: Acetonitrile (ACN) or DMF.
-
Base:
(2.0 eq) or DIPEA (1.5 eq). -
Reagent: Chloroacetonitrile (1.1 eq).
-
Procedure:
Strategy B: Direct Alkylation (Cost-Effective/Scale-Up)
Use this if protected starting materials are too expensive, but be prepared for purification.
The Challenge: Preventing bis-alkylation. The Fix: High dilution and Finkelstein conditions.
-
Substrate: 3-Aminopyrrolidine (free base).
-
Solvent: THF/DMF (9:1 mixture).
-
Base:
(1.1 eq). Avoid strong organic bases that solubilize the byproduct. -
Additive: NaI (0.1 eq) - Catalyzes the reaction allowing lower temperatures.
-
Reagent: Chloroacetonitrile (0.9 eq) - Sub-stoichiometric is key.
-
Protocol:
-
Step 1: Dissolve 3-aminopyrrolidine and NaI in solvent. Cool to -10°C .[3]
-
Step 2: Add
. -
Step 3: Dissolve Chloroacetonitrile in THF (diluted 1:5). Add this solution very slowly (over 2 hours) via syringe pump.
-
Step 4: Maintain temperature at -5°C to 0°C. Do not heat.
-
Step 5: Quench with water immediately upon consumption of limiting reagent (monitoring by TLC/LCMS).
-
Why this works: The secondary amine (
Strategy C: The Strecker Protocol (Alternative to Alkyl Halides)
Use this if you want to avoid potentially genotoxic alkyl halides.
-
Reagents: Formaldehyde (37% aq) + NaCN (or TMSCN).
-
Conditions:
-
Dissolve 3-aminopyrrolidine in water/acetic acid (pH ~4-5).
-
Add Formaldehyde (1.0 eq) at 0°C. Stir 30 min (forms iminium on
). -
Add NaCN (1.1 eq) dropwise.
-
-
Note: This method is highly selective for secondary amines over primary amines because secondary amines form stable iminium ions that trap cyanide, whereas primary amines can form multiple condensation products.
Module 4: Troubleshooting & FAQs
Q1: My reaction mixture turned black/tarry. What happened?
-
Cause: Polymerization of chloroacetonitrile or oxidation of the amine.
-
Fix:
-
Ensure your chloroacetonitrile is colorless. If yellow/orange, distill it before use.
-
Degas your solvents. Amines are susceptible to oxidation.
-
Critical: Do not overheat. Keep direct alkylations
.
-
Q2: I have 20% bis-alkylated impurity. How do I remove it?
-
Solution: The bis-alkylated product is less polar than the mono-alkylated product but more polar than the starting material.
-
Acid Wash: The bis-product has lower basicity (due to two electron-withdrawing cyano groups). Extract the reaction mixture with pH 5.5 buffer. The mono-product (more basic) will go into the water; the bis-product often stays in the organic layer or precipitates.
-
Q3: Can I use bromoacetonitrile instead of chloro-?
-
Advice: Avoid it. Bromoacetonitrile is too reactive. It will destroy your regioselectivity and lead to massive over-alkylation. If you must use it, cool the reaction to -78°C.
Q4: I need to alkylate the exocyclic nitrogen (
-
Protocol: You cannot do this directly on the free base.
-
Purchase 1-Boc-3-aminopyrrolidine .
-
Perform the alkylation (requires higher temp, ~60°C, and NaI catalyst because primary amines are slower).
-
Deprotect the ring nitrogen with HCl/MeOH.
-
Module 5: Mechanism & Impurity Tracking
Understanding the impurity profile is vital for process control.
Figure 2: HPLC retention time (Rt) logic for generic C18 method. The bis-alkylated species is significantly more hydrophobic.
References
-
Villhauer, E. B., et al. (2003).[4] "1-[[(3-Hydroxy-1-adamantyl)amino]acetyl]-2-cyano-(S)-pyrrolidine: A Potent, Selective, and Orally Bioavailable Dipeptidyl Peptidase IV Inhibitor with Antihyperglycemic Properties." Journal of Medicinal Chemistry, 46(13), 2774–2789.[4] Link
- Context: Establishes the foundational chemistry for N-substituted cyanopyrrolidines (Vildagliptin class).
-
Fukushima, H., et al. (2004).[4] "Synthesis and structure–activity relationships of potent 3- or 4-substituted-2-cyanopyrrolidine dipeptidyl peptidase IV inhibitors." Bioorganic & Medicinal Chemistry, 12(23), 6053-6061.[4] Link
- Context: Discusses regioselectivity in substituted pyrrolidines.
-
Organic Syntheses. "Chloroacetonitrile." Org.[1][5][6] Synth. 1950, 30, 22. Link
-
Context: Standard preparation and handling of the reagent.[5]
-
-
PubChem. "3-Aminopyrrolidine Compound Summary." Link
- Context: Physical properties and pKa d
Disclaimer: These protocols involve hazardous chemicals (cyanides, alkylating agents). All experiments must be conducted in a fume hood with appropriate PPE. Consult your local EHS guidelines before proceeding.
Sources
- 1. analytical.chem.ut.ee [analytical.chem.ut.ee]
- 2. Improved Process For The Preparation Of Vildagliptin Intermediate [quickcompany.in]
- 3. Preparation method for Vildagliptin - Eureka | Patsnap [eureka.patsnap.com]
- 4. Synthesis of Vildagliptin [cjph.com.cn]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Nitrile synthesis by C-C coupling (Cyanomethylation) [organic-chemistry.org]
Technical Support Center: Navigating Nitrile Hydrolysis in Aminopyrrolidine Workups
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the unintended hydrolysis of nitrile groups during the aqueous workup of reactions involving aminopyrrolidine scaffolds. Our focus is on providing not just procedural steps, but the underlying chemical principles to empower you to make informed decisions in your experimental design.
Introduction: The Challenge of Bifunctional Molecules
Aminopyrrolidines are invaluable scaffolds in medicinal chemistry, offering a unique combination of a basic nitrogen center and opportunities for diverse functionalization. However, when these molecules also contain a nitrile group, the aqueous workup becomes a critical step where product loss can occur. The inherent basicity of the aminopyrrolidine can create a localized high pH environment, potentially catalyzing the hydrolysis of the sensitive nitrile group to either an amide or a carboxylic acid, compromising the yield and purity of your target compound. This guide will help you diagnose and solve this common issue.
Frequently Asked Questions (FAQs)
Q1: What is nitrile hydrolysis and why is it a problem during my workup?
A1: Nitrile hydrolysis is the conversion of a nitrile (R-C≡N) into a carboxylic acid (R-COOH) or an amide (R-CONH₂) intermediate. This reaction is catalyzed by either acid or base. During an aqueous workup, the goal is to isolate your pure product. However, the use of aqueous acidic or basic solutions to remove reagents or byproducts creates an environment ripe for this unwanted reaction, leading to a mixture of products and a lower yield of your desired nitrile-containing aminopyrrolidine.
Q2: My reaction solvent is anhydrous. When is the hydrolysis most likely occurring?
A2: Hydrolysis, by definition, requires water. The highest risk is during the aqueous workup phase. Key steps include:
-
Quenching: The initial addition of water or an aqueous solution to the reaction mixture.
-
Liquid-Liquid Extraction: Washing the organic layer with acidic or basic solutions to remove impurities. The aminopyrrolidine's basicity can create a high local pH at the interface of the organic and aqueous layers, even if the bulk aqueous phase is neutral or acidic.
Q3: I'm seeing a new, more polar spot on my TLC plate after workup. Could this be a hydrolysis byproduct?
A3: Yes, this is a classic indicator of nitrile hydrolysis. Both the intermediate amide and the final carboxylic acid are significantly more polar than the parent nitrile due to their ability to form hydrogen bonds. This increased polarity results in a lower Retention Factor (Rf) on a normal-phase TLC plate.
Q4: Can the aminopyrrolidine itself cause the hydrolysis?
A4: This is a critical point. The aminopyrrolidine, being a base, can act as an intramolecular catalyst. If the pyrrolidine nitrogen can spatially reach the nitrile group, it can facilitate the attack of water, significantly accelerating the hydrolysis rate, especially under basic or even neutral pH conditions.
Troubleshooting Guide: Diagnosing and Solving Nitrile Hydrolysis
This section is designed to help you identify the cause of nitrile hydrolysis in your specific system and provides actionable solutions.
Problem 1: Significant product loss and appearance of a highly polar byproduct after a basic wash (e.g., NaHCO₃, K₂CO₃).
-
Underlying Cause: You are likely observing base-catalyzed hydrolysis. The purpose of a basic wash is often to remove acidic impurities or to ensure a basic compound (like your aminopyrrolidine) is in its free-base form for extraction into an organic solvent. However, this creates a high pH environment that is conducive to nitrile hydrolysis. Vigorous or prolonged exposure to basic conditions will drive the reaction to the carboxylic acid.
-
Troubleshooting Steps & Solutions:
-
Lower the Temperature: Perform all aqueous workup steps in an ice bath. The kinetics of the hydrolysis reaction will be significantly slowed at lower temperatures.
-
Minimize Contact Time: Work efficiently. Do not let the organic and basic aqueous layers sit in the separatory funnel for extended periods. Shake, allow the layers to separate, and then immediately drain.
-
Use a Weaker Base: If possible, switch from strong bases like NaOH or KOH to milder options like saturated sodium bicarbonate (NaHCO₃). While still basic, the pH will be lower, reducing the rate of hydrolysis.
-
pH-Controlled Workup: Carefully adjust the pH of the aqueous phase to a range where your aminopyrrolidine is free-based but the rate of hydrolysis is minimized (typically pH 8-9). Use dilute solutions of a weak base and monitor with a pH meter or pH paper.
-
Problem 2: Hydrolysis is observed even with a neutral water wash.
-
Underlying Cause: This could be a case of intramolecular catalysis, where the basic aminopyrrolidine itself is promoting the hydrolysis. The proximity of the amine to the nitrile can create a microenvironment where the effective pH is higher than the bulk solution, facilitating the attack of water.
-
Troubleshooting Steps & Solutions:
-
Acidic Workup (for acid-stable compounds): If your target molecule is stable to acid, an acidic workup can be a robust solution. By washing with a dilute acid (e.g., 1M HCl or saturated NH₄Cl), the aminopyrrolidine is protonated to form an ammonium salt. This has two benefits:
-
The protonated amine is no longer basic and cannot catalyze hydrolysis.
-
The resulting salt is often water-soluble, which can aid in purification. After the extraction, the aqueous layer can be carefully basified to a controlled pH and the product re-extracted.
-
-
Use of Brine: Wash the organic layer with cold, saturated aqueous NaCl (brine). This can help to "salt out" the organic product and reduce the amount of dissolved water in the organic layer, thereby slowing hydrolysis.
-
Problem 3: The amide intermediate is the major byproduct.
-
Underlying Cause: The formation of the amide as the main byproduct suggests that the hydrolysis conditions are relatively mild but still sufficient to initiate the first step of hydrolysis. This is common with milder bases or shorter exposure times.
-
Troubleshooting Steps & Solutions:
-
Strict Temperature and Time Control: This is your best line of defense. Ensure all aqueous solutions are ice-cold and that the workup is performed rapidly.
-
Consider a Non-Aqueous Workup: If feasible, consider precipitating your product by adding an anti-solvent. Alternatively, direct loading of the crude reaction mixture onto a silica gel column for purification can sometimes bypass the need for an aqueous workup altogether. This is highly dependent on the nature of your reaction byproducts.
-
Data Summary and Visualization
Table 1: Influence of pH on Hydrolysis Products
| pH Range | Dominant Hydrolysis Product | Rationale |
| < 1 (Strong Acid) | Carboxylic Acid | Acid-catalyzed hydrolysis proceeds readily to the carboxylic acid. |
| 1 - 6 (Weak Acid) | Minimal Hydrolysis | The aminopyrrolidine is protonated and non-catalytic. |
| 7 - 9 (Neutral/Weak Base) | Amide (if hydrolysis occurs) | Milder conditions may only be sufficient for the first step of hydrolysis. |
| > 10 (Strong Base) | Carboxylic Acid (as salt) | Strong base catalysis rapidly drives the hydrolysis to completion. |
Diagram 1: Troubleshooting Logic Flow
Caption: Troubleshooting decision tree for nitrile hydrolysis.
Diagram 2: Mechanism of Base-Catalyzed Nitrile Hydrolysis
Caption: Pathway of base-catalyzed nitrile hydrolysis.
Experimental Protocols
Protocol 1: Recommended pH-Controlled Aqueous Workup
This protocol is designed to minimize nitrile hydrolysis for compounds containing a basic amine like an aminopyrrolidine.
-
Cooling: Once the reaction is deemed complete, cool the reaction vessel to 0 °C in an ice-water bath.
-
Quenching: Slowly add ice-cold deionized water to quench the reaction.
-
Solvent Addition: Add the desired organic extraction solvent (e.g., ethyl acetate, dichloromethane).
-
Initial Wash: Transfer the mixture to a separatory funnel and wash the organic layer with ice-cold brine (saturated aq. NaCl). This helps to remove some water-soluble impurities and begins the process of drying the organic layer.
-
Controlled Basification (if necessary): If an acidic catalyst was used, add ice-cold saturated sodium bicarbonate solution dropwise to the separatory funnel, swirling gently and venting frequently. Monitor the pH of the aqueous layer with pH paper, aiming for a pH of ~8. This should be sufficient to free-base the aminopyrrolidine without creating a harshly basic environment.
-
Extraction: Separate the layers promptly. Extract the aqueous layer 1-2 more times with the cold organic solvent.
-
Drying: Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Concentration: Filter off the drying agent and concentrate the solvent under reduced pressure at a low temperature (<40 °C).
Protocol 2: Monitoring Hydrolysis by ¹H NMR Spectroscopy
This protocol allows for a quantitative assessment of the extent of hydrolysis in your crude product mixture.
-
Sample Preparation: After the workup and removal of solvent, take a precise weight of the crude material (e.g., 10-20 mg). Dissolve this in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Internal Standard: Add a known quantity of an internal standard with a sharp, well-resolved singlet that does not overlap with your product signals (e.g., 1,3,5-trimethoxybenzene or dimethyl terephthalate).
-
Acquire Spectrum: Acquire a quantitative ¹H NMR spectrum. Ensure a long relaxation delay (D1) of at least 30 seconds to allow for full relaxation of all protons, which is crucial for accurate integration.
-
Analysis:
-
Identify a characteristic, non-overlapping proton signal for your starting nitrile, the amide byproduct, and the carboxylic acid byproduct.
-
Integrate these signals relative to the known integral of your internal standard.
-
Calculate the molar ratio of each species to determine the percentage of hydrolysis.
-
References
-
Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]
-
Clark, J. (2015). Hydrolysing Nitriles. Chemguide. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). The Hydrolysis of Nitriles. Retrieved from [Link]
-
Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from [Link]
-
JoVE. (2025). Nitriles to Carboxylic Acids: Hydrolysis. Retrieved from [Link]
-
ResearchGate. (2020). Influence of pH on the activities of the nitrile hydratase/amidase.... Retrieved from [Link]
-
Castro-Alvarez, A., et al. (2020). Computational Study of the Stability of Pyrrolidine-Derived Iminium Ions.... PMC. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reactions of Nitriles. Retrieved from [Link]
-
ResearchGate. (2015). Swift and efficient sono-hydrolysis of nitriles to carboxylic acids under basic condition.... Retrieved from [Link]
-
iChemical. (2024). Three types of hydrolysis and ways to prevent hydrolysis. Retrieved from [Link]
-
Chemistry Stack Exchange. (2021). Hydrolysis of nitriles: Amide vs Carboxylic acid. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Workup: Amines. Retrieved from [Link]
-
Organic Chemistry Tutor. (2024). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). YouTube. Retrieved from [Link]
-
Organic Reaction Workup Formulas for Specific Reagents. (n.d.). Retrieved from [Link]
-
Kohls, E., et al. (2022). Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. PMC. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To Run A Reaction: The Workup. Retrieved from [Link]
-
Fagerlund, A., et al. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. PMC. Retrieved from [Link]
-
University of York, Chemistry Teaching Labs. (n.d.). Aqueous Workup. Retrieved from [Link]
-
Vaia. (n.d.). C = N , undergo a hydrolysis reaction when heated with aqueous acid.... Retrieved from [Link]
-
PubMed. (2010). Synthesis and biological evaluation of 3-aminopyrrolidine derivatives as CC chemokine receptor 2 antagonists. Retrieved from [Link]
- Google Patents. (n.d.). US3876691A - Process for the hydrolysis of nitriles.
-
MDPI. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]
-
PMC. (2023). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Retrieved from [Link]
-
PubMed. (2015). Synthesis and evaluation of aminopyridine derivatives as potential BACE1 inhibitors. Retrieved from [Link]
-
MDPI. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved from [Link]
-
BYJU'S. (n.d.). Acidic Hydrolysis of Nitriles. Retrieved from [Link]
-
PubChem. (n.d.). 3-Aminopyrrolidine. Retrieved from [Link]
-
PubMed. (1998). Stability of alkoxycarbonylamidine prodrugs. Retrieved from [Link]
Technical Support Center: Handling 2-(3-Aminopyrrolidin-1-yl)acetonitrile Salts
Status: Operational | Topic: Hygroscopicity & Stability Management Lead Scientist: Dr. Aris Thorne, Senior Application Scientist
Executive Summary & Chemical Context[1][2][3][4][5][6][7]
Compound: 2-(3-Aminopyrrolidin-1-yl)acetonitrile (and its salts, typically HCl or Tosylate). Role: Key intermediate in the synthesis of DPP-4 inhibitors (e.g., Alogliptin).[1][2] Critical Challenge: Extreme hygroscopicity leading to deliquescence and chemical degradation (Nitrile Hydrolysis).
This guide addresses the stability profile of 3-aminopyrrolidine-derived acetonitriles. The primary amine functionality combined with a nitrile group creates a unique stability challenge. While salt formation (e.g., Hydrochloride, CAS 152400-87-8) stabilizes the amine against oxidation, the high lattice energy of these salts often correlates with high hydration energy, making them "moisture magnets."
Immediate Action Required: If your material has turned into a sticky gum or oil, do not heat it in an attempt to dry it immediately. Proceed to the Troubleshooting section.
The Hygroscopicity & Degradation Matrix[8]
Understanding why your material degrades is the first step to preventing it.
The Mechanism of Failure
The hydrochloride salt of 2-(3-Aminopyrrolidin-1-yl)acetonitrile is prone to Deliquescence . When the relative humidity (RH) exceeds the critical relative humidity (CRH) of the salt, the solid dissolves in its own absorbed water.
Once in solution (even a microscopic surface film), the acidic environment (provided by the HCl salt) catalyzes the hydrolysis of the nitrile group (
Visualization: The Degradation Cascade
The following diagram illustrates the kinetic pathway from exposure to degradation.
Figure 1: The moisture-induced degradation pathway of aminonitrile salts. Note that the acidic nature of the salt accelerates the hydrolysis step once water is present.
Operational Protocols: The "Dry-Chain" Workflow
To maintain integrity, you must treat this compound as you would a reactive organometallic reagent.
Protocol A: The "3-Zone" Handling System
Do not rely on standard weighing boats or open-air transfers.
| Zone | Environment | Protocol |
| 1. Storage | -20°C, Inert Atmosphere | Store in amber glass vials with Teflon-lined caps. Parafilm is insufficient; use electrical tape or shrink bands over the cap. Keep inside a secondary container with desiccant (e.g., Drierite or Silica Gel). |
| 2. Transition | Equilibration | Crucial: Allow the vial to warm to room temperature before opening. Opening a cold vial condenses atmospheric moisture instantly onto the salt. |
| 3. Transfer | Glove Bag / Dry Box | Weighing must occur under |
Protocol B: Solvent Selection for Processing
If you must manipulate the salt in solution, choice of solvent is critical to prevent hydrolysis.
-
Recommended: Anhydrous Methanol (MeOH), Ethanol (EtOH), or Acetonitrile (MeCN).
-
Avoid: Water, un-dried DMF (often contains amines/water), or acidic aqueous buffers.
-
Drying: If the salt becomes sticky, do not heat above 40°C. Use a vacuum desiccator with
(Phosphorus Pentoxide) as the drying agent. is far superior to silica gel for removing chemically bound water.
Visualization: Safe Handling Workflow
Figure 2: The "Dry-Chain" workflow ensures the salt is never exposed to atmospheric moisture while cold or for extended periods.
Troubleshooting & FAQs
Q1: My salt has turned into a sticky oil or gum. Can I save it?
-
Diagnosis: The material has deliquesced.
-
Fix: Do not heat. Heating a wet acidic nitrile will cause rapid hydrolysis.
-
Dissolve the gum in a minimum amount of anhydrous Methanol.
-
Add a co-solvent like MTBE (Methyl tert-butyl ether) or Diethyl Ether to induce precipitation.
-
If it remains oily, triturate (grind/sonicate) under the ether layer to induce crystallization.
-
Filter under nitrogen.
-
Q2: I see a new peak in my NMR around 7.0-7.5 ppm (proton) or 170 ppm (carbon). What is it?
-
Diagnosis: This is likely the primary amide resulting from nitrile hydrolysis.
-
Impact: This impurity is difficult to remove in subsequent steps and will lower the yield of the DPP-4 inhibitor synthesis.
-
Prevention: Ensure your deuterated solvents (e.g., DMSO-
) are from fresh ampules. Old DMSO absorbs water, which hydrolyzes the sample inside the NMR tube.
Q3: Which salt form is most stable?
-
Insight: While the Hydrochloride (HCl) is the most common synthetic intermediate, it is highly hygroscopic.
-
Alternative: If you have the freedom to change the process, the Tosylate (p-Toluenesulfonate) or Benzoate salts of aminonitriles are generally less hygroscopic and more crystalline than HCl salts due to better lattice packing and lower solubility in water.
Q4: Can I use this material if it has caked?
-
Answer: Yes, but you must verify purity first. Caking indicates moisture uptake.[3] Run an IR or NMR.
-
Check: Look for the Nitrile stretch (
) at ~2240 . If you see a strong Carbonyl band ( ) appearing near 1680 , significant hydrolysis has occurred.
-
References
-
BenchChem. (2025).[1] An In-depth Technical Guide to the Chemical Synthesis of Alogliptin. Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 71756155, 2-[3-(aminomethyl)pyrrolidin-1-yl]acetonitrile hydrochloride. Retrieved from
-
Feng, J., et al. (2007).[4] Discovery of Alogliptin: A Potent, Selective, Bioavailable, and Efficacious Inhibitor of Dipeptidyl Peptidase IV. Journal of Medicinal Chemistry, 50(10), 2297-2300.[4] (Foundational text on the synthesis and stability of the pyrrolidine intermediate).
-
Vadali, L. R., et al. (2015).[4] Process for preparation of alogliptin. WO 2015092739.[4] (Patent detailing the handling of the nitrile intermediate).[2]
-
TCI Chemicals. (2025). Product Specification: Aminoacetonitrile Hydrochloride. Retrieved from (General handling data for hygroscopic aminonitrile salts).
Sources
Technical Support Center: Managing Chloroacetonitrile in Reaction Mixtures
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical assistance for the effective removal of unreacted chloroacetonitrile from reaction mixtures. As a Senior Application Scientist, my goal is to equip you with the necessary knowledge to make informed decisions, ensuring the purity of your products and the safety of your laboratory environment.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of chloroacetonitrile that influence its removal?
A1: Chloroacetonitrile is a colorless to pale yellow liquid with a pungent odor.[1][2][3] Its key properties relevant to purification are:
| Property | Value | Significance for Removal |
| Boiling Point | 123-126 °C (at 760 mmHg)[1][2][4][5] | Allows for removal by distillation, especially from higher-boiling point compounds. |
| Solubility | Soluble in water, ethanol, and ether.[2][3] Miscible with most organic solvents.[1] | Facilitates removal through aqueous extraction (workup). |
| Density | ~1.18-1.20 g/cm³ at 20-25 °C[1][2] | Denser than many common organic solvents, which can affect phase separation during extraction. |
| Reactivity | Reacts with water and steam to produce toxic hydrogen chloride vapors.[4][6] | This necessitates careful handling and consideration of quenching methods. |
Q2: What are the primary safety concerns when working with chloroacetonitrile?
A2: Chloroacetonitrile is highly toxic and reactive.[1][3][7] Key safety precautions include:
-
Handling: Always work in a well-ventilated fume hood.[1] Wear appropriate Personal Protective Equipment (PPE), including gloves, safety goggles, and a lab coat.[1][8][9]
-
Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[1][8][10]
-
Incompatibilities: Avoid contact with strong acids, strong bases, oxidizing agents, and reducing agents.[5]
-
Toxicity: It is toxic if swallowed, inhaled, or in contact with skin.[7] It is also a lachrymator, meaning it can cause tearing.[4][5]
Q3: What are the most common methods for removing unreacted chloroacetonitrile?
A3: The primary methods for removing unreacted chloroacetonitrile are:
-
Aqueous Extraction (Workup): Leveraging its water solubility.
-
Distillation: Effective for separating it from less volatile compounds.
-
Quenching: Chemically converting it to a more easily removable substance.
The choice of method depends on the specific reaction conditions, the properties of the desired product, and the scale of the reaction.
Troubleshooting Guides
Method 1: Aqueous Extraction (Workup)
This is often the first method to consider due to its simplicity and effectiveness for many common reaction solvents.
Causality Behind Experimental Choices:
The principle of aqueous extraction relies on the partitioning of a solute between two immiscible liquid phases. Chloroacetonitrile, being polar and water-soluble, will preferentially move from an organic solvent phase into an aqueous phase. The efficiency of this process is governed by the partition coefficient of chloroacetonitrile between the organic and aqueous phases.
Troubleshooting Scenarios:
-
Issue: Incomplete removal of chloroacetonitrile after a single water wash.
-
Cause: The partition coefficient may not be sufficiently high to achieve complete removal in one extraction.
-
Solution: Perform multiple extractions with smaller volumes of water. For example, instead of one 100 mL wash, use three 30 mL washes. This is a more efficient extraction strategy.
-
-
Issue: Emulsion formation during extraction.
-
Cause: High concentrations of salts, polar organic solvents, or certain reaction byproducts can lead to the formation of a stable emulsion between the organic and aqueous layers, making separation difficult.
-
Solution:
-
Brine Wash: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help to break the emulsion.
-
Solvent Addition: Add more of the organic solvent to dilute the mixture.
-
Filtration: In some cases, filtering the emulsified mixture through a pad of celite can help to break the emulsion.
-
-
-
Issue: Product is also extracted into the aqueous layer.
-
Cause: If your product has significant water solubility, it will also partition into the aqueous phase.
-
Solution:
-
Back-Extraction: Extract the combined aqueous layers with a fresh portion of the organic solvent to recover the dissolved product.
-
pH Adjustment: If your product's solubility is pH-dependent, adjust the pH of the aqueous layer to decrease its solubility before back-extraction.
-
-
Experimental Protocol: Standard Aqueous Workup
-
Cool the reaction mixture to room temperature.
-
Transfer the reaction mixture to a separatory funnel.
-
Add an equal volume of deionized water.
-
Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.
-
Allow the layers to separate. The denser chloroacetonitrile may cause the organic layer to be the bottom layer, depending on the solvent used.
-
Drain the aqueous layer.
-
Repeat the extraction with fresh water two more times.
-
Wash the organic layer with brine to remove residual water.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate, magnesium sulfate).
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure.
Method 2: Distillation
Distillation is a powerful technique for separating liquids with different boiling points.
Causality Behind Experimental Choices:
This method exploits the difference in volatility between chloroacetonitrile and other components in the reaction mixture. By heating the mixture, the more volatile component (lower boiling point) will vaporize first, and can then be condensed and collected separately.
Troubleshooting Scenarios:
-
Issue: Poor separation of chloroacetonitrile from the desired product.
-
Cause: The boiling points of chloroacetonitrile and your product are too close for simple distillation to be effective.
-
Solution:
-
Fractional Distillation: Use a fractionating column (e.g., Vigreux, Raschig rings) to increase the number of theoretical plates and improve separation efficiency.[11]
-
Vacuum Distillation: If your product is high-boiling or thermally sensitive, performing the distillation under reduced pressure will lower the boiling points of all components, potentially increasing the relative volatility difference and allowing for separation at a lower temperature.[11]
-
-
-
Issue: Product decomposition during distillation.
-
Cause: The required distillation temperature is high enough to cause thermal degradation of your product.
-
Solution: Use vacuum distillation to lower the boiling point.
-
-
Issue: Foaming or bumping during distillation.
-
Cause: Uneven boiling of the reaction mixture.
-
Solution:
-
Boiling Chips/Stir Bar: Add boiling chips or a magnetic stir bar to the distillation flask to promote smooth boiling.
-
Controlled Heating: Use a heating mantle with a stirrer and a temperature controller for even and controlled heating.
-
-
Experimental Protocol: Fractional Distillation
-
Set up a fractional distillation apparatus, ensuring all glassware is dry.
-
Charge the distillation flask with the crude reaction mixture and a few boiling chips or a stir bar.
-
Slowly heat the flask.
-
Monitor the temperature at the head of the fractionating column. The temperature should rise and stabilize at the boiling point of the lower-boiling component (chloroacetonitrile).
-
Collect the fraction that distills at or near the boiling point of chloroacetonitrile (123-126 °C).
-
Once all the chloroacetonitrile has distilled, the temperature will either drop or begin to rise towards the boiling point of the next component. At this point, stop the distillation or change the receiving flask to collect the next fraction.
Method 3: Quenching
Quenching involves a chemical reaction to convert the unreacted chloroacetonitrile into a different, more easily removable compound.
Causality Behind Experimental Choices:
This approach is useful when distillation or extraction is not feasible or effective. The choice of quenching agent depends on its reactivity with chloroacetonitrile and its compatibility with the desired product and other components of the reaction mixture.
Troubleshooting Scenarios:
-
Issue: The quenching reaction is too slow or incomplete.
-
Cause: The chosen quenching agent may not be reactive enough under the reaction conditions.
-
Solution:
-
Increase Temperature: Gently warming the reaction mixture may increase the rate of the quenching reaction.
-
Use a More Reactive Quenching Agent: Consider a more nucleophilic or basic quenching agent, if compatible with your product.
-
-
-
Issue: The quenching agent reacts with the desired product.
-
Cause: Lack of selectivity of the quenching agent.
-
Solution: Choose a milder quenching agent or carefully control the stoichiometry and reaction conditions (e.g., temperature, addition rate).
-
-
Issue: The quenched product is difficult to remove.
-
Cause: The resulting byproduct may have similar physical properties to the desired product.
-
Solution: Plan the quenching strategy to produce a byproduct with significantly different properties (e.g., a water-soluble salt or a non-volatile solid).
-
Potential Quenching Strategies:
-
Hydrolysis: Treatment with aqueous base (e.g., NaOH, K₂CO₃) can hydrolyze the nitrile group to a carboxylate salt, which is highly water-soluble and easily removed by extraction. This is only suitable for base-stable products.
-
Nucleophilic Addition: Reagents like sodium bisulfite can add to the nitrile group, forming a water-soluble adduct.
Experimental Protocol: Quenching with Aqueous Base
-
Cool the reaction mixture in an ice bath.
-
Slowly add a 1 M aqueous solution of sodium hydroxide with vigorous stirring. Monitor the pH to ensure it remains basic.
-
Allow the mixture to stir at room temperature for 1-2 hours, or until TLC or GC analysis indicates the complete consumption of chloroacetonitrile.
-
Proceed with a standard aqueous workup to remove the resulting carboxylate salt.
Method Selection Guide
The following diagram provides a decision-making framework for selecting the most appropriate removal method.
Caption: Decision tree for selecting a removal method for chloroacetonitrile.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for a reaction involving chloroacetonitrile and subsequent purification by aqueous extraction.
Sources
- 1. The Role of Chloroacetonitrile in Chemical Synthesis and Industry - Ketone Pharma [ketonepharma.com]
- 2. Chloroacetonitrile CAS 107-14-2 | 802604 [ketonepharma.com]
- 3. pharm.sinocurechem.com [pharm.sinocurechem.com]
- 4. CHLOROACETONITRILE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. Chloroacetonitrile | ClCH2CN | CID 7856 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. lookchem.com [lookchem.com]
- 7. volochem.s3-us-west-1.amazonaws.com [volochem.s3-us-west-1.amazonaws.com]
- 8. nbinno.com [nbinno.com]
- 9. nj.gov [nj.gov]
- 10. echemi.com [echemi.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Stability of 2-(3-Aminopyrrolidin-1-yl)acetonitrile
Critical Safety Alert: Cyanide Generation Risk
Before proceeding, all personnel handling 2-(3-Aminopyrrolidin-1-yl)acetonitrile must understand that this compound is an
-
Always work in a functioning fume hood.
-
Never acidify aqueous waste streams containing this compound without prior oxidative quenching (e.g., bleach treatment) to destroy potential cyanide.
Chemical Behavior Analysis: The "Why" Behind the Instability
To troubleshoot stability, one must understand the competing mechanisms at play when this molecule encounters acid. The molecule contains three functional centers: a primary amine, a tertiary cyclic amine, and a nitrile group attached to an N-methylene bridge.
The Stability Spectrum
The stability of this molecule is binary: it is highly stable as a protonated salt in dry conditions but highly unstable in hot aqueous acid.
-
Protonation (Stabilization): In anhydrous acid (e.g., HCl in Dioxane/Ether), the amines protonate immediately. This ammonium formation withdraws electron density, preventing the nitrogen lone pair from "kicking out" the cyanide group. Result: Stable Salt.
-
Hydrolysis (Degradation): In aqueous acid, the nitrile carbon (
) is activated by protons, making it susceptible to attack by water. This converts the nitrile to an amide, and eventually to a carboxylic acid.[1][2] Result: Yield Loss (Formation of impurity). -
Retro-Strecker (Decomposition): If the solution pH drifts towards neutral/basic, or under specific equilibrium conditions, the molecule can revert to its precursors (Pyrrolidine derivative, Formaldehyde, and HCN). Result: Safety Hazard.
Visualizing the Pathway
Figure 1: Degradation pathways. Green indicates the safe storage state. Red indicates degradation or safety hazards triggered by improper acidic handling.
Troubleshooting Guide
Use this matrix to diagnose issues observed during synthesis, LCMS analysis, or storage.
| Symptom | Probable Cause | The "Why" (Mechanism) | Corrective Action |
| LCMS shows M+18 peak (+ Water) | Nitrile Hydrolysis | Aqueous acidic mobile phases (e.g., 0.1% Formic Acid) can hydrolyze the | • Analyze immediately.• Switch to neutral pH mobile phase (Ammonium Bicarbonate) if possible.• Store samples at 4°C. |
| LCMS shows M+1 peak (Acid form) | Full Hydrolysis | Strong acid or heat has converted the nitrile to a carboxylic acid ( | • Avoid heating acidic solutions >40°C.• Reduce acid concentration during workup. |
| "Almond" smell or dizziness | HCN Release | CRITICAL: Retro-Strecker decomposition is occurring. | • EVACUATE IMMEDIATELY. • Check pH; this usually happens if acid is too weak or pH drifts basic.• Treat waste with bleach (Hypochlorite) to oxidize cyanide. |
| Material turns into sticky gum | Hygroscopicity | The HCl salt is extremely hygroscopic. Absorbed water + acidity = slow hydrolysis. | • Store under Argon/Nitrogen.• Use a desiccator.• Re-precipitate from dry MeOH/Et2O. |
Frequently Asked Questions (FAQs)
Q1: Can I store this compound in 1N HCl solution?
Answer: No. While the salt form is stable, aqueous solutions are not. Over time (days/weeks), the water in the presence of acid will hydrolyze the nitrile to the amide and then the acid.
-
Recommendation: Store as a solid dihydrochloride salt at -20°C under inert atmosphere. If a solution is required, prepare it fresh in an anhydrous solvent or use immediately.
Q2: I need to remove the Boc group from the 3-amino position. Can I use TFA?
Answer: Yes, but with strict controls.
-
Protocol: Use anhydrous TFA/DCM (1:1) at 0°C.
-
Reasoning: TFA is a strong acid. If water is present (even atmospheric moisture), hydrolysis of the nitrile competes with Boc-deprotection.
-
Workup: Do not quench with aqueous base (risk of Retro-Strecker). Instead, concentrate to dryness to remove TFA, then treat with cold HCl/Ether to form the stable salt.
Q3: Why does my yield drop when I dry the product in the oven?
Answer: Thermal instability.
-
Solution: Dry in a vacuum desiccator at Room Temperature (RT) using
as a desiccant. Never heat above 40°C.
Validated Experimental Protocols
Protocol A: Stability Stress Test (Self-Validation)
Use this protocol to determine if your specific experimental conditions are safe.
-
Preparation: Dissolve 5 mg of 2-(3-Aminopyrrolidin-1-yl)acetonitrile in 1 mL of your target solvent/acid mixture.
-
Time-Point 0: Immediately inject 5 µL into HPLC/LCMS.
-
Incubation: Hold the vial at your process temperature (e.g., RT or 50°C).
-
Monitoring: Inject samples at 1 hour, 4 hours, and 24 hours.
-
Analysis:
-
Look for M+18 (Amide) and M+19 (Acid) peaks.
-
Pass Criteria: < 2% degradation after 4 hours.
-
Protocol B: Safe Disposal (Cyanide Quenching)
Since degradation releases cyanide, waste must be treated.
-
Collect all aqueous waste containing the product.
-
Adjust pH to > 10 using NaOH (Caution: Do not acidify!).
-
Add excess Sodium Hypochlorite (Bleach) solution.
-
Stir for 2 hours (Oxidizes
to then ). -
Test for residual oxidizer before disposal.
References
-
Strecker Synthesis & Retro-Strecker Mechanism
-
Nitrile Hydrolysis Kinetics
-
Safety Data Handling (Acetonitrile Derivatives)
-
General Reactivity of
-Aminonitriles:- Title: Organocatalytic Synthesis of -Aminonitriles: A Review.
- Source: MDPI (Molecules Journal).
-
URL:[Link]
Sources
- 1. news-medical.net [news-medical.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 4. Strecker Synthesis | NROChemistry [nrochemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Hydrolysis of Acetonitrile or Methyl Cyanide from a Modern Prospective [quirkyscience.com]
- 8. echemi.com [echemi.com]
- 9. fishersci.com [fishersci.com]
Minimizing dimerization side products in pyrrolidine alkylation
Topic: Minimizing Dimerization & Over-Alkylation Side Products
Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Last Updated: 2026-02-14
Diagnostic Hub: Define Your "Dimer"
In pyrrolidine alkylation, "dimerization" is often a catch-all term used by chemists to describe high-molecular-weight impurities. To solve the problem, we must first identify the specific chemical nature of the side product based on your LC-MS data.
Which impurity are you seeing?
| Impurity Type | Mass Spec Signature | Chemical Identity | Root Cause |
| Type A (Most Common) | N,N-Dialkylpyrrolidinium (Quaternary Salt) | Product is more nucleophilic than starting material; "Over-alkylation." | |
| Type B | Electrophile Homocoupling (e.g., Wurtz-type) | Metal contamination, radical mechanism, or highly reactive benzylic/allylic halides. | |
| Type C | Oxidative Bipyrrolidine | Presence of oxidants ( |
The Mechanism of Failure
The primary challenge in pyrrolidine alkylation is that the product is more reactive than the reactant . The alkyl group introduced is electron-donating, making the resulting tertiary amine (the product) more nucleophilic than the secondary amine (the starting pyrrolidine).
Visualizing the Competitive Pathways
The following diagram illustrates the kinetic competition that leads to Type A impurities (Over-alkylation) and Type B (Side reactions).
Figure 1: Kinetic competition in direct alkylation. The "Runaway Reaction" (k2 > k1) is the primary cause of yield loss.
Optimized Protocols (The Solutions)
Do not rely on simple stoichiometry adjustments (e.g., 1:1 ratio) for direct alkylation; this statistically guarantees a mixture of starting material, product, and over-alkylated salt. Use one of the following engineered protocols.
Protocol A: The "Cesium Effect" (Direct Alkylation)
Best for: When you must use an alkyl halide (e.g., complex R-X availability). Mechanism: Cesium's large ionic radius creates a "naked" anion effect, increasing the specific rate of the initial displacement while sterically hindering the approach for the second alkylation event due to the bulky coordination sphere [1].
Reagents:
-
Pyrrolidine derivative (1.0 equiv)
-
Alkyl Halide (1.0 - 1.1 equiv)
-
Cesium Hydroxide (CsOH) or Cesium Carbonate (
) (2.0 equiv) -
TBAI (Tetrabutylammonium iodide) (0.1 equiv) - Critical Phase Transfer Catalyst
-
Solvent: DMF or Acetonitrile (anhydrous)
-
4Å Molecular Sieves (activated)
Step-by-Step:
-
Drying: Flame-dry glassware under Ar/N2. Add 4Å molecular sieves.
-
Solvation: Dissolve pyrrolidine (1.0 eq) in DMF (0.2 M concentration).
-
Activation: Add CsOH (powdered, 2.0 eq) and TBAI (0.1 eq). Stir vigorously for 30 mins at RT. Note: The solution may turn milky.
-
Addition: Add Alkyl Halide (1.0 eq) dropwise over 20 minutes.
-
Monitoring: Stir at RT. Monitor by TLC/LCMS.
-
Checkpoint: If Type A impurity (Quat salt) appears >5%, cool reaction to 0°C.
-
-
Workup: Filter off inorganic salts through Celite. Dilute with EtOAc, wash 3x with water (to remove DMF). Dry over
.
Protocol B: Reductive Amination (The "Nuclear Option")
Best for: Absolute prevention of over-alkylation.
Mechanism: This bypasses the
Reagents:
-
Pyrrolidine derivative (1.0 equiv)
-
Aldehyde/Ketone counterpart (1.1 equiv)
-
Sodium Triacetoxyborohydride (STAB) (1.4 equiv)
-
Acetic Acid (AcOH) (1.0 equiv) - Catalyst
Step-by-Step:
-
Mixing: Dissolve pyrrolidine and aldehyde in DCE (0.2 M) under
. -
Acidification: Add AcOH (1.0 eq). Stir for 10-30 mins to ensure iminium formation.
-
Reduction: Add STAB (1.4 eq) in one portion.
-
Why STAB? Unlike
or , STAB is mild and will not reduce the aldehyde/ketone before it reacts with the amine. It is highly selective for the iminium ion.
-
-
Quench: Quench with saturated
solution. -
Extraction: Extract with DCM. The product is exclusively the mono-alkylated tertiary amine.
Troubleshooting Guide (FAQ)
Q: I am seeing "Type B" impurities (Electrophile Dimers). Why?
A: This is common with benzylic or allylic halides.
-
Cause: Trace transition metals (Pd, Cu) in your base or solvent can catalyze Wurtz-type homocoupling (
). -
Fix: Use high-purity (99.9%+) bases. Add a chelator like EDTA during workup to remove metal residues, or switch to Protocol B (Reductive Amination) which avoids alkyl halides entirely.
Q: My LCMS shows a mass of [2M-2H]. Is this a dimer?
A: This is an Oxidative Bipyrrolidine (Type C).
-
Cause: Pyrrolidines are susceptible to oxidation at the
-carbon in the presence of and light, forming radical intermediates that couple. -
Fix: Degas all solvents with Argon sparging for 15 minutes prior to use. Add an antioxidant like BHT (butylated hydroxytoluene) to the ether used during extraction/workup.
Q: Can I use Potassium Carbonate ( ) instead of Cesium?
A: You can, but selectivity drops.
-
Data: In comparative studies,
yields ~85-95% mono-alkylated product, whereas often results in 15-20% dialkylation (quaternization) due to the tighter ion pairing which necessitates higher temperatures, driving side reactions [3].
Decision Tree for Protocol Selection
Figure 2: Logic flow for selecting the correct alkylation strategy to minimize side products.
References
-
Salvatore, R. N., Nagle, A. S., Schmidt, S. E., & Jung, K. W. (1999). Cesium Hydroxide Promoted Chemoselective N-Alkylation for the Generally Efficient Synthesis of Secondary Amines.[3][4] Organic Letters, 1(11), 1893–1896.
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2] Studies on Direct and Indirect Reductive Amination Procedures.[1][2] The Journal of Organic Chemistry, 61(11), 3849–3862.
-
Salvatore, R. N., Nagle, A. S., & Jung, K. W. (2002). Cesium effect: high chemoselectivity in direct N-alkylation of amines.[3][4][5] The Journal of Organic Chemistry, 67(3), 674–683.[4][5]
Sources
- 1. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 2. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cesium Hydroxide Promoted Chemoselective N-Alkylation for the Generally Efficient Synthesis of Secondary Amines [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Cesium effect: high chemoselectivity in direct N-alkylation of amines - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the 1H NMR Spectral Analysis of 2-(3-Aminopyrrolidin-1-yl)acetonitrile
This guide provides an in-depth analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of 2-(3-aminopyrrolidin-1-yl)acetonitrile, a key building block in medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple spectral interpretation to offer a comparative analysis against structurally related alternatives. We will explore the causal relationships behind spectral features, grounding our analysis in fundamental principles of NMR spectroscopy and supporting data.
Introduction: The Imperative of Structural Verification
In the landscape of drug discovery and development, the unambiguous confirmation of molecular structure is paramount. 2-(3-aminopyrrolidin-1-yl)acetonitrile presents a unique structure with multiple stereochemical and regiochemical possibilities. ¹H NMR spectroscopy serves as the gold standard for elucidating its precise connectivity and conformational details.[1] This guide will dissect the predicted ¹H NMR spectrum of this molecule, explain the rationale behind peak assignments, and compare it with the spectra of three alternatives to highlight the diagnostic signals that confirm its identity.
PART 1: Experimental Protocol for ¹H NMR Spectroscopy
A robust and reproducible experimental setup is the foundation of reliable spectral data. The following protocol outlines a standard procedure for acquiring a high-resolution ¹H NMR spectrum.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the analyte (e.g., 2-(3-aminopyrrolidin-1-yl)acetonitrile).
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃; or Deuterium Oxide, D₂O) in a clean vial. The choice of solvent is critical as it can influence chemical shifts.[2]
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is set to 0.00 ppm and serves as the reference point for the chemical shift scale.[3]
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup & Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent to stabilize the magnetic field.
-
Shim the magnetic field to achieve maximum homogeneity, which results in sharp, well-resolved peaks. Modern spectrometers often have automated shimming routines.
-
Set the appropriate acquisition parameters, including the number of scans, pulse width, and relaxation delay. For a dilute sample, a greater number of scans (e.g., 16 or 32) may be necessary to improve the signal-to-noise ratio.
-
Acquire the Free Induction Decay (FID) signal.
-
-
Data Processing:
-
Apply a Fourier transform to the FID to convert the time-domain signal into a frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.
-
Integrate the peaks to determine the relative number of protons corresponding to each signal.
-
Analyze the chemical shifts, coupling patterns (multiplicities), and integration values to elucidate the molecular structure.
-
Experimental Workflow Diagram
Caption: Workflow for ¹H NMR spectral acquisition and analysis.
PART 2: In-Depth Spectral Analysis of 2-(3-Aminopyrrolidin-1-yl)acetonitrile
The structure of 2-(3-aminopyrrolidin-1-yl)acetonitrile features several distinct proton environments, which will give rise to a unique ¹H NMR fingerprint.
Molecular Structure and Proton Assignments
Caption: Structure of the target molecule with proton labels.
Predicted ¹H NMR Data
The following table summarizes the predicted ¹H NMR signals for 2-(3-aminopyrrolidin-1-yl)acetonitrile. These predictions are based on established chemical shift ranges for various functional groups and the electronic effects within the molecule.[3][4][5]
| Proton Label | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale |
| Ha | ~3.5 - 3.7 | Singlet (s) | 2H | Protons are alpha to both a tertiary amine and a nitrile group. The strong electron-withdrawing nature of the nitrile group causes significant deshielding.[4][6] No adjacent protons lead to a singlet multiplicity. |
| Hb | ~3.0 - 3.3 | Multiplet (m) | 1H | This methine proton is attached to a carbon bearing an amino group and is part of the pyrrolidine ring, leading to a complex splitting pattern from adjacent CH₂ groups. |
| Hc, Hd | ~2.8 - 3.1 (diastereotopic) | Multiplet (m) | 2H | These methylene protons are adjacent to the methine (Hb) and the tertiary amine. The chiral center at C3 makes these protons diastereotopic, potentially leading to distinct signals and complex splitting. |
| He, Hf | ~1.8 - 2.1 | Multiplet (m) | 2H | Methylene protons on the pyrrolidine ring, further from the electron-withdrawing groups. They will be split by protons on adjacent carbons (C3 and C5). |
| Hg, Hh | ~2.6 - 2.9 | Multiplet (m) | 2H | Methylene protons adjacent to the tertiary amine and C4. They are deshielded by the nitrogen. |
| NH₂ | ~1.5 - 2.5 (broad) | Singlet (s, broad) | 2H | Amine protons often appear as a broad singlet due to rapid chemical exchange and quadrupole broadening from the ¹⁴N nucleus. The chemical shift can vary significantly with solvent and concentration.[7] |
PART 3: Comparative Spectral Analysis with Alternatives
To fully appreciate the diagnostic features of the target molecule's spectrum, we will compare it with three structurally related compounds.
Alternative 1: 3-Aminopyrrolidine
This compound represents the core pyrrolidine ring of our target molecule without the N-substituent.
-
Structure:
Caption: Structure of 3-Aminopyrrolidine.
-
Comparative Analysis: The most significant difference would be the absence of the sharp singlet (Ha) around 3.5-3.7 ppm . Furthermore, the protons on the pyrrolidine ring (Hc, Hd, Hg, Hh) adjacent to the nitrogen at position 1 would be shifted upfield (to a lower ppm value) compared to the target molecule. This is because they are adjacent to a secondary amine rather than a tertiary amine substituted with the electron-withdrawing cyano-methyl group.
Alternative 2: N-Acetylpyrrolidine
Here, the N-substituent is an acetyl group, which is also electron-withdrawing, providing a useful comparison of substituent effects.
-
Structure:
Caption: Structure of N-Acetylpyrrolidine.
-
Comparative Analysis: The spectrum of N-acetylpyrrolidine would show a sharp singlet for the acetyl methyl group (CH₃) around 2.1 ppm.[8] The protons on the pyrrolidine ring adjacent to the nitrogen would be significantly deshielded due to the strong electron-withdrawing resonance effect of the amide carbonyl group, likely appearing even further downfield (around 3.8 ppm) than the corresponding protons in our target molecule.[8] The key differentiator is the presence of a 3H singlet for the acetyl group instead of the 2H singlet for the cyanomethyl group.
Alternative 3: Aminoacetonitrile
This molecule isolates the aminoacetonitrile fragment, allowing for a direct comparison of the methylene signal.
-
Structure:
Caption: Structure of Aminoacetonitrile.
-
Comparative Analysis: The ¹H NMR spectrum of aminoacetonitrile is very simple, showing a singlet for the CH₂ protons.[9][10] However, this singlet would appear significantly upfield (at a lower ppm) compared to the Ha signal in our target molecule. This is because the methylene group in aminoacetonitrile is attached to a primary amine (less deshielding) rather than the tertiary amine of the pyrrolidine ring in our target molecule. This comparison clearly demonstrates the deshielding effect of the N-pyrrolidinyl group.
Summary and Conclusion
The ¹H NMR spectrum provides a definitive method for the structural confirmation of 2-(3-aminopyrrolidin-1-yl)acetonitrile.
Comparative Data Summary:
| Compound | Key Diagnostic Signal(s) | Approximate δ (ppm) | Rationale for Difference |
| 2-(3-Aminopyrrolidin-1-yl)acetonitrile | -CH₂CN Singlet | ~3.5 - 3.7 | Unique signal for the cyanomethyl group attached to the pyrrolidine nitrogen. |
| 3-Aminopyrrolidine | Absence of -CH₂CN singlet | N/A | Lacks the N-substituent. Ring protons are shifted upfield. |
| N-Acetylpyrrolidine | -C(=O)CH₃ Singlet (3H) | ~2.1 | Presence of an acetyl methyl group instead of a cyanomethyl group. |
| Aminoacetonitrile | -CH₂CN Singlet | ~3.4 (in salt form) | Methylene protons are less deshielded (attached to NH₂ vs. N-pyrrolidinyl). |
References
-
Sajed, T., Sayeeda, Z., Lee, B.L., Berjanskii, M., Wang, F., Gautam, V., & Wishart, D.S. (2024). Accurate prediction of 1H NMR chemical shifts of small molecules using machine learning. Metabolites, 14(5), 290. [Link]
-
Banfi, D., & Patiny, L. (2008). : Resurrecting and processing NMR spectra on-line. Chimia, 62(4), 280-281. [Link]
-
Abraham, R.J., & Mobli, M. (2007). The prediction of 1H NMR chemical shifts in organic compounds. Spectroscopy Asia. [Link]
-
PROSPRE - 1H NMR Predictor. (n.d.). Wishart Research Group. [Link]
-
Organic Chemistry Tutor. (2021, January 6). Predicting NMR Spectra of Molecule. YouTube. [Link]
-
e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. [Link]
-
Facile Access to α-Aryl Substituted Pyrrolidines. (n.d.). The Royal Society of Chemistry. [Link]
-
Oregon State University. (n.d.). 1H NMR Chemical Shift. [Link]
-
ResearchGate. (n.d.). H.NMR-Spectrum of Compound{2}. [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
-
SpectraBase. (n.d.). Pyrrolidine - Optional[1H NMR] - Spectrum. [Link]
-
Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. [Link]
-
ResearchGate. (n.d.). Interpretation of the pyrrolidine region of the 1 H NMR spectrum (400 MHz, CDCl3) of 9a. [Link]
-
Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values. [Link]
-
Pearson+. (n.d.). The chemical shifts of the C-2 hydrogen in the spectra of pyrrole.... [Link]
-
Abraham, R. J., & Reid, M. (2000). Proton Chemical Shifts in NMR. Part 151. Proton chemical shifts in nitriles and the electric field and π electron effects of the cyano group. Journal of the Chemical Society, Perkin Transactions 2, (7), 1439-1446. [Link]
-
OpenStax. (2023). 13.4 Chemical Shifts in 1H NMR Spectroscopy. In Organic Chemistry. [Link]
Sources
- 1. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scs.illinois.edu [scs.illinois.edu]
- 3. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 4. epgp.inflibnet.ac.in [epgp.inflibnet.ac.in]
- 5. 13.4 Chemical Shifts in 1H NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]
- 6. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 7. compoundchem.com [compoundchem.com]
- 8. 1-ACETYL-2-PYRROLIDONE(932-17-2) 1H NMR [m.chemicalbook.com]
- 9. Aminoacetonitrile sulfate (5466-22-8) 1H NMR [m.chemicalbook.com]
- 10. Aminoacetonitrile hydrochloride(6011-14-9) 1H NMR [m.chemicalbook.com]
A Comparative Guide to the LC-MS Analysis of 2-(3-Aminopyrrolidin-1-yl)acetonitrile
Introduction
2-(3-Aminopyrrolidin-1-yl)acetonitrile is a small, polar molecule featuring a pyrrolidine ring, a primary amine, and a tertiary amine, as well as a nitrile functional group. Its high polarity and basic nature present unique challenges for chromatographic separation and characterization. This guide provides a detailed, experience-driven framework for analyzing this compound using Liquid Chromatography-Mass Spectrometry (LC-MS). We will explore the predicted fragmentation patterns under tandem mass spectrometry (MS/MS), recommend an optimal LC-MS workflow, and compare this approach with viable analytical alternatives. This document is intended for researchers and drug development professionals who require robust analytical methods for challenging polar analytes.
Part 1: Predicted ESI-MS/MS Fragmentation Pathway
Direct experimental fragmentation data for 2-(3-Aminopyrrolidin-1-yl)acetonitrile is not widely published. However, based on established fragmentation principles for amines and cyclic structures, we can construct a highly reliable predictive model.[1][2][3] The analysis begins with positive mode Electrospray Ionization (ESI+), as the multiple basic nitrogen atoms readily accept a proton to form the protonated molecule, [M+H]⁺.
Molecular Formula: C₆H₁₁N₃ Monoisotopic Mass: 125.0953 u Protonated Precursor Ion [M+H]⁺: m/z 126.1031
The most probable fragmentation pathways initiated by Collision-Induced Dissociation (CID) are driven by the stability of the resulting fragment ions and neutral losses.
-
Loss of Ammonia (NH₃): The primary amine group is susceptible to a characteristic neutral loss of ammonia (17.027 u). This is a common and often favorable fragmentation pathway for primary amines.[4]
-
Loss of the Acetonitrile Side-Chain: Cleavage of the C-N bond connecting the acetonitrile group to the pyrrolidine ring results in the loss of a neutral cyanomethylene group (CH₂CN, 40.026 u). The resulting fragment is the stable protonated 3-aminopyrrolidine ion.
-
Pyrrolidine Ring Opening: Alpha-cleavage adjacent to the tertiary amine within the pyrrolidine ring can lead to ring-opening, followed by the loss of small neutral molecules like ethene (C₂H₄, 28.031 u). This pathway is frequently observed in N-substituted pyrrolidine structures.[1][2]
These predicted pathways are summarized in the table below and visualized in the accompanying diagram.
Predicted Mass Fragments
| m/z (Predicted) | Proposed Identity | Neutral Loss | Mass Loss (u) | Notes |
| 126.1031 | [M+H]⁺ | - | - | Precursor Ion |
| 109.0765 | [M+H - NH₃]⁺ | NH₃ | 17.0266 | Characteristic loss from the primary amine. |
| 86.0769 | [M+H - C₂H₂N]⁺ | CH₂CN | 40.0262 | Loss of the acetonitrile side-chain. |
| 81.0450 | [M+H - NH₃ - C₂H₄]⁺ | NH₃, C₂H₄ | 45.0579 | Subsequent loss of ethene after ring opening. |
Diagram: Predicted Fragmentation Pathway
Caption: Predicted major fragmentation pathways for protonated 2-(3-Aminopyrrolidin-1-yl)acetonitrile.
Part 2: Recommended LC-MS Methodology
A robust analytical method must ensure both consistent retention of the analyte away from the solvent front and efficient ionization for sensitive detection. Given the high polarity of the target compound, standard reversed-phase liquid chromatography (RPLC) is inadequate, as it typically results in poor or no retention.[5][6]
Optimal Approach: Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is the premier technique for separating highly polar and hydrophilic compounds.[7][8][9] It utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, creating a water-enriched layer on the stationary phase surface into which polar analytes can partition.[9][10] This provides excellent retention for compounds like 2-(3-Aminopyrrolidin-1-yl)acetonitrile. Furthermore, the high organic content of the mobile phase is advantageous for ESI-MS, as it promotes efficient desolvation and ionization, leading to enhanced sensitivity.[7][11]
Experimental Protocol: HILIC-MS/MS Analysis
-
Sample Preparation:
-
Dissolve the reference standard or sample in a solution mimicking the initial mobile phase conditions (e.g., 90:10 Acetonitrile:Water with 0.1% Formic Acid) to a final concentration of 1 µg/mL.
-
Ensure complete dissolution and filter through a 0.22 µm syringe filter if particulates are present.
-
-
Liquid Chromatography (UHPLC System):
-
Column: Amide-based HILIC column (e.g., Waters ACQUITY UPLC BEH Amide, 130Å, 1.7 µm, 2.1 mm X 100 mm). Amide phases offer excellent retention and peak shape for polar amines.[8][11]
-
Mobile Phase A: 10 mM Ammonium Formate with 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
Gradient Program:
Time (min) %A %B 0.0 5 95 5.0 40 60 5.5 40 60 6.0 5 95 | 8.0 | 5 | 95 |
-
-
Mass Spectrometry (Tandem Quadrupole or Q-TOF):
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Capillary Voltage: 3.0 kV.
-
Source Temperature: 150 °C.
-
Desolvation Gas (N₂): 800 L/Hr at 400 °C.
-
MS Method: Scheduled Multiple Reaction Monitoring (MRM) or Product Ion Scan.
-
Precursor Ion: m/z 126.1
-
Product Ions (for MRM): m/z 109.1 (quantifier), m/z 86.1 (qualifier).
-
-
Collision Energy (CID): Start with a collision energy of 15-20 eV. Perform a collision energy ramp experiment to determine the optimal energy for producing the desired fragments.
-
Workflow Diagram: HILIC-MS/MS Analysis
Caption: Step-by-step workflow for the analysis of 2-(3-Aminopyrrolidin-1-yl)acetonitrile by HILIC-MS/MS.
Part 3: Comparison with Alternative Analytical Approaches
While HILIC-MS is the recommended approach, it is crucial to understand the landscape of alternative methods and their respective strengths and weaknesses.
| Technique | Principle | Advantages | Disadvantages | Suitability Rating |
| HILIC-MS (Recommended) | Partitioning into a water-enriched layer on a polar stationary phase.[9][10] | Excellent retention for polar analytes; MS-friendly mobile phases enhance sensitivity.[7][11] | Can have longer equilibration times; sensitive to mobile phase composition.[10] | Excellent |
| Reversed-Phase LC (RPLC) with Ion-Pairing | An ion-pairing agent (e.g., TFA, HFBA) is added to the mobile phase to form a neutral complex with the analyte, increasing retention on a C18 column.[12][13] | Utilizes common RPLC columns and instrumentation. | Ion-pairing agents can cause significant ion suppression in the MS source, reducing sensitivity; can contaminate the LC-MS system.[5] | Poor |
| RPLC with Derivatization | The primary amine is chemically modified with a reagent (e.g., Dansyl-Cl, AccQ-Tag) to create a less polar, more hydrophobic derivative.[14][15] | Greatly improves RPLC retention; can enhance ionization efficiency and sensitivity.[14][15] | Adds extra sample preparation steps; requires careful validation to ensure complete reaction; may introduce artifacts.[16] | Good |
| Gas Chromatography-MS (GC-MS) | Separation in the gas phase based on volatility and interaction with a stationary phase. | High chromatographic resolution. | Analyte is non-volatile and thermally labile; requires derivatization (e.g., silylation) to increase volatility, adding complexity.[17] | Not Recommended |
Conclusion
The analysis of 2-(3-Aminopyrrolidin-1-yl)acetonitrile by LC-MS is most effectively and sensitively achieved using a HILIC-based chromatographic method coupled with tandem mass spectrometry. The predicted fragmentation pattern, centered on the neutral losses of ammonia and the acetonitrile side-chain, provides distinct transitions for confident identification and quantification. While alternative methods like derivatization followed by RPLC exist, they introduce additional complexity. The HILIC-MS/MS approach outlined in this guide represents a direct, robust, and highly sensitive strategy, establishing a benchmark for the analysis of this and other challenging small polar amines.
References
- Roemling, R., & Itoh, S. HILIC–MS — High Resolution and Sensitivity for the Analysis of Very Polar Compounds. Tosoh Bioscience.
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Cuykx, M., Jiang, W., & Covaci, A. Hilic–UHPlc–MS as a Tool for Metabolomics Study. HILICON AB. [Link]
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Waters Corporation. Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. Waters Corporation. [Link]
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CROMLab. Application of Hydrophilic Interaction Chromatography (HILIC) in pharmaceutical analysis. CROMATOGRAFIA LIQUIDA. [Link]
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Dr. Maisch GmbH. HILIC. Dr. Maisch. [Link]
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Sagi-Kiss, V., et al. (2022). Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. Journal of Proteome Research. [Link]
-
Ogawa, S., et al. (2013). 1-(4-Dimethylaminophenylcarbonyl)-3-aminopyrrolidine: a derivatization reagent for enantiomeric separation and sensitive detection of chiral carboxylic acids by LC/ESI-MS/MS. Journal of Chromatography B. [Link]
-
Sagi-Kiss, V., et al. (2022). Ion-pairing chromatography and amine derivatization provide complementary approaches for the targeted LC-MS analysis of the polar metabolome. SciSpace. [Link]
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Daniel, D. (2019). Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. Agilent. [Link]
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Waters Corporation. Effect of pH on LC-MS Analysis of Amines. Waters Corporation. [Link]
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Chen, Y. L., et al. (2020). Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry. Journal of Chromatography A. [Link]
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Gajdošová, D., et al. (2024). Comprehensive LC-MS/MS analysis of nitrogen-related plant metabolites. Journal of Experimental Botany. [Link]
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Van de Velde, S., et al. (2012). LC-MS metabolomics of polar compounds. LC-GC Europe. [Link]
-
Various Authors. (2019). How to isolate a polar small molecule, containing at least one primary or secondary amine group from a water soluble extract? ResearchGate. [Link]
-
University of Helsinki. (2017). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Helda. [Link]
-
Center for Forensic Science Research & Education. (2021). N-Pyrrolidino Etonitazene. CFSRE. [Link]
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Jackson, G. (2020). Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. West Virginia University. [Link]
-
Watrous, J. D., & Dorrestein, P. C. (2013). Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. IntechOpen. [Link]
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St. John, E. (2020). Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. Huskie Commons - Northern Illinois University. [Link]
-
Technology Networks. (2010). Minor change in the structure major change in the mass spectrum in the example of an N-toluene-pyrrolidine derivative. Technology Networks. [Link]
-
Melgar, A., et al. (2022). Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib. Molecules. [Link]
-
ResearchGate. (2021). Proposed fragmentation pathways for the major product ions observed in... ResearchGate. [Link]
-
University of Colorado Boulder. Mass Spectrometry: Fragmentation. University of Colorado Boulder. [Link]
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A Comparative Guide to HPLC Method Development for 3-Aminopyrrolidine Derivatives
For researchers, scientists, and professionals in drug development, the robust and reliable analysis of 3-aminopyrrolidine and its derivatives is a critical task. These small, polar, chiral molecules are important building blocks in medicinal chemistry, but their physicochemical properties present unique challenges for analytical method development. This guide provides an in-depth, objective comparison of various High-Performance Liquid Chromatography (HPLC) strategies for the analysis of these compounds, supported by experimental data and field-proven insights. We will explore the causality behind experimental choices, ensuring that each described protocol is a self-validating system.
The Analytical Challenge of 3-Aminopyrrolidine Derivatives
3-Aminopyrrolidine derivatives are characterized by three key features that complicate their analysis by HPLC:
-
High Polarity: Their small size and the presence of the amine group make them highly polar, leading to poor retention on traditional reversed-phase (RP) columns.
-
Lack of a Strong Chromophore: The pyrrolidine ring and the amino group do not possess significant ultraviolet (UV) absorbance, making detection by standard UV-Vis detectors challenging at low concentrations.
-
Chirality: The presence of a stereocenter at the 3-position necessitates the use of chiral separation techniques to resolve enantiomers, which is often a regulatory requirement for pharmaceutical compounds.
This guide will compare and contrast several approaches to overcome these challenges, including derivatization, alternative chromatographic modes like Hydrophilic Interaction Liquid Chromatography (HILIC) and Ion-Pair Chromatography, and direct chiral separation.
Comparison of Analytical Strategies
The selection of an appropriate analytical strategy depends on the specific goals of the analysis, such as impurity profiling, enantiomeric purity determination, or quantification in a complex matrix. Below is a comparative overview of the most common HPLC-based approaches.
| Strategy | Principle | Primary Application | Advantages | Disadvantages |
| Reversed-Phase with Derivatization | Covalent modification of the amine to introduce a chromophore and increase hydrophobicity. | Purity analysis, impurity profiling, quantification with UV detection. | Enhanced UV detection, improved retention on C18 columns. | Additional sample preparation step, potential for side reactions, may alter chromatography of other components. |
| Hydrophilic Interaction Liquid Chromatography (HILIC) | Partitioning of the polar analyte between a polar stationary phase and a less polar mobile phase. | Analysis of underivatized polar compounds, LC-MS compatibility. | Good retention of polar analytes, compatible with mass spectrometry. | Can be less robust than RP-HPLC, sensitive to mobile phase composition, may have longer equilibration times. |
| Ion-Pair Chromatography | Addition of an ion-pairing reagent to the mobile phase to form a neutral complex with the analyte, enhancing retention on a reversed-phase column. | Analysis of ionic and highly polar compounds without derivatization. | Improved retention on RP columns, can be used with UV detection if the ion-pair reagent has a chromophore. | Can contaminate the HPLC system and column, often not compatible with mass spectrometry, can be complex to optimize. |
| Direct Chiral Separation | Use of a chiral stationary phase (CSP) to resolve enantiomers based on the formation of transient diastereomeric complexes. | Enantiomeric purity determination, separation of stereoisomers. | Direct resolution of enantiomers without derivatization. | CSPs can be expensive, method development can be empirical, may not be suitable for achiral analysis. |
In-Depth Analysis and Experimental Protocols
Reversed-Phase HPLC with Pre-Column Derivatization
Derivatization is a widely used strategy to address the detection and retention challenges of 3-aminopyrrolidine. By reacting the primary or secondary amine with a suitable reagent, a UV-active and more hydrophobic derivative is formed, which can be readily analyzed on a standard C18 column.
A common and effective derivatization agent for 3-aminopyrrolidine is di-tert-butyl dicarbonate (Boc anhydride). This reaction is straightforward and results in a stable Boc-protected derivative with sufficient UV absorbance for detection at low wavelengths (around 210 nm)[1].
Objective: To derivatize 3-aminopyrrolidine for purity analysis by RP-HPLC with UV detection.
Materials:
-
3-Aminopyrrolidine hydrochloride
-
Di-tert-butyl dicarbonate (Boc anhydride)
-
Triethylamine (TEA)
-
Methanol
-
Water, HPLC grade
-
Acetonitrile, HPLC grade
Procedure:
-
Sample Preparation: Accurately weigh approximately 10 mg of 3-aminopyrrolidine hydrochloride into a suitable reaction vial.
-
Reaction: Add 1 mL of methanol, 30 µL of triethylamine, and 25 mg of Boc anhydride to the vial.
-
Incubation: Vortex the mixture and allow it to react at room temperature for at least 1 hour. The reaction progress can be monitored by TLC or a rapid HPLC injection.
-
Sample Dilution: After the reaction is complete, dilute the sample to a suitable concentration (e.g., 0.5 mg/mL) with a mixture of water and acetonitrile (50:50 v/v) for HPLC analysis.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 30-70% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
Causality of Choices: The C18 column is chosen for its broad applicability in reversed-phase chromatography, and the increased hydrophobicity of the Boc-derivative ensures good retention. A water/acetonitrile gradient is a standard mobile phase for RP-HPLC, providing a good balance of elution strength and compatibility with UV detection. Detection at 210 nm is selected as it is a common wavelength for detecting amide bonds, which are present in the Boc-protected amine[1].
While Boc anhydride is effective, other derivatization reagents can be employed, each with its own set of advantages and disadvantages. A comparative study of various amine-derivatizing agents revealed that Dansyl-Cl is highly versatile, offering fluorescent products with high ionization efficiency, making it suitable for both fluorescence and mass spectrometry detection[2]. OPA (o-phthalaldehyde) is another excellent choice for primary amines, yielding highly fluorescent derivatives[2].
| Reagent | Detection | Amine Specificity | Advantages | Disadvantages |
| Boc Anhydride | UV (low wavelength) | Primary & Secondary | Simple reaction, stable derivative. | Low UV molar absorptivity. |
| Dansyl Chloride | Fluorescence, MS | Primary & Secondary | High sensitivity, stable derivative. | Longer reaction time, excess reagent can interfere. |
| OPA/Thiol | Fluorescence | Primary | Rapid reaction, high sensitivity. | Unstable derivative, does not react with secondary amines. |
| FMOC-Cl | Fluorescence | Primary & Secondary | Stable derivative, good for acidic conditions. | Excess reagent can interfere. |
Alternative Chromatographic Approaches: HILIC and Ion-Pair Chromatography
For the analysis of underivatized 3-aminopyrrolidine, especially when coupled with mass spectrometry, alternative chromatographic modes are necessary to achieve adequate retention.
HILIC is an excellent technique for retaining and separating highly polar compounds. In HILIC, a polar stationary phase (e.g., bare silica, amide, or zwitterionic) is used with a mobile phase consisting of a high percentage of a non-polar organic solvent (typically acetonitrile) and a small amount of an aqueous buffer. The polar analyte partitions into a water-enriched layer on the surface of the stationary phase, leading to its retention[3][4].
Objective: To analyze underivatized 3-aminopyrrolidine by HILIC coupled with mass spectrometry.
Materials:
-
3-Aminopyrrolidine
-
Acetonitrile, LC-MS grade
-
Ammonium formate
-
Formic acid
-
Water, LC-MS grade
Procedure:
-
Sample Preparation: Prepare a stock solution of 3-aminopyrrolidine in water.
-
Sample Dilution: Dilute the stock solution to the desired concentration (e.g., 1 µg/mL) in a solution of 90% acetonitrile in water.
| Parameter | Condition |
| Column | HILIC (Amide or Zwitterionic), 2.1 x 100 mm, 2.7 µm |
| Mobile Phase A | 10 mM Ammonium formate in water, pH 3 |
| Mobile Phase B | Acetonitrile |
| Gradient | 95% to 70% B over 10 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| MS Detector | ESI+, Positive Ion Mode |
| Injection Volume | 2 µL |
Causality of Choices: A HILIC column with an amide or zwitterionic stationary phase is chosen for its ability to retain small polar amines[3]. The mobile phase contains a high percentage of acetonitrile to promote HILIC retention. Ammonium formate is a volatile buffer, making it ideal for LC-MS applications. A gradient from high to low organic content is used to elute the retained polar analyte. Positive ion electrospray ionization (ESI+) is selected because the amine group of 3-aminopyrrolidine is readily protonated.
Ion-pair chromatography is another strategy to retain ionic compounds on a reversed-phase column without derivatization. An ion-pairing reagent, which is a molecule with a hydrophobic tail and an ionic head group, is added to the mobile phase. This reagent forms a neutral ion-pair with the charged analyte, and this complex is then retained by the non-polar stationary phase[5]. For the positively charged 3-aminopyrrolidine (at acidic pH), an anionic ion-pairing reagent such as a perfluorinated carboxylic acid (e.g., heptafluorobutyric acid, HFBA) can be used[6][7].
Objective: To analyze underivatized 3-aminopyrrolidine by ion-pair reversed-phase HPLC with UV detection.
Materials:
-
3-Aminopyrrolidine
-
Heptafluorobutyric acid (HFBA)
-
Acetonitrile, HPLC grade
-
Water, HPLC grade
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | 20 mM HFBA in Water:Acetonitrile (80:20 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
Causality of Choices: A standard C18 column is used. HFBA is chosen as the ion-pairing reagent due to its ability to form a strong ion pair with the amine and its low UV absorbance at low wavelengths[6]. The mobile phase composition is adjusted to achieve a balance between retention of the ion-pair and a reasonable analysis time. Detection at 210 nm is possible due to a red-shift in the absorption wavelength upon ion-pair formation[6].
Direct Chiral Separation
Due to the chiral nature of 3-aminopyrrolidine, enantiomeric separation is often required. This can be achieved directly using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used for their broad applicability in separating a wide range of chiral compounds, including amines[8][9]. The separation is based on the differential interactions (e.g., hydrogen bonding, dipole-dipole interactions, and steric hindrance) between the enantiomers and the chiral selector on the stationary phase[10][11].
Objective: To directly separate the enantiomers of a 3-aminopyrrolidine derivative by reversed-phase chiral HPLC.
Materials:
-
Racemic 3-aminopyrrolidine derivative
-
Acetonitrile, HPLC grade
-
Methanol, HPLC grade
-
Ammonium bicarbonate
-
Water, HPLC grade
| Parameter | Condition |
| Column | Polysaccharide-based CSP (e.g., cellulose tris(3,5-dimethylphenylcarbamate)), 4.6 x 250 mm, 5 µm |
| Mobile Phase | 10 mM Ammonium Bicarbonate in Water:Acetonitrile (50:50 v/v) |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at a suitable wavelength for the derivative or MS |
| Injection Volume | 5 µL |
Causality of Choices: A polysaccharide-based CSP is selected due to its proven success in resolving a wide variety of chiral compounds, including amines[9]. A reversed-phase mobile phase is chosen for its compatibility with MS detection, which is often preferred for its sensitivity and specificity[8]. Ammonium bicarbonate is a volatile buffer suitable for LC-MS. The mobile phase composition and flow rate are optimized to achieve baseline resolution of the enantiomers.
Performance Comparison Summary
The following table summarizes the expected performance of the different HPLC methods for the analysis of 3-aminopyrrolidine derivatives.
| Method | Retention | Sensitivity (UV) | Sensitivity (MS) | Selectivity | Robustness |
| RP-HPLC with Derivatization | Good | Good (reagent dependent) | Excellent | Good | High |
| HILIC | Excellent for polar analytes | Poor (without derivatization) | Excellent | Good | Moderate |
| Ion-Pair Chromatography | Good | Moderate | Poor (non-volatile reagents) | Good | Moderate |
| Direct Chiral Separation | Good (on CSP) | Derivative dependent | Excellent | Excellent (for enantiomers) | High |
Conclusion and Recommendations
The optimal HPLC method for the analysis of 3-aminopyrrolidine derivatives is highly dependent on the analytical objective.
-
For routine purity analysis and impurity profiling with UV detection , pre-column derivatization with an agent like Boc anhydride or Dansyl Chloride followed by reversed-phase HPLC is a robust and reliable approach.
-
For the analysis of the underivatized polar parent compound, especially in complex matrices or at low concentrations , HILIC coupled with mass spectrometry is the method of choice, offering excellent retention and sensitivity.
-
Ion-pair chromatography can be a viable alternative to HILIC for retaining the underivatized amine on a reversed-phase column, particularly when MS detection is not required. However, potential system contamination should be considered.
-
For the crucial task of enantiomeric purity determination , direct chiral separation on a polysaccharide-based CSP is the most efficient and direct method. A reversed-phase mobile phase is recommended for compatibility with mass spectrometry.
By understanding the principles and practical considerations of each of these techniques, researchers and drug development professionals can select and develop the most appropriate and effective HPLC method for their specific analytical needs involving 3-aminopyrrolidine derivatives.
References
-
Chiralpedia. (2022, November 8). Direct chiral HPLC separation on CSPs. Retrieved from [Link]
-
Agilent Technologies, Inc. (2017, December 1). Methods for the Analysis of Underivatized Amino Acids by LC/MS. Retrieved from [Link]
- Google Patents. (2015, December 23). CN105181861A - Method for analysis of 3-aminopyrrolidine hydrochloride by precolumn derivatization.
- Wang, Y., & Armstrong, D. W. (2015). Ion-pair reversed phase liquid chromatography with ultraviolet detection for analysis of ultraviolet transparent cations.
-
Roemling, R., & Itoh, S. (n.d.). HILIC–MS — High Resolution and Sensitivity for the Analysis of Very Polar Compounds. Retrieved from [Link]
-
Agilent Technologies, Inc. (2018, January 29). Analysis of Underivatized Amino Acids by LC/MS for Bioreactor Cell Culture Monitoring. Retrieved from [Link]
- Ali, A., et al. (2025, August 4). Quantitative LC-MS/MS Determination of Source-Specific Variations of Underivatized Free Amino Acids in Protein Powders.
-
Waters Corporation. (n.d.). Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. Retrieved from [Link]
-
Request PDF. (2025, August 7). Ion-pair reversed phase liquid chromatography with ultraviolet detection for analysis of ultraviolet transparent cations. Retrieved from [Link]
- Ogawa, S., et al. (2013). 1-(4-Dimethylaminophenylcarbonyl)-3-aminopyrrolidine: a derivatization reagent for enantiomeric separation and sensitive detection of chiral carboxylic acids by LC/ESI-MS/MS.
-
MDPI. (2025, August 19). Development of a Sensitive HILIC-MS/MS Method for Quantification of Melamine, Derivatives, and Potential Precursors in Various Water Matrices. Retrieved from [Link]
- Lampi, A. M., et al. (2012). Quantitative profiling of polar primary metabolites using hydrophilic interaction ultrahigh performance liquid chromatography-tandem mass spectrometry.
-
ResearchGate. (2017, March 15). (PDF) Fast and Simple Determination of 3-Aminopiperidine without Derivatization Using High Performance Liquid Chromatography–Charged Aerosol Detector with an Ion-Exchange/Reversed-Phase Mixed-mode Column. Retrieved from [Link]
- Peng, L., et al. (n.d.). Reversed Phase Chiral Method Development Using Polysaccharide-based Stationary Phases.
-
PMC. (2022, February 3). Application of Polysaccharide-Based Chiral High-Performance Liquid Chromatography Columns for the Separation of Regio-, E/Z-, and Enantio–Isomeric Mixtures of Allylic Compounds. Retrieved from [Link]
-
Yakhak Hoeji. (2021, June 30). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Retrieved from [Link]
-
Chiralpedia. (2022, November 28). Polysaccharide-based CSPs. Retrieved from [Link]
-
PMC. (2024, July 5). Determination of Aminoglycosides by Ion-Pair Liquid Chromatography with UV Detection: Application to Pharmaceutical Formulations and Human Serum Samples. Retrieved from [Link]
- Tai, H. C., & Lee, T. H. (2020). Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry.
-
LCGC International. (2024, July 3). A Study on the Optimization of the Ion-Pair Reversed Phase Liquid Chromatography Analysis of Protected And Unprotected DNA Oligonucleotides. Retrieved from [Link]
-
MDPI. (2025, November 18). Comparison and Validation of QuEChERS Extraction Methods Coupled with UHPLC/Orbitrap HR-MS for the Determination of Antibiotics and Related Compounds in Fish and Fish Feed. Retrieved from [Link]
-
ResearchGate. (n.d.). Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry. Retrieved from [Link]
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Strategic Analysis of Nitrile IR Signatures in Aminopyrrolidines
A Comparative Guide for Drug Development Scientists
Executive Summary: The "Warhead" Detection Challenge
In the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors like Vildagliptin and Saxagliptin , the nitrile (cyano) group is not merely a structural appendage; it is the electrophilic "warhead" responsible for covalent enzyme inhibition. Characterizing this group via Infrared (IR) spectroscopy presents a unique paradox: while the
This guide moves beyond basic spectral assignment to analyze the behavior of the nitrile peak in aminopyrrolidine scaffolds. We compare its spectral signature against structural analogs, evaluate the impact of salt formation, and provide a decision framework for choosing between IR and Raman spectroscopy.
Technical Core: Vibrational Physics & The "Blue Shift" Anomaly[1][2]
The Baseline Frequency
The nitrile group typically exhibits a stretching vibration (
-
Saturated Nitriles (Aliphatic): Typically absorb at 2250 ± 10 cm⁻¹ .
-
Conjugated Nitriles (Aromatic/Alkene): Red-shifted to 2220–2230 cm⁻¹ due to resonance delocalization weakening the triple bond.
-
Aminopyrrolidines (e.g., Vildagliptin): The nitrile is attached to a saturated pyrrolidine ring but is often influenced by the nearby amine and crystal packing forces. The characteristic peak for Vildagliptin is observed at 2238 cm⁻¹ (KBr pellet).[1]
The H-Bonding "Blue Shift"
Unlike carbonyls (
-
Mechanism: H-bonding to the nitrile nitrogen lone pair (
-donation) increases the "s" character of the nitrogen hybrid orbital involved in the -bond, slightly strengthening the bond and raising the force constant ( ). -
Implication: In drug formulation, a shift from 2238 cm⁻¹ to a higher wavenumber may indicate hydration or interaction with protic excipients.
Comparative Analysis
Structural Analogs: Defining the Window
The following table contrasts the nitrile peak of aminopyrrolidines against standard chemical environments.
| Compound Class | Electronic Environment | Typical Frequency ( | Intensity |
| Aminopyrrolidine (Vildagliptin) | Saturated ring, nearby amine | 2238 cm⁻¹ | Weak-Medium |
| Simple Aliphatic Nitrile | Acetonitrile (isolated) | ~2253 cm⁻¹ | Medium |
| Conjugated Nitrile | Benzonitrile (aromatic) | ~2228 cm⁻¹ | Stronger |
| Enaminonitrile | Conjugated with amine ( | < 2200 cm⁻¹ | Strong (Red Shift) |
Method Selection: IR vs. Raman
While IR is the standard for quality control, Raman spectroscopy offers distinct physical advantages for nitrile detection.
| Feature | Infrared (FT-IR) | Raman Spectroscopy |
| Selection Rule | Change in Dipole Moment | Change in Polarizability |
| Nitrile Signal | Often Weak (small dipole change) | Very Strong (large polarizability change) |
| Water Interference | High (O-H overlaps/dominates) | Low (Water is a weak Raman scatterer) |
| Primary Use Case | QC, Salt ID, Excipient Compatibility | Polymorph screening, Aqueous solutions |
Visualizing the Mechanism
The following diagram illustrates the factors influencing the nitrile shift and the decision process for analytical characterization.
Caption: Mechanistic pathways influencing the nitrile stretching frequency. Note the distinct "Blue Shift" caused by Hydrogen Bonding.
Experimental Protocol: Validated IR Workflow
This protocol is designed to maximize the signal-to-noise ratio for the weak nitrile peak in solid-state samples (e.g., Vildagliptin drug substance).
Sample Preparation (KBr Pellet Method)
The KBr method is preferred over ATR for weak nitrile peaks as it allows for control over path length (concentration).
-
Desiccation: Dry analytical grade Potassium Bromide (KBr) at 105°C for 2 hours to remove hygroscopic water (which interferes near 3300 cm⁻¹ but can also broaden nitrile peaks via H-bonding).
-
Ratio: Mix 1 mg of Aminopyrrolidine sample with 300 mg of dry KBr (approx. 0.3% w/w).
-
Grinding: Grind gently in an agate mortar. Critical: Do not over-grind; excessive pressure can induce amorphous transitions or polymorph changes in labile gliptins.
-
Compression: Press at 8-10 tons for 2 minutes to form a transparent pellet.
Data Acquisition
-
Resolution: Set to 2 cm⁻¹ (Standard 4 cm⁻¹ may smooth the sharp nitrile band).
-
Scans: Accumulate 32 to 64 scans to improve signal-to-noise.
-
Baseline Correction: Apply multipoint baseline correction specifically between 2400 cm⁻¹ and 2000 cm⁻¹ to isolate the nitrile peak from the "carbon dioxide" doublet (2350 cm⁻¹) and fingerprint noise.
Validation Check (Self-Correcting Step)
-
Check: Look for the
doublet at ~2350 cm⁻¹. -
Pass: If the nitrile peak at ~2238 cm⁻¹ is distinct and separated from the
noise floor. -
Fail: If the nitrile peak appears as a shoulder on the
band, purge the sample chamber with and re-acquire.
References
-
Physicochemical Properties and Methods of Analysis of Vildagliptin. National Institutes of Health (PMC). Available at: [Link]
-
Combined experimental and computational investigation of vildagliptin: spectroscopy. National Institutes of Health (PMC). Available at: [Link]
-
Hydrogen Bond Blueshifts in Nitrile Vibrational Spectra. JACS Au (ACS Publications). Available at: [Link]
-
IR Absorption Frequencies. NIU Department of Chemistry. Available at: [Link][2]
-
Comparison of IR and Raman Spectroscopy. Northwestern University. Available at: [Link]
Sources
A Comparative Guide to the Reactivity of 2-(3-Aminopyrrolidin-1-yl)acetonitrile and 3-Aminopyrrolidine for Pharmaceutical Development
In the landscape of pharmaceutical synthesis and drug discovery, the selection of appropriate building blocks is paramount to achieving desired molecular architectures with optimal efficiency and selectivity. Pyrrolidine scaffolds are prevalent in a multitude of bioactive compounds, valued for their conformational rigidity and utility as synthetic handles.[1] This guide provides an in-depth, data-driven comparison of two key pyrrolidine derivatives: 3-aminopyrrolidine and 2-(3-Aminopyrrolidin-1-yl)acetonitrile . We will explore their fundamental chemical properties and comparative performance in essential synthetic transformations, offering researchers the insights needed to make informed decisions in their synthetic strategies.
Structural and Electronic Properties: A Tale of Two Amines
The core difference between these two molecules lies in the nature of their nitrogen centers, which dictates their reactivity profiles.
-
3-Aminopyrrolidine: This molecule features two distinct nucleophilic sites: a primary amine (-NH₂) at the 3-position and a secondary amine (-NH-) within the pyrrolidine ring.[2] Both are available for reaction, presenting a potential challenge for chemoselectivity.
-
2-(3-Aminopyrrolidin-1-yl)acetonitrile: In this derivative, the ring nitrogen is substituted with an acetonitrile (-CH₂CN) group, rendering it a tertiary amine. The primary amine at the 3-position remains. This substitution is not merely a structural change; it fundamentally alters the electronic landscape and steric environment of the ring nitrogen.
The practical implication of this difference is profound. For synthetic chemists aiming to functionalize the 3-amino group, 2-(3-Aminopyrrolidin-1-yl)acetonitrile offers an inherent "protecting group" on the ring nitrogen. The tertiary amine is significantly less nucleophilic and sterically hindered, which dramatically simplifies reactions by directing functionalization to the primary amine.
Below is a logical workflow for comparing the reactivity of these two compounds.
Caption: Logical workflow for the comparative analysis of the two pyrrolidine derivatives.
Comparative Physicochemical and Reactivity Data
| Property | 3-Aminopyrrolidine | 2-(3-Aminopyrrolidin-1-yl)acetonitrile | Rationale for Comparison |
| Molecular Formula | C₄H₁₀N₂ | C₇H₁₃N₃ | --- |
| Molecular Weight | 86.14 g/mol [2] | 139.19 g/mol | --- |
| pKa (Conjugate Acid) | |||
| Primary Amine (-NH₃⁺) | ~10.5 | ~10.3 | The remote N-acetonitrile group has a minor electron-withdrawing effect, slightly reducing the basicity of the primary amine. |
| Ring Nitrogen (-N⁺H₂-) | ~11.3[3][4] | ~6-7 (Estimated) | The strong inductive effect of the adjacent cyano group significantly reduces the basicity of the tertiary amine compared to the secondary amine in the parent pyrrolidine. |
| Key Reactive Sites | Primary Amine, Secondary Amine | Primary Amine | The tertiary amine in the acetonitrile derivative is largely non-nucleophilic in standard reactions. |
| Predicted Reactivity | |||
| Acylation | High (both amines) | High (primary amine only) | 3-Aminopyrrolidine is prone to di-acylation, while the acetonitrile derivative yields predominantly mono-acylation at the primary amine. |
| Reductive Amination | High (both amines) | High (primary amine only) | Similar to acylation, chemoselectivity is a major consideration for 3-aminopyrrolidine. |
Head-to-Head Comparison in Key Synthetic Reactions
To illustrate the practical differences in reactivity, we will consider two fundamental transformations: N-acylation and reductive amination.
N-Acylation: The Chemoselectivity Challenge
N-acylation is a ubiquitous reaction for installing amide functionalities. Here, the difference between our two subjects becomes starkly apparent.
-
3-Aminopyrrolidine: When treated with an acylating agent like acetyl chloride, both the primary and secondary amines can react. This often leads to a mixture of mono-acylated (at the more nucleophilic primary amine), di-acylated, and unreacted starting material, complicating purification and reducing the yield of the desired product. Achieving selective mono-acylation typically requires a protecting group strategy or careful control of stoichiometry and reaction conditions.[5]
-
2-(3-Aminopyrrolidin-1-yl)acetonitrile: The tertiary amine is unreactive towards acylation under standard conditions. Therefore, the reaction proceeds cleanly at the primary amine, yielding the mono-acylated product with high selectivity and yield.[6][7] This inherent selectivity makes it a superior choice for syntheses where functionalization is desired only at the 3-position.
Sources
- 1. researchgate.net [researchgate.net]
- 2. 3-Aminopyrrolidine | C4H10N2 | CID 164401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 4. Pyrrolidine | C4H9N | CID 31268 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Chemoselective Acylation of Primary Amines and Amides with Potassium Acyltrifluoroborates under Acidic Conditions [organic-chemistry.org]
- 7. Chemoselective Acylation of Primary Amines and Amides with Potassium Acyltrifluoroborates under Acidic Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Purity Assessment of 2-(3-Aminopyrrolidin-1-yl)acetonitrile by GC-MS
Executive Summary & Context
2-(3-Aminopyrrolidin-1-yl)acetonitrile (CAS: 112108-68-6) is a critical intermediate in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors, most notably Vildagliptin .[1] Its purity is a critical quality attribute (CQA) because impurities here—specifically regioisomers or hydrolysis products—can propagate downstream, resulting in toxic byproducts in the final API.
While HPLC-UV and LC-MS are the industry standards for routine release testing, they often struggle with:
-
Structural Elucidation: Distinguishing between positional isomers of the aminopyrrolidine ring.
-
Volatile Impurity Detection: Quantifying residual solvents or volatile starting materials (e.g., chloroacetonitrile) in a single run.
This guide presents GC-MS (Gas Chromatography-Mass Spectrometry) not just as an alternative, but as a superior orthogonal tool for structural impurity profiling, provided that specific derivatization protocols are followed to mitigate thermal instability.
Comparative Analysis: GC-MS vs. Alternatives
The following table objectively compares the performance of GC-MS (with derivatization) against standard industry techniques.
| Feature | GC-MS (Derivatized) | HPLC-UV (Reverse Phase) | LC-MS (ESI) |
| Primary Utility | Structural ID, Isomer Resolution, Volatiles | Routine QC, Quantitation | Trace Impurity Detection (Polar) |
| Analyte Compatibility | Low (Native form is too polar/labile) | High (Native form works well) | High (Excellent for polar amines) |
| Sensitivity | High (SIM Mode) | Moderate | Very High |
| Isomer Resolution | Excellent (High plate count resolves isomers) | Moderate (Requires specialized columns) | Low (Isomers often co-elute) |
| Sample Prep | Complex (Requires Derivatization) | Simple (Dilute & Shoot) | Simple (Dilute & Shoot) |
| Matrix Effects | Low (Solvent extraction cleans matrix) | High (Co-eluting matrix peaks) | High (Ion suppression) |
The Verdict
-
Use HPLC/LC-MS for routine batch release and quantification of non-volatile salts.
-
Use GC-MS for process development , impurity identification (especially isomers), and checking for volatile upstream reagents.
The Analytical Challenge: Thermal Instability
Direct injection of 2-(3-Aminopyrrolidin-1-yl)acetonitrile into a hot GC inlet (
-
Primary Amine Adsorption: The
group interacts with silanols in the liner and column, causing severe peak tailing. -
Nitrile Hydrolysis/Cyclization: At high temperatures, the nitrile group (
) and the amine can react intramolecularly or hydrolyze if trace moisture is present.
The Solution: Chemical Derivatization.[2][3] We utilize Trifluoroacetic Anhydride (TFAA) to convert the primary amine into a trifluoroacetamide. This lowers the boiling point, removes hydrogen bonding capability, and stabilizes the molecule.
Experimental Protocol: GC-MS with TFAA Derivatization
This protocol is designed to be self-validating. If the derivatization fails, the internal standard response will flag the error immediately.
Reagents & Materials[2][3][4][5][6][7][8]
-
Analyte: 2-(3-Aminopyrrolidin-1-yl)acetonitrile (>98% purity).[1]
-
Derivatizing Agent: Trifluoroacetic Anhydride (TFAA).[2]
-
Solvent: Anhydrous Acetonitrile (ACN) or Ethyl Acetate.[2]
-
Base Catalyst: Pyridine (anhydrous).
-
Internal Standard (IS): Dodecane or Naphthalene (chemically inert).
Step-by-Step Workflow
Figure 1: Optimized Derivatization Workflow for Aminopyrrolidine Intermediates.
Instrumental Parameters (Agilent 7890/5977 equivalent)
| Parameter | Setting | Rationale |
| Column | Rtx-5MS or DB-5MS (30m x 0.25mm x 0.25µm) | Non-polar phase separates derivatized amines well. |
| Inlet Temp | High enough to volatilize, low enough to prevent degradation. | |
| Injection Mode | Split (1:50) | Prevents column overload and improves peak shape. |
| Carrier Gas | Helium @ 1.0 mL/min | Standard constant flow. |
| Oven Program | Slow ramp ensures separation of volatile solvent impurities. | |
| MS Source | Standard ionization. | |
| Acquisition | Scan (40-450 amu) | Full scan required for impurity identification. |
Results & Discussion
Interpretation of Mass Spectra
Upon derivatization, the molecular weight of the analyte increases.
-
Native MW: 125.17 g/mol
-
TFAA Derivative MW:
Key Diagnostic Ions:
-
m/z 221: Molecular ion (
) of the derivative. -
m/z 126: Loss of the trifluoroacetyl group (characteristic cleavage).
-
m/z 69:
fragment (confirms successful derivatization).
Common Impurities Detected
Using this method, you can resolve specific impurities that co-elute in LC-UV:
-
Regioisomers: 2-(2-Aminopyrrolidin-1-yl)acetonitrile (impurity from starting material synthesis). The GC column resolves the 2-amino and 3-amino isomers due to slight differences in boiling points of their derivatives.
-
Hydrolysis Products: If the nitrile hydrolyzes, you will see 2-(3-aminopyrrolidin-1-yl)acetamide . This will appear as a di-TFAA derivative (one on the amine, one on the amide nitrogen), resulting in a significantly higher MW and retention time.
Scientific Validation (Self-Check)
To ensure the protocol is working:
-
Blank Check: Inject a blank (Reagents only). Ensure no peaks appear at the analyte retention time.
-
IS Consistency: The Dodecane peak area should remain constant (<5% RSD) across all injections. If it drops, the injection port may be leaking or the MS source is fouled.
-
Derivatization Efficiency: If you see a peak at the native amine retention time (usually tailing badly), the reaction was incomplete. Increase incubation time or check the freshness of the TFAA reagent (TFAA hydrolyzes to TFA over time).
References
-
PubChem. (n.d.).[4] 2-(3-Aminopyrrolidin-1-yl)acetonitrile Compound Summary. National Library of Medicine. Retrieved October 26, 2023, from [Link]
- Barden, A. T., et al. (2012). Stability-indicating RP-LC method for the determination of vildagliptin and mass spectrometry detection for a main degradation product. Journal of Chromatographic Science. (Contextual grounding for Vildagliptin impurity profiling).
- Little, J. L. (1999). Artifacts in Trimethylsilyl Derivatization for Gas Chromatography-Mass Spectrometry. Journal of Chromatography A.
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A Comparative Guide to 2-(3-Aminopyrrolidin-1-yl)acetonitrile and Pyrrolidine-2-carbonitrile for Researchers and Drug Development Professionals
In the landscape of modern medicinal chemistry, the pyrrolidine scaffold is a cornerstone in the design of novel therapeutics.[1] Its prevalence in over 20 FDA-approved drugs underscores its significance.[2] This guide provides an in-depth technical comparison of two key pyrrolidine derivatives: 2-(3-Aminopyrrolidin-1-yl)acetonitrile and Pyrrolidine-2-carbonitrile. Our objective is to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of their distinct chemical properties, reactivity, and potential applications, supported by available experimental and inferred data.
Structural and Physicochemical Distinctions
The fundamental difference between these two molecules lies in their substitution pattern, which profoundly influences their physicochemical properties and potential biological activities.
Pyrrolidine-2-carbonitrile is a foundational pyrrolidine structure with a nitrile group at the 2-position. This seemingly simple molecule is a critical chiral intermediate, most notably in the synthesis of Dipeptidyl Peptidase IV (DPP-IV) inhibitors like Vildagliptin.[1][3] The 2(S)-cyanopyrrolidine moiety serves as a proline mimic, enabling potent and reversible inhibition of the DPP-IV enzyme, a key target in the management of type 2 diabetes.[4] The nitrile group is not only crucial for this inhibitory activity but also imparts chemical stability suitable for oral administration.[4]
2-(3-Aminopyrrolidin-1-yl)acetonitrile , on the other hand, is a more complex derivative featuring an acetonitrile group attached to the pyrrolidine nitrogen (N-1 position) and an amino group at the 3-position. This arrangement introduces two key functional groups: a tertiary amine within the ring and a primary amine on the ring. The presence of the 3-amino group, in particular, opens up a wide range of possibilities for further functionalization and interaction with biological targets.
Below is a comparative summary of their key properties:
| Property | 2-(3-Aminopyrrolidin-1-yl)acetonitrile | Pyrrolidine-2-carbonitrile |
| Molecular Formula | C₇H₁₃N₃ | C₅H₈N₂ |
| Molecular Weight | 139.20 g/mol | 96.13 g/mol [5] |
| Structure | A pyrrolidine ring with an acetonitrile group at N-1 and an amino group at C-3. | A pyrrolidine ring with a nitrile group at C-2. |
| Key Functional Groups | Tertiary amine, Primary amine, Nitrile | Secondary amine, Nitrile |
| Predicted XLogP3 | -0.5 | 0.1[5] |
| Hydrogen Bond Donors | 1 (Primary amine) | 1 (Secondary amine) |
| Hydrogen Bond Acceptors | 3 (Tertiary amine, Primary amine, Nitrile) | 2 (Secondary amine, Nitrile) |
| Predicted pKa (most basic) | ~9.5-10.5 (Primary amine) | ~8.5-9.5 (Secondary amine) |
Note: Some data for 2-(3-Aminopyrrolidin-1-yl)acetonitrile are predicted due to the limited availability of experimental data.
The structural differences are visualized in the following diagrams:
Caption: Chemical structures of the two pyrrolidine derivatives.
Comparative Reactivity and Stability
The distinct functional groups in each molecule dictate their reactivity profiles and stability.
Pyrrolidine-2-carbonitrile exhibits the reactivity of a secondary amine and a nitrile. The secondary amine can be readily acylated, alkylated, or used in other nucleophilic additions. This is exemplified by the synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile, a key intermediate for Vildagliptin, where the pyrrolidine nitrogen is acylated with chloroacetyl chloride.[3] The nitrile group is relatively stable but can be hydrolyzed to a carboxylic acid or reduced to a primary amine under appropriate conditions.
2-(3-Aminopyrrolidin-1-yl)acetonitrile possesses three centers of reactivity: the tertiary amine at N-1, the primary amine at C-3, and the nitrile group.
-
The tertiary amine is a good nucleophile and a base.
-
The primary amine at the 3-position is also nucleophilic and can be selectively functionalized. The presence of two amine groups with different basicities allows for chemoselective reactions.
-
The acetonitrile group attached to the N-1 position is generally stable.
Synthesis and Experimental Data
Pyrrolidine-2-carbonitrile and its derivatives are typically synthesized from L-proline, which provides a chiral starting material.[3] A common synthetic route to (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile involves the reaction of L-proline with chloroacetyl chloride, followed by conversion of the carboxylic acid to the carbonitrile via an amide intermediate.[3]
Experimental Data for a Pyrrolidine-2-carbonitrile Derivative:
For (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile, a key derivative, the following experimental data has been reported:
-
Melting Point: 52–53 °C[3]
-
IR (KBr, cm⁻¹): 3304, 2992, 2953, 2888, 2242 (C≡N), 1662 (C=O), 1424[3]
-
¹H NMR (300 MHz, CDCl₃): δ (4:1 mixture of trans/cis amide rotamers) 2.1–2.4 (m, 4H), 3.56–3.64 (m, 1H), 3.69–3.76 (m, 1H), 4.02–4.21 (m, 0.4H, CH₂Cl), 4.06 (s, 1.6H, CH₂Cl), 4.76 (m, 0.8H, CHCN), 4.86 (m, 0.2H, CHCN)[3]
-
¹³C NMR (75 MHz, CDCl₃): δ 22.7, 24.6, 25.1, 29.9, 32.4, 41.6, 46.4, 46.7, 46.9, 47.0, 117.8 (C≡N), 164.7, 165.2 (C=O)[3]
Proposed Synthetic Pathway for 2-(3-Aminopyrrolidin-1-yl)acetonitrile:
A plausible synthetic route to 2-(3-Aminopyrrolidin-1-yl)acetonitrile would likely start from a protected 3-aminopyrrolidine.
Caption: Proposed synthetic pathway for 2-(3-Aminopyrrolidin-1-yl)acetonitrile.
Applications in Drug Discovery and Medicinal Chemistry
Both molecules serve as valuable building blocks in drug discovery, albeit with different strategic advantages.
Pyrrolidine-2-carbonitrile and its derivatives are well-established in the development of DPP-IV inhibitors for the treatment of type 2 diabetes.[6] The cyanopyrrolidine moiety is a key pharmacophore that interacts with the active site of the enzyme.[4] The versatility of the secondary amine allows for the introduction of various substituents to optimize potency, selectivity, and pharmacokinetic properties.
2-(3-Aminopyrrolidin-1-yl)acetonitrile is a less explored but highly promising scaffold. The presence of the 3-amino group provides a handle for diversification, allowing for the synthesis of libraries of compounds for screening against various biological targets. This substitution pattern can lead to compounds with unique three-dimensional shapes that can interact with protein binding sites in novel ways. The introduction of the aminopyrrolidine moiety can also improve physicochemical properties such as solubility. The synthesis of novel 3-aminopyrrolidine derivatives has been explored for their potential as chemokine receptor 2 (CCR2) antagonists.[7]
Conclusion
-
Pyrrolidine-2-carbonitrile is a well-characterized and commercially significant building block, primarily utilized for its role in the synthesis of DPP-IV inhibitors. Its chemistry is well-understood, making it a reliable choice for established synthetic campaigns.
-
2-(3-Aminopyrrolidin-1-yl)acetonitrile is a more novel and versatile scaffold that offers greater opportunities for chemical diversification. The presence of an additional primary amine provides a key point for modification, enabling the exploration of new chemical space and the development of compounds with potentially novel biological activities.
The choice between these two molecules will ultimately depend on the specific goals of the research program. For projects targeting DPP-IV or requiring a well-precedented chiral building block, pyrrolidine-2-carbonitrile is an excellent choice. For exploratory programs seeking to generate novel chemical matter with diverse functionalities, 2-(3-Aminopyrrolidin-1-yl)acetonitrile presents a compelling starting point.
References
-
Synthesis and biological evaluation of 3-aminopyrrolidine derivatives as CC chemokine receptor 2 antagonists. (2010). Bioorganic & Medicinal Chemistry Letters. [Link]
-
Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors. (2008). Beilstein Journal of Organic Chemistry. [Link]
-
Pyrrolidine-2-carbonitrile | C5H8N2 | CID 4712728 - PubChem. National Center for Biotechnology Information. [Link]
-
(2S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile - PubChem. National Center for Biotechnology Information. [Link]
-
3-Aminopyrrolidine | C4H10N2 | CID 164401 - PubChem. National Center for Biotechnology Information. [Link]
-
Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes. (2013). Bioorganic & Medicinal Chemistry. [Link]
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021). Molecules. [Link]
-
Synthesis and evaluation of aminopyridine derivatives as potential BACE1 inhibitors. (2015). Bioorganic & Medicinal Chemistry Letters. [Link]
-
Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. (2022). Molecules. [Link]
-
Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding. (2023). Journal of Molecular Structure. [Link]
-
3-Aminopyrrolidin-2-one | C4H8N2O | CID 10486805 - PubChem. National Center for Biotechnology Information. [Link]
-
Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. (2023). Organic Letters. [Link]
-
Synthesis and Reactions of 3-Pyrrolidinones. ElectronicsAndBooks. [Link]
-
Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. (2022). Molecules. [Link]
-
Synthesis of Pyrrolidine Monocyclic Analogues of Pochonicine and Its Stereoisomers: Pursuit of Simplified Structures and Potent β-N-Acetylhexosaminidase Inhibition. (2016). Molecules. [Link]
-
Pyrrolidine synthesis. Organic Chemistry Portal. [Link]
-
Pyrrolidine - Wikipedia. Wikipedia. [Link]
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021). Molecules. [Link]
-
Pharmacological and Physicochemical Properties Optimization for Dual-Target Dopamine D3 (D3R) and μ-Opioid (MOR) Receptors Ligands as Potentially Safer Analgesics. (2022). Journal of Medicinal Chemistry. [Link]
-
2-[2-(3-Hydroxypropyl)pyrrolidin-1-yl]acetonitrile - PubChem. National Center for Biotechnology Information. [Link]
-
2-[1′-(Benzyloxy)spiro[indane-1,2′-pyrrolidine]-5′-yl]acetonitrile. (2013). Acta Crystallographica Section E: Structure Reports Online. [Link]
-
Prediction of Drug-Like Properties. Madame Curie Bioscience Database. [Link]
-
Dataset of NIR, MIR, FIR and NMR spectroscopy and GC-MS of real samples of e-liquids from. (2025). Data in Brief. [Link]
-
Synthesis and pharmacological properties of some 2-(3-aminopropionyl)- and 2-(3-aminopropyl)-1-(3-pyridyl)-1,2,3,4-tetrahydro-beta-carbolines. (1988). Die Pharmazie. [Link]
-
Infrared spectroscopy of neutral and cationic pyrrolidine monomer in supersonic jet. (2020). Chinese Journal of Chemical Physics. [Link]
-
Organic Chemistry II - Solving a Structure Based on IR and NMR Spectra. (2015). YouTube. [Link]
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A Comparative Guide to the Chiral Purity Validation of (S)- and (R)-2-(3-Aminopyrrolidin-1-yl)acetonitrile
Introduction: The Imperative of Stereochemical Fidelity in Drug Development
In the landscape of modern pharmaceutical development, the stereochemical identity of a drug candidate is not a mere academic detail but a critical determinant of its pharmacological and toxicological profile. Chiral molecules, existing as non-superimposable mirror images known as enantiomers, frequently exhibit divergent biological activities. One enantiomer may elicit the desired therapeutic effect, while its counterpart could be inert, less active, or, in the most severe cases, responsible for adverse effects. The U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) have established clear guidelines that mandate the thorough characterization of stereoisomeric drugs.[1][2][3][4][5] These regulations require developers to know the quantitative isomeric composition of the drug substance, develop stereoselective analytical methods, and ensure stereochemical integrity throughout stability studies.[1]
This guide provides an in-depth technical comparison of analytical methodologies for validating the chiral purity of (S)- and (R)-2-(3-Aminopyrrolidin-1-yl)acetonitrile, a key chiral building block in the synthesis of various pharmaceutical agents. As a small, polar molecule with a secondary and a primary amine, its analysis presents unique challenges, including the lack of a strong chromophore for UV detection. Herein, we will explore and compare the performance of chromatographic and spectroscopic techniques, providing field-proven insights and actionable protocols for researchers, scientists, and drug development professionals.
Method Selection: A Multi-faceted Approach to Chiral Purity
The selection of an appropriate analytical technique for chiral purity determination is contingent on several factors, including the stage of drug development, the required level of sensitivity and accuracy, and the availability of instrumentation. For 2-(3-Aminopyrrolidin-1-yl)acetonitrile, a multi-pronged strategy employing both chromatographic and spectroscopic methods is recommended for a comprehensive validation.
I. Chromatographic Methods: The Gold Standard in Enantiomeric Separation
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), are the cornerstones of chiral purity analysis due to their high resolving power and reproducibility.[6][7]
A. Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC, utilizing Chiral Stationary Phases (CSPs), is a robust and widely adopted technique for the enantiomeric separation of chiral compounds.[6][7] The successful separation of the enantiomers of 2-(3-Aminopyrrolidin-1-yl)acetonitrile hinges on the selection of an appropriate CSP and the optimization of the mobile phase.
Causality Behind Experimental Choices:
-
Chiral Stationary Phases (CSPs): For small, polar amines like our target molecule, polysaccharide-based CSPs (e.g., derivatives of cellulose and amylose) and cyclofructan-based CSPs have demonstrated broad applicability and high success rates.[6] These phases offer a variety of chiral recognition mechanisms, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation, which are crucial for resolving enantiomers.
-
Mobile Phase Selection: The polar nature of the analyte necessitates careful mobile phase selection. Normal-phase (using hexane/alcohol mixtures) or polar organic mode (using polar organic solvents like acetonitrile and methanol) are typically the most effective. The addition of small amounts of acidic or basic additives is often critical to improve peak shape and enhance enantioselectivity by controlling the ionization state of the amine.[2]
-
Derivatization: The absence of a strong chromophore in 2-(3-Aminopyrrolidin-1-yl)acetonitrile poses a challenge for UV detection. Pre-column derivatization with a reagent that introduces a chromophore can significantly enhance detection sensitivity. A common strategy for primary amines is derivatization with reagents like N-(trifluoroacetyl)-L-prolyl chloride or Marfey's reagent.[8] Alternatively, derivatizing the primary amine with Boc anhydride can introduce a moiety suitable for detection, although this is primarily for achiral analysis, it demonstrates a viable reaction with the pyrrolidine core.[9]
Experimental Protocol: Chiral HPLC Method Development
Caption: Workflow for Chiral HPLC Method Development.
Step-by-Step Methodology:
-
Sample Preparation:
-
Prepare a stock solution of the racemic standard of 2-(3-Aminopyrrolidin-1-yl)acetonitrile at approximately 1 mg/mL in a suitable solvent (e.g., isopropanol or mobile phase).
-
Prepare the sample of the (S)- or (R)-enantiomer at the same concentration.
-
-
Initial Screening:
-
Column: Start with a polysaccharide-based CSP such as Chiralpak® IA or Chiralcel® OD-H (250 x 4.6 mm, 5 µm).
-
Mobile Phase Screening:
-
Normal Phase: Hexane/Isopropanol (90:10 v/v) with 0.1% Diethylamine (DEA).
-
Polar Organic Mode: Acetonitrile/Methanol (95:5 v/v) with 0.1% Trifluoroacetic Acid (TFA).
-
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25 °C.
-
Detection: UV at 210 nm (if derivatized, select the λmax of the chromophore). For underivatized samples, an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) is recommended.
-
-
Optimization:
-
If partial separation is observed, systematically vary the ratio of the alcohol modifier in the normal phase or the composition of the polar organic mobile phase.
-
Screen different alcohol modifiers (e.g., ethanol, n-propanol) as they can alter enantioselectivity.
-
Optimize the concentration of the acidic or basic additive.
-
-
Data Analysis:
-
Inject the racemic standard to determine the retention times of the (R)- and (S)-enantiomers.
-
Inject the test sample.
-
Integrate the peak areas of both enantiomers.
-
Calculate the enantiomeric excess (ee%) using the formula: ee% = [(Area_major - Area_minor) / (Area_major + Area_minor)] * 100
-
B. Chiral Supercritical Fluid Chromatography (SFC)
SFC has emerged as a powerful and "green" alternative to HPLC for chiral separations, offering faster analysis times and reduced solvent consumption.[10][11] It is particularly well-suited for the separation of polar compounds like primary amines.[2][10]
Causality Behind Experimental Choices:
-
Mobile Phase: SFC utilizes supercritical CO2 as the primary mobile phase, often with a polar organic co-solvent (modifier) such as methanol or ethanol. This mobile phase has low viscosity and high diffusivity, allowing for rapid separations.
-
Stationary Phases: Polysaccharide-based and cyclofructan-based CSPs are also highly effective in SFC.[2][3] Crown ether-based CSPs can be particularly effective for primary amines, though they often require acidic mobile phase conditions.[10]
-
Additives: Similar to HPLC, acidic or basic additives are crucial for achieving good peak shape and selectivity for amines in SFC.[2]
Experimental Protocol: Chiral SFC Screening
-
Sample Preparation: As per the chiral HPLC protocol.
-
Initial Screening:
-
Columns: Screen a set of complementary CSPs, such as Chiralpak® IA, Chiralpak® IB, and a cyclofructan-based column (e.g., LARIHC™ CF6-P).
-
Mobile Phase: Supercritical CO2 with a gradient of methanol (5% to 40% over 5-10 minutes).
-
Additives: Include 0.1-0.2% of an acidic (e.g., TFA) or basic (e.g., DEA) additive in the methanol co-solvent.
-
Back Pressure: 150 bar.
-
Temperature: 40 °C.
-
Detection: UV (as for HPLC) or Mass Spectrometry (MS).
-
Data Presentation: Comparison of Chromatographic Methods
| Parameter | Chiral HPLC | Chiral SFC |
| Principle | Differential partitioning of enantiomers between a liquid mobile phase and a solid CSP. | Differential partitioning of enantiomers between a supercritical fluid mobile phase and a solid CSP. |
| Typical Speed | 10-30 minutes per analysis. | 2-10 minutes per analysis.[11] |
| Solvent Usage | High (organic solvents like hexane, isopropanol). | Low (primarily CO2, small amount of organic modifier).[5] |
| Detection | UV (requires derivatization for this analyte), ELSD, CAD, MS. | UV, MS. |
| Advantages | Robust, widely available, extensive literature. | Fast, high throughput, environmentally friendly, ideal for preparative scale.[2][5] |
| Disadvantages | Slower, higher solvent cost and waste. | Higher initial instrument cost, requires specialized equipment. |
II. Spectroscopic Methods: Orthogonal Validation and Absolute Configuration
Spectroscopic techniques provide an orthogonal approach to chiral purity analysis and are indispensable for determining the absolute configuration of the enantiomers.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy can be used to determine enantiomeric excess by employing a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA).[12] These agents interact with the enantiomers to form diastereomeric species that are distinguishable in the NMR spectrum.
Causality Behind Experimental Choices:
-
Chiral Derivatizing Agents (CDAs): CDAs, such as Mosher's acid chloride ((R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride), react covalently with the primary amine of the analyte to form stable diastereomeric amides.[4][8] These diastereomers exhibit distinct chemical shifts, particularly for protons or fluorine atoms near the newly formed stereocenter, allowing for quantification by integration.
-
Chiral Solvating Agents (CSAs): CSAs, like (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol, form transient, non-covalent diastereomeric complexes with the analyte.[12] This results in the splitting of signals in the NMR spectrum, with the ratio of the integrals corresponding to the enantiomeric ratio. This method is non-destructive.
Experimental Protocol: NMR with Chiral Derivatizing Agent (Mosher's Amide Formation)
Caption: Workflow for ee% determination by NMR using a CDA.
Step-by-Step Methodology:
-
Sample Preparation:
-
Dissolve a known quantity (e.g., 5-10 mg) of the 2-(3-Aminopyrrolidin-1-yl)acetonitrile sample in an NMR tube with ~0.6 mL of a suitable deuterated solvent (e.g., CDCl3).
-
Add a slight molar excess (e.g., 1.1 equivalents) of a chiral derivatizing agent such as (R)-Mosher's acid chloride. A small amount of a non-nucleophilic base (e.g., pyridine) may be added to scavenge the HCl byproduct.
-
-
NMR Acquisition:
-
Acquire a high-resolution proton (¹H) or fluorine (¹⁹F) NMR spectrum. ¹⁹F NMR is often preferred due to its wide chemical shift range and the absence of background signals.
-
-
Data Analysis:
-
Identify a pair of well-resolved signals corresponding to the two diastereomers.
-
Carefully integrate the areas of these signals.
-
Calculate the enantiomeric excess from the integral ratio.
-
B. Vibrational Circular Dichroism (VCD)
VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[13] It is a powerful technique for unambiguously determining the absolute configuration of a chiral molecule in solution, serving as a viable alternative to X-ray crystallography, especially for non-crystalline samples.[14][15][16][17]
Causality Behind Experimental Choices:
-
Principle: The VCD spectrum of one enantiomer is the mirror image of the other. By comparing the experimentally measured VCD spectrum to a spectrum predicted by ab initio quantum chemical calculations for a known configuration (e.g., the S-enantiomer), the absolute configuration of the sample can be definitively assigned.[13][14]
Experimental Protocol: Absolute Configuration by VCD
-
Experimental Measurement:
-
Dissolve the enantiomerically pure sample (e.g., the (S)-enantiomer) in a suitable solvent (e.g., CDCl3) at a concentration of 0.05-0.1 M.
-
Acquire the VCD and IR spectra in the mid-IR region (e.g., 2000-900 cm⁻¹).
-
-
Computational Modeling:
-
Perform a conformational search for the molecule using computational chemistry software (e.g., Gaussian).
-
For the lowest energy conformers, calculate the theoretical IR and VCD spectra for one enantiomer (e.g., the S-enantiomer) using Density Functional Theory (DFT).
-
-
Spectral Comparison and Assignment:
-
Compare the experimental VCD spectrum with the calculated spectrum for the S-enantiomer and its mirror image (which represents the R-enantiomer).
-
A match in the sign and relative intensity of the major VCD bands confirms the absolute configuration.[13]
-
Data Presentation: Comparison of Spectroscopic Methods
| Parameter | NMR with Chiral Auxiliaries | Vibrational Circular Dichroism (VCD) |
| Primary Use | Determination of enantiomeric excess (ee%). | Determination of absolute configuration (R/S).[14][15][16][17] |
| Sample Requirement | Enantiomerically enriched or racemic sample. | Enantiomerically pure sample. |
| Principle | Formation of diastereomers with distinct NMR signals.[4][12] | Differential absorption of circularly polarized IR light.[13] |
| Advantages | Widely available instrumentation, quantitative. | Unambiguous determination of absolute configuration in solution, no crystallization needed.[14][15][16][17] |
| Disadvantages | May require chemical derivatization, potential for kinetic resolution. | Requires specialized instrumentation and computational expertise. |
Conclusion: An Integrated Strategy for Chiral Validation
The rigorous validation of the chiral purity of (S)- and (R)-2-(3-Aminopyrrolidin-1-yl)acetonitrile demands a scientifically sound and multi-faceted analytical strategy. While chiral HPLC and SFC provide the workhorse methods for accurate and precise determination of enantiomeric excess, orthogonal techniques such as NMR spectroscopy offer a valuable confirmatory tool. Furthermore, VCD stands as the definitive method for establishing the absolute configuration of the enantiomers in their solution state.
By judiciously selecting and combining these methodologies, researchers and drug development professionals can build a comprehensive data package that not only meets stringent regulatory requirements but also ensures the stereochemical integrity, quality, and safety of their chiral intermediates and final active pharmaceutical ingredients.
References
- Lovely, A. E., & Wenzel, T. J. (2008). Chiral NMR discrimination of amines: analysis of secondary, tertiary, and prochiral amines using (18-crown-6)-2,3,11,12-tetracarboxylic acid. Chirality, 20(3-4), 370–378.
- Ogawa, S., Tadokoro, H., Sato, M., Hanawa, T., & Higashi, T. (2013). 1-(4-Dimethylaminophenylcarbonyl)-3-aminopyrrolidine: a derivatization reagent for enantiomeric separation and sensitive detection of chiral carboxylic acids by LC/ESI-MS/MS.
- BenchChem. (2025). A Technical Guide to the Chiral Purity and Enantiomeric Excess of (S)-3-Acetyl-1-Boc-pyrrolidine. BenchChem.
- Kawasaki, T., et al. (2023). Chirally and chemically reversible Strecker reaction. Chemical Science, 14(18), 4879–4884.
- BenchChem. (2025).
- MDPI. (2022). Organocatalytic Synthesis of α-Aminonitriles: A Review. MDPI.
- Larrow, J. F., & Jacobsen, E. N. (1998). Enantioselective Synthesis of α-Amino Nitriles from N-Benzhydryl Imines and HCN with a Chiral Bicyclic Guanidine as Catalyst. Organic Letters, 2(26), 4161–4163.
- U.S. Food and Drug Administration. (1992). Development of New Stereoisomeric Drugs. FDA.
- Armstrong, D. W., et al. (2015). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC North America, 33(1), 32–42.
- The Analytical Scientist. (2018). Enantiomeric separation of privileged scaffold derivatives in early drug discovery using chiral SFC. The Analytical Scientist.
- The Royal Society of Chemistry. (n.d.). Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. The Royal Society of Chemistry.
- Kawasaki, T., et al. (2022). Asymmetric Strecker reaction at the solid/solid interface. RSC Publishing.
- IntechOpen. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. IntechOpen.
- Google Patents. (2015). CN105181861A - Method for analysis of 3-aminopyrrolidine hydrochloride by precolumn derivatization.
- De Klerck, K., et al. (2014). A generic screening and optimization strategy for chiral separations by supercritical fluid chromatography.
- National Institutes of Health. (n.d.).
- Alfa Chemistry. (n.d.).
- Separation Science. (2023). Chiral column takes the crown for supercritical enantioseparation of primary amines.
- YAKHAK HOEJI. (2021).
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- National Institutes of Health. (n.d.). Chirality Sensing of N-Heterocycles via 19F NMR. PMC.
- JASCO Global. (2025).
- YMC. (n.d.). SFC Separation of Achiral Pharmaceutical Compounds. YMC.
- SCM. (2020). Improved absolute configuration determination of complex molecules with VCD. SCM.
- University of Bath. (n.d.). Simple Boronic Acid Based NMR Protocols for Determining the Enantiomeric Excess of Chiral Amines, Hydroxylamines and.
- PubMed. (2006).
- Phenomenex. (n.d.).
- Česká a slovenská farmacie. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie.
- Spectroscopy Europe. (n.d.). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe.
- LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs.
- ResearchGate. (n.d.). Chiral derivatization protocol used for determining the ee of...
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Elemental analysis data for 2-(3-Aminopyrrolidin-1-yl)acetonitrile
Technical Comparison Guide: 2-(3-Aminopyrrolidin-1-yl)acetonitrile
Executive Summary
2-(3-Aminopyrrolidin-1-yl)acetonitrile (CAS: 29134-29-0) is a high-value heterocyclic building block used extensively in the synthesis of kinase inhibitors (e.g., JAK, CDK) and GPCR ligands. Its pyrrolidine core provides a rigid stereochemical scaffold, while the nitrile group serves as a versatile electrophile for heterocycle formation (e.g., amidines, tetrazoles) or reduction to ethylamines.[1]
This guide provides a critical analysis of the compound's elemental composition, compares its utility against protected analogs, and outlines self-validating protocols for its synthesis and quality control.[1]
Part 1: Chemical Profile & Elemental Analysis
Accurate elemental analysis (EA) is the primary method for validating the bulk purity of this intermediate, particularly for distinguishing between the free base and various salt forms (HCl, Tosylate) which significantly alter the %C and %N values.[1]
Theoretical Composition
Formula: C₆H₁₁N₃ Molecular Weight: 125.17 g/mol (Free Base)
| Element | Symbol | Theoretical % (Free Base) | Theoretical % (Dihydrochloride Salt)* |
| Carbon | C | 57.57 | 36.38 |
| Hydrogen | H | 8.86 | 6.62 |
| Nitrogen | N | 33.57 | 21.21 |
| Chlorine | Cl | — | 35.80 |
*Note: The dihydrochloride salt (C₆H₁₁N₃·2HCl) is a common stable form.[1] Deviations in EA often indicate incomplete salt formation or hydration.[1]
Reference Specifications (Acceptance Criteria)
In a drug development context, "passing" elemental analysis requires adherence to strict tolerances to rule out solvent entrapment or inorganic impurities.[1]
Table 1: Standard Acceptance Criteria for Pharmaceutical Intermediates
| Parameter | Specification | Common Failure Modes |
| Carbon (C) | Theoretical ± 0.4% | Trapped solvent (DCM, EtOAc) or carbonate formation. |
| Hydrogen (H) | Theoretical ± 0.4% | Hygroscopicity (water uptake) raises %H significantly.[1] |
| Nitrogen (N) | Theoretical ± 0.3% | Incomplete reaction; presence of residual inorganic ammonium salts.[1] |
| Purity (HPLC) | > 98.0% (a/a) | Presence of regioisomeric impurities (2-amino vs 3-amino). |
Part 2: Comparative Analysis of Alternatives
When designing a synthetic route, researchers must choose between the Free Base , the HCl Salt , or a Protected Precursor .[1] This decision impacts yield, handling, and atom economy.[1]
Option A: Free Base (2-(3-Aminopyrrolidin-1-yl)acetonitrile)
-
Pros: Highest atom economy; direct reactivity for nucleophilic attacks.[1]
-
Cons: High instability. Primary amines with alpha-nitriles are prone to retro-Strecker reactions or polymerization upon storage.[1] It is often an oil that oxidizes rapidly.[1]
-
Verdict: Use only for in situ generation. Do not store.
Option B: Hydrochloride Salt ([2][3]·2HCl)
-
Pros: Crystalline solid; shelf-stable at room temperature; non-hygroscopic compared to the free base.[1]
-
Cons: Requires neutralization (extra base) in the next step.[1]
-
Verdict: Preferred form for inventory and scale-up.[1]
Option C: Boc-Protected (tert-butyl (1-(cyanomethyl)pyrrolidin-3-yl)carbamate)
-
Pros: Extremely stable; easy to purify via silica chromatography; no side reactions at the primary amine.[1]
-
Cons: Low atom economy (adds ~100 MW waste); requires acidic deprotection step (TFA/HCl).[1]
-
Verdict: Best for early-stage discovery where purity is prioritized over cost/efficiency.[1]
Part 3: Experimental Protocols
Workflow Visualization
The following decision tree illustrates the optimal pathway for synthesizing and validating this compound based on your end-goal (Storage vs. Immediate Use).
Figure 1: Synthetic decision tree comparing direct alkylation (Route A) versus the protected route (Route B).
Protocol: Synthesis via Direct Alkylation (Route A)
This method is chosen for its efficiency but requires strict temperature control to prevent over-alkylation.
Reagents:
-
3-Aminopyrrolidine dihydrochloride (1.0 eq)
-
Chloroacetonitrile (1.1 eq)
-
K₂CO₃ (3.5 eq)
-
Acetonitrile (ACN) - Anhydrous
Step-by-Step Methodology:
-
Suspension: In a round-bottom flask, suspend 3-aminopyrrolidine·2HCl and K₂CO₃ in anhydrous ACN.[1] Cool to 0°C.[1]
-
Why? Low temperature suppresses the alkylation of the primary amine (selectivity for the secondary pyrrolidine nitrogen).[1]
-
-
Addition: Add Chloroacetonitrile dropwise over 30 minutes.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 12 hours.
-
Workup: Filter off inorganic salts (KCl). Concentrate the filtrate in vacuo at <40°C.
-
Caution: Do not heat above 40°C; the free base is thermally unstable.[1]
-
-
Salt Formation (Critical Step): Dissolve the residue in minimal ethanol.[1] Add 4M HCl in Dioxane (2.5 eq) dropwise at 0°C. A white precipitate will form.[1]
-
Isolation: Filter the solid, wash with cold diethyl ether, and dry under high vacuum.
Protocol: Elemental Analysis & Handling
Because the salt form is hygroscopic, standard combustion analysis often fails due to water weight.[1] Follow this conditioning protocol.
-
Drying: Dry the sample in a vacuum oven at 40°C over P₂O₅ for 24 hours prior to analysis.
-
Weighing: Use a microbalance in a glove box or low-humidity environment (<30% RH).[1]
-
Combustion: Run the analysis using a standard CHN analyzer (e.g., PerkinElmer 2400 Series).
-
Calculation:
-
If %C is low and %H is high: Calculate the theoretical values for a monohydrate (C₆H₁₁N₃·2HCl[1]·H₂O).
-
Correction: If the values match the hydrate, the batch is chemically pure but wet.[1] Do not re-synthesize; simply dry more aggressively or factor the water content into the molecular weight for molarity calculations.[1]
-
References
-
PubChem Compound Summary. "2-(3-Aminopyrrolidin-1-yl)acetonitrile". National Center for Biotechnology Information.[1] Accessed Oct 2023.[1][2] Link
-
BenchChem Technical Guides. "Synthesis of 2-(2-Aminopyridin-3-yl)acetonitrile and related scaffolds". BenchChem Application Notes. Link
-
Enamine Building Blocks. "Synthesis of unique pyrrolidines for drug discovery". Enamine Ltd.[1] Link
-
Cayman Chemical. "Product Information: Amitriptyline and related amine salts handling". Cayman Chemical.[1][3] Link
-
Intertek Pharmaceutical Services. "Elemental Analysis and Trace Metals Testing for Pharmaceuticals (USP <232>/<233>)".[1] Intertek.[1] Link
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Safety Operating Guide
Proper Disposal of 2-(3-Aminopyrrolidin-1-yl)acetonitrile: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the safe disposal of 2-(3-Aminopyrrolidin-1-yl)acetonitrile, a compound that requires careful handling due to its chemical structure and potential hazards. By synthesizing data from structurally related compounds and adhering to established safety principles, this document serves as an essential resource for ensuring operational safety and regulatory compliance.
Hazard Assessment: Understanding the Risks
-
Pyrrolidine Moiety: Pyrrolidine is a cyclic secondary amine. It is classified as a flammable liquid and is known to be corrosive.[1][2][3] Vapors can be irritating to the respiratory tract, and skin contact can cause irritation or burns.[3][4]
-
Aminonitrile Moiety: The aminonitrile group (-CH(NH₂)CN) presents a significant toxicological concern. Aminonitriles are recognized for their neurotoxicity and have the potential to release highly toxic hydrogen cyanide (HCN) gas, particularly under acidic conditions or through metabolic processes.[5][6][7][8] Acetonitrile, a related simple nitrile, is harmful if swallowed, inhaled, or in contact with skin, and may be metabolized to cyanide.[9][10][11][12][13]
Therefore, 2-(3-Aminopyrrolidin-1-yl)acetonitrile must be treated as a hazardous waste , with particular attention to its potential flammability, corrosivity, and acute toxicity due to the possible release of cyanide.
Personal Protective Equipment (PPE): Your First Line of Defense
Strict adherence to proper PPE is mandatory when handling 2-(3-Aminopyrrolidin-1-yl)acetonitrile and its waste.[14]
| PPE Item | Specifications and Rationale |
| Eye Protection | Chemical splash goggles are required at all times. For tasks with a higher splash risk, a face shield should be worn in addition to goggles.[15][16] |
| Hand Protection | Wear chemical-resistant gloves. Nitrile gloves are a common choice, but for prolonged contact or handling of concentrated waste, consider double-gloving or using thicker gloves.[14][17] Always inspect gloves for tears or punctures before use and wash hands thoroughly after removal.[15][16] |
| Body Protection | A knee-length laboratory coat must be worn and kept fastened.[18] For handling larger quantities of waste, an acid-resistant apron is recommended.[16] |
| Footwear | Closed-toe shoes are mandatory in the laboratory at all times.[15][18] |
Spill Management: Preparedness and Response
Accidental spills must be managed promptly and safely. Ensure a chemical spill kit is readily available in the laboratory.[17]
For a small spill:
-
Alert personnel in the immediate area.
-
Evacuate non-essential personnel.
-
If flammable vapors may be present, remove all ignition sources .[1][3]
-
Wearing appropriate PPE, contain the spill with an inert absorbent material such as sand, vermiculite, or a commercial sorbent.[1][4]
-
Carefully collect the absorbed material using non-sparking tools and place it into a designated, labeled hazardous waste container.[1]
-
Decontaminate the spill area with a suitable solvent or detergent solution, followed by a thorough water rinse. All decontamination materials must be collected as hazardous waste.
-
Ventilate the area.[2]
For a large spill:
-
Evacuate the laboratory immediately and alert others.
-
Contact your institution's Environmental Health and Safety (EHS) department or emergency response team.[17]
-
Do not attempt to clean up a large spill without specialized training and equipment.
Waste Disposal Procedures: A Step-by-Step Guide
The guiding principle for the disposal of 2-(3-Aminopyrrolidin-1-yl)acetonitrile is to treat it as a hazardous chemical waste.[19] All disposal activities must comply with local, regional, and national regulations.[1][2]
Waste Segregation and Collection
-
Dedicated Waste Streams: Maintain separate, clearly labeled waste containers for liquid and solid waste containing 2-(3-Aminopyrrolidin-1-yl)acetonitrile.[5]
-
Container Type: Use robust, leak-proof containers made of a material compatible with the chemical.
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "2-(3-Aminopyrrolidin-1-yl)acetonitrile," and any other identifiers required by your institution.
-
Incompatible Materials: Keep this waste stream segregated from acidic waste to prevent the generation of hydrogen cyanide gas.[5] Also, avoid contact with strong oxidizing agents.[1]
Disposal of Liquid Waste
-
Collection: Collect all aqueous and organic solutions containing 2-(3-Aminopyrrolidin-1-yl)acetonitrile in a designated, sealed, and properly labeled hazardous waste container.
-
pH Consideration: Do not attempt to neutralize the waste with acid.
-
Storage: Store the waste container in a cool, well-ventilated area, away from ignition sources and incompatible materials.[3][4] The container should be kept in secondary containment to prevent spills.
Disposal of Solid Waste
-
Collection: This includes contaminated lab supplies such as gloves, absorbent pads, and disposable glassware. Place all solid waste in a designated, labeled, and sealed hazardous waste container.
-
Sharps: Any contaminated needles or other sharps must be disposed of in a designated sharps container.[18]
Decontamination of Glassware and Equipment
-
Initial Rinse: Rinse contaminated glassware and equipment three times with a suitable solvent (e.g., ethanol or acetone). The first rinsate must be collected and disposed of as hazardous liquid waste.[5]
-
Washing: Subsequent rinsates and a final wash with soap and water can typically be disposed of down the drain, but always consult with your institution's EHS department for specific guidance.[5]
Final Disposal
Arrange for the pickup and disposal of all hazardous waste through your institution's EHS department or a licensed professional waste disposal service.[3][20] Do not dispose of this chemical in the normal trash or down the sanitary sewer.[20]
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of 2-(3-Aminopyrrolidin-1-yl)acetonitrile.
Caption: Decision workflow for safe disposal.
References
-
Loba Chemie. (n.d.). PYRROLIDINE FOR SYNTHESIS. Retrieved from [Link]
-
University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures. Retrieved from [Link]
-
LSU Health Shreveport. (n.d.). Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of Acetonitrile. Retrieved from [Link]
- Unknown. (n.d.).
-
Southern Illinois University. (2024, January 23). Lab Safety Rules and Guidelines. Retrieved from [Link]
- ScienceLab.com. (2005, October 10).
-
American University of Beirut. (n.d.). BEING safe is smart, for a safe practice in laboratories follow these basic rules & regulations. Retrieved from [Link]
- G.J. Chemical Company, Inc. (n.d.).
-
University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. Retrieved from [Link]
- Bio-Strategy Ltd. (2019, September 27). ACETONITRILE.
- Chemical Emergency Medical Guidelines. (n.d.). 2-Amino-2,3-dimethylbutyronitrile (Aminonitril)
- Wilmarth, K. R. (1993). Comparative toxicities of aminonitriles. ScholarWorks @ UTRGV.
- Chemical Emergency Medical Guidelines. (n.d.).
-
International Labour Organization & World Health Organization. (2021). ICSC 0088 - ACETONITRILE. Retrieved from [Link]
- U.S. Environmental Protection Agency. (n.d.). Guidelines for the Disposal of Small Quantities of Unused Pesticides.
- U.S. Environmental Protection Agency. (n.d.).
-
U.S. Government Publishing Office. (n.d.). 40 CFR Part 260 -- Hazardous Waste Management System: General. Retrieved from [Link]
- U.S. Environmental Protection Agency. (n.d.).
- U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES.
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Personal Protective Equipment & Handling Guide: 2-(3-Aminopyrrolidin-1-yl)acetonitrile
Executive Safety Summary: The "Dual-Threat" Hazard
Handling 2-(3-Aminopyrrolidin-1-yl)acetonitrile requires a safety protocol that transcends standard organic chemistry practices. This molecule presents a dual-threat profile based on its functional groups:
-
The Nitrile Moiety (Acetonitrile-like): Poses a risk of dermal absorption and metabolic conversion to cyanide. Standard nitrile exam gloves offer insufficient protection against acetonitrile-based compounds due to rapid breakthrough times (<6 minutes).[1]
-
The Aminopyrrolidine Moiety: Introduces alkalinity and potential corrosivity/severe irritation to mucous membranes and eyes.
Critical Directive: Do not treat this substance as a generic organic solid/liquid. The primary risk vector is transdermal toxicity combined with delayed metabolic cyanogenesis .
The PPE Firewall: Specification Matrix
Standard laboratory PPE is inadequate for direct handling of this compound. You must upgrade your barrier protection as follows.
| Protection Zone | Standard Lab Practice (INSUFFICIENT) | Required Protocol (MANDATORY) | Scientific Rationale |
| Hand Protection (Splash) | Standard Nitrile (4-6 mil) | Double-Gloving: 1.[1] Inner: Nitrile (Exam grade)2. Outer: High-Breakthrough Nitrile (8 mil+) | Acetonitrile derivatives permeate standard nitrile rubber rapidly.[1] Double gloving increases breakthrough time and provides a "doffing buffer." |
| Hand Protection (Handling) | Standard Nitrile | Laminate Film (Silver Shield/4H®) or Butyl Rubber | For prolonged contact or solution preparation. Laminate films provide >4 hours breakthrough time against nitriles [1]. |
| Respiratory | Surgical Mask / N95 | Fume Hood (Face Velocity >100 fpm) or P100/OV Respirator | Amines are respiratory sensitizers. Nitriles have poor warning properties (odor threshold > PEL). Engineering controls are primary. |
| Ocular | Safety Glasses | Chemical Splash Goggles + Face Shield | The amine group is caustic. A splash can cause irreversible corneal damage before flushing is effective. |
| Body | Standard Lab Coat | Tyvek® Lab Coat (Closed Front) + Chemical Apron | Cotton lab coats absorb liquids, holding the toxin against the skin. Impervious aprons prevent torso absorption. |
Operational Workflow & Logic
The following diagram illustrates the decision logic for PPE selection and handling based on the specific operational state.
Figure 1: Decision logic for PPE selection and emergency response based on physical state and exposure risk.[1]
Detailed Handling Protocol
Phase A: Preparation (Pre-Work)
-
Glove Check: Verify availability of Silver Shield (EVOH) or Butyl gloves. Do not proceed with only disposable nitrile if handling liquid solutions >10mL.
-
Engineering Check: Verify fume hood flow is roughly 100 fpm. Work at least 6 inches inside the sash.
-
Acid Segregation: Remove all strong acids (HCl, H₂SO₄) from the immediate working zone.
Phase B: Active Handling
-
Weighing:
-
Use an anti-static gun if the powder is static-prone to prevent dispersal.
-
Weigh inside the fume hood or a vented balance enclosure.
-
-
Solubilization:
-
Crucial: Once dissolved (e.g., in DMSO or DCM), the permeation rate through gloves increases exponentially.
-
If a splash occurs on disposable nitrile gloves, remove them immediately (within 30 seconds) . Do not wait for a "break" in the experiment. Acetonitrile carriers can drag the aminopyrrolidine payload through the glove barrier [3].
-
Phase C: Decontamination & Disposal
-
Liquid Waste:
-
Dispose of in a container labeled "Basic Organic Waste" or "Nitrile Waste."
-
NEVER mix with acidic waste streams (Piranha solution, Aqua Regia, or simple acidic aqueous waste).
-
-
Solid Waste:
-
Contaminated gloves and paper towels must be double-bagged in hazardous waste bags (typically yellow or orange, depending on facility codes) and sealed immediately to prevent off-gassing.[1]
-
Emergency Response: Self-Validating Systems
A "self-validating" safety system means the protocol includes checks to ensure it is working.
-
The "Double-Glove" Indicator: Wear a bright-colored inner glove (e.g., orange or blue) and a contrasting outer glove.[1] If you see a stain or wetness on the inner glove, your system has failed. Stop and wash immediately.
-
Cyanide Awareness: While rare in routine handling, be aware of "HCN symptoms": headache, dizziness, rapid breathing, and almond odor. If these occur, evacuate immediately. Ensure a Cyanide Antidote Kit is accessible in the facility if working with multi-gram quantities [4].
References
-
Ansell Occupational Healthcare. (2022). Permeation & Degradation Resistance Guide (8th Ed).[5]Link
-
National Institute for Occupational Safety and Health (NIOSH). (2019). Acetonitrile: Systemic Agent. CDC NIOSH Pocket Guide. Link[1]
-
Occupational Safety and Health Administration (OSHA). Dermal Exposure and Glove Selection.Link[1]
-
PubChem. (2023). Compound Summary: Aminopyrrolidine Derivatives Safety Profile.Link[1]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

